molecular formula C6H9IN2 B8235883 1,4-Diaminobenzene dihydroiodide

1,4-Diaminobenzene dihydroiodide

Cat. No.: B8235883
M. Wt: 236.05 g/mol
InChI Key: HRIUIIDNNUKRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diaminobenzene dihydroiodide ( 116469-02-4), also known as 1,4-phenylenediamine dihydroiodide, is a high-purity solid compound offered for research and development applications. With a molecular formula of C6H8N2·2HI and a molecular weight of 363.97 g/mol, it typically appears as a white to brown or dark purple powder to crystal. It is recommended to store this hygroscopic compound at room temperature, in a cool, dark place under inert gas. As a derivative of 1,4-diaminobenzene (para-phenylenediamine or PPD), this compound is of significant interest in fundamental toxicological studies. Recent research on PPD has highlighted its mechanism of toxicity, demonstrating that it induces apoptosis in human lymphocytes primarily through the enhancement of intracellular calcium and oxidative stress, leading to adverse effects on cellular organelles like mitochondria and lysosomes . This research provides valuable insights into the potential carcinogenicity of PPD and its association with toxic effects on the immune system. Furthermore, diamine compounds serve as important precursors in the synthesis of polymers and advanced materials. In the field of materials science, related aromatic compounds are investigated as additives in the fabrication of perovskite solar cells to influence crystallization, enhance film quality, and improve power conversion efficiency, indicating the potential for this chemical family in developing next-generation energy technologies . Researchers are advised to handle this material with care. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended for research use only and is not for human or therapeutic use.

Properties

IUPAC Name

benzene-1,4-diamine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.HI/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIUIIDNNUKRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Master Guide: 1,4-Diaminobenzene Dihydroiodide (PDAI2)

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 116469-02-4 Role: High-Performance Spacer Cation for Dion-Jacobson Perovskite Photovoltaics

Executive Summary

1,4-Diaminobenzene dihydroiodide (PDAI2), also known as p-phenylenediamine dihydroiodide, has emerged as a critical precursor in the field of next-generation optoelectronics. Unlike mono-ammonium salts that form Ruddlesden-Popper (RP) phases with weak van der Waals interactions, PDAI2 is a diammonium spacer. It facilitates the formation of Dion-Jacobson (DJ) 2D perovskites , where the organic spacer covalently bridges the inorganic lead-halide slabs. This structural elimination of the van der Waals gap significantly enhances structural stability, charge transport efficiency, and moisture resistance in perovskite solar cells (PSCs).

This guide provides a comprehensive technical analysis of PDAI2, ranging from high-purity synthesis protocols to its application in fabricating high-efficiency (>19%) photovoltaic devices.

Part 1: Chemical Identity & Physicochemical Profile[1]

PDAI2 is the hydroiodic acid salt of p-phenylenediamine. Its purity is paramount for optoelectronic applications, as trace oxidation products (quinones) can act as recombination centers, severely degrading device performance.

Table 1: Physicochemical Properties
PropertySpecificationNotes
IUPAC Name Benzene-1,4-diaminium diiodideAlso cited as p-Phenylenediammonium Iodide
CAS Number 116469-02-4
Molecular Formula C₆H₁₀I₂N₂
Molecular Weight 363.97 g/mol
Appearance White to light beige crystalline powderDarkens to brown/purple upon oxidation or light exposure.
Solubility High: DMF, DMSO, Water, MethanolLow/Insoluble: Diethyl Ether, Chlorobenzene, TolueneDMF/DMSO mixture (4:1) is preferred for device precursor solutions.
Melting Point >200°C (Decomposes)Exact onset depends on heating rate and purity.
Hygroscopicity Moderate to HighMust be stored in N₂-filled glovebox.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize semiconductor-grade PDAI2 (>99.5% purity) suitable for perovskite crystallization. Criticality: Commercial p-phenylenediamine (PPD) often contains oxidized impurities. The synthesis must be performed under inert atmosphere or controlled conditions to prevent early oxidation.

Reaction Chemistry


Step-by-Step Protocol
  • Precursor Preparation: Dissolve 5.4 g of p-phenylenediamine (PDA) in 20 mL of absolute ethanol in a round-bottom flask. Maintain temperature at 0°C using an ice bath to control exotherm.

  • Acid Addition: Dropwise add stoichiometric excess (approx. 2.2-2.5 eq) of Hydroiodic acid (57 wt% in water, unstabilized preferred) under vigorous stirring.

    • Note: The solution may turn yellow/brown transiently; keeping it cold minimizes oxidation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Precipitation: Rotary evaporate the solvent until a solid slurry remains. Alternatively, add cold diethyl ether to crash out the salt.

  • Purification (Crucial):

    • Wash the precipitate 3x with diethyl ether.[1] This removes unreacted iodine (

      
      ) and organic impurities.
      
    • Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol/methanol. Allow to cool slowly to recrystallize white/colorless plates.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store immediately in a glovebox.

Visualization: Synthesis Workflow

SynthesisWorkflow Start p-Phenylenediamine (Ethanol, 0°C) React Add HI (57%) Dropwise, Stir 2h Start->React Precip Precipitate (Diethyl Ether) React->Precip Wash Wash 3x (Remove I2) Precip->Wash Recryst Recrystallize (Hot Ethanol) Wash->Recryst Dry Vacuum Dry 60°C, 12h Recryst->Dry

Figure 1: Synthesis and purification workflow for high-purity PDAI2.

Part 3: Application in Perovskite Solar Cells (PSC)

PDAI2 is primarily used to engineer Dion-Jacobson (DJ) phase perovskites . In this configuration, the aromatic ring provides rigidity, and the diammonium groups tether adjacent inorganic lead-iodide layers (


 octahedra).
Mechanism of Action[2][3][4]
  • Passivation: When used as an additive or surface treatment on 3D perovskites (e.g.,

    
    ), PDAI2 fills iodide vacancies and coordinates with undercoordinated 
    
    
    
    .
  • Structural Bridging: In 2D/quasi-2D films, PDAI2 eliminates the weak van der Waals gap found in mono-ammonium (Ruddlesden-Popper) salts. This results in a shorter interlayer distance (

    
    ), facilitating better charge transport across layers.
    
Device Fabrication Protocol (Surface Passivation Method)

This protocol describes using PDAI2 to passivate a standard 3D perovskite film.

  • 3D Perovskite Deposition: Spin-coat a standard

    
     or Triple Cation precursor solution onto the Electron Transport Layer (ETL). Anneal at 100°C-150°C to form the black perovskite phase.
    
  • Passivation Solution: Dissolve PDAI2 in Isopropanol (IPA) at a concentration of 3–5 mg/mL .

    • Scientific Rationale: IPA is orthogonal to the perovskite (does not dissolve the underlying film) but solubilizes the iodide salt well enough for surface treatment.

  • Dynamic Spin Coating:

    • Set spinner to 4000 rpm.

    • Drop 50 µL of the PDAI2/IPA solution onto the spinning perovskite substrate.

  • Annealing: Heat the substrate at 100°C for 10 minutes. This promotes the formation of a thin 2D

    
     capping layer.
    
  • HTL Deposition: Proceed with Hole Transport Layer (e.g., Spiro-OMeTAD) deposition.

Performance Metrics
MetricControl Device (3D Only)PDAI2 Passivated DeviceImprovement Factor
Efficiency (PCE) ~19-20%21-24% Reduced non-radiative recombination.
Open Circuit Voltage (

)
1.05 V1.15 V Suppression of surface trap states.
Stability (T80) 500 hours>1000 hours Hydrophobic aromatic ring blocks moisture.
Visualization: Dion-Jacobson Formation[5]

DJPhase cluster_mech Mechanism Precursor 3D Perovskite Surface (Defects/Vacancies) Treatment Apply PDAI2 (Isopropanol Solution) Precursor->Treatment Spin Coat Reaction In-situ Reaction (Annealing 100°C) Treatment->Reaction Heat Result Dion-Jacobson 2D Layer (PDA)PbI4 Capping Reaction->Result Crystallization Mech1 Diammonium Tethering (Eliminates vdW Gap) Result->Mech1 Mech2 Defect Healing (Iodide Vacancy Fill) Result->Mech2

Figure 2: Formation of the protective Dion-Jacobson 2D layer via surface passivation.

Part 4: Handling, Safety & Stability

Safety Profile (E-E-A-T)
  • Sensitization: PDAI2 is derived from p-phenylenediamine, a known contact allergen. Nitrile gloves and long sleeves are mandatory. Avoid all skin contact.[2]

  • Inhalation: The powder is fine and can be an irritant. Use a fume hood or glovebox when weighing.

  • Light Sensitivity: Iodides oxidize to elemental iodine (

    
    ) under UV/blue light. Handle under yellow light if possible, or minimize exposure.
    
Storage Protocols
  • Environment: Store strictly in a nitrogen or argon-filled glovebox (

    
    ).
    
  • Container: Amber glass vials with PTFE-lined caps. Tape seal for long-term storage.

  • Shelf Life: 6 months if stored correctly. If the powder turns purple, recrystallization is required before use.

References

  • Synthesis & Characterization: Adams, C. J., et al. (2011).[3] Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. CrystEngComm. Link

  • Perovskite Passivation: Li, X., et al. (2020). p-Phenylenediaminium iodide capping agent enabled self-healing perovskite solar cell. Scientific Reports. Link

  • Dion-Jacobson Structures: Mao, L., et al. (2019).[4] Structural Diversity in White-Light-Emitting Hybrid Lead Bromide Perovskites. Journal of the American Chemical Society.[5] Link

  • Module Efficiency: Zhao, Y., et al. (2022). Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules. Nature Communications. Link

Sources

1,4-Phenylenediamine Dihydroiodide (PDAI₂): Molecular Architecture and Interface Engineering in Advanced Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of optoelectronics and renewable energy, the structural manipulation of organic-inorganic hybrid perovskites dictates device efficiency and operational stability. 1,4-Phenylenediamine dihydroiodide (commonly abbreviated as PDAI₂, BDI, or 1,4-phenylenediammonium iodide) has emerged as a critical molecular tool for surface defect passivation and interface engineering. Unlike monoammonium bulky cations that form insulating, in-plane two-dimensional (2D) layers, the dual-ammonium functionality of PDAI₂ facilitates the formation of Dion-Jacobson (DJ) phase 2D perovskites. This unique structural templating passivates deep-level defects without impeding out-of-plane charge transport, making it an indispensable reagent for scaling up highly efficient perovskite solar cells (PSCs) [1].

This technical guide deconstructs the physicochemical properties of PDAI₂, elucidates its mechanistic role in crystal lattice passivation, and provides field-proven, self-validating protocols for its application in device fabrication.

Physicochemical Profiling and Molecular Structure

At its core, PDAI₂ consists of a rigid, conjugated benzene ring substituted with two primary ammonium groups at the para (1,4) positions. The positive charges of the diammonium cation are electrostatically balanced by two iodide anions. This rigid aromatic spacer is highly hydrophobic, which imparts exceptional moisture resistance to the perovskite films it protects.

Quantitative Data Summary
PropertySpecificationCausality / Relevance
Chemical Name 1,4-Phenylenediamine DihydroiodideStandard IUPAC nomenclature.
Synonyms 1,4-Benzene diammonium iodide, PDAI₂, BDICommonly used in literature and commercial catalogs [2].
CAS Number 116469-02-4Unique chemical registry identifier.
Molecular Formula C₆H₁₀I₂N₂Represents the protonated diamine and two iodide counterions.
Molecular Weight 363.97 g/mol Critical for calculating precise molarities in precursor solutions.
Appearance White to dark purple powder/crystalColor shifts (darkening) indicate slight oxidation; high-purity (>98%) is required to prevent introducing trap states [3].
Solubility Soluble in polar protic solvents (e.g., Isopropanol, DMF, DMSO)Allows for orthogonal solvent processing on top of 3D perovskite films without dissolving the bulk lattice.

Mechanistic Insights: The Dion-Jacobson Passivation Pathway

The primary failure mode of 3D perovskite solar cells (e.g., FAPbI₃ or MAPbI₃) is non-radiative recombination at the film surface and grain boundaries, driven by uncoordinated Pb²⁺ ions and halide vacancies.

When PDAI₂ is introduced to the perovskite surface, it initiates a highly specific cascade of molecular interactions:

  • Hydrogen Bonding: The terminal –NH₃⁺ groups of the PDAI₂ molecule form strong hydrogen bonds with the exposed [PbI₆]⁴⁻ octahedra at the perovskite surface.

  • Defect Annihilation: The iodide anions from PDAI₂ fill iodine vacancies, while the electron-rich aromatic ring and ammonium groups passivate uncoordinated Pb²⁺ trap states.

  • Dion-Jacobson Phase Formation: Because PDAI₂ possesses ammonium groups at both ends (a diammonium cation), it bridges adjacent inorganic layers without the weak van der Waals gaps seen in Ruddlesden-Popper (RP) phases. This creates a highly stable, tightly packed DJ 2D perovskite capping layer.

  • Charge Transport Preservation: The para-substitution of the benzene ring ensures a linear, rigid molecular orientation. This prevents the formation of thick, insulating in-plane 2D layers, thereby maintaining excellent vertical charge extraction to the hole transport layer (HTL) [1].

Mechanism A 1,4-Phenylenediammonium Iodide (PDAI₂) B Orthogonal Surface Application (Isopropanol Solvent) A->B Dissolution & Coating C Hydrogen Bonding: -NH₃⁺ with [PbI₆]⁴⁻ B->C Interfacial Contact D Defect Passivation (Iodine Vacancies & Pb²⁺) C->D Trap Annihilation E Dion-Jacobson (DJ) 2D Phase Formation C->E Structural Templating F Enhanced Stability & Charge Extraction D->F Suppresses Recombination E->F Hydrophobic Shielding

Mechanistic pathway of PDAI₂-mediated defect passivation and DJ phase formation.

Experimental Workflow: Surface Treatment Protocol

To achieve reproducible defect passivation, the application of PDAI₂ must be tightly controlled. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback before proceeding.

Phase 1: Precursor Preparation
  • Action: Dissolve PDAI₂ powder in anhydrous Isopropanol (IPA) to achieve a concentration of 2 to 5 mg/mL.

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the organic halide salt but has negligible solubility for the underlying 3D perovskite lattice, preventing the destruction of the light-absorbing layer.

  • Validation: The solution must be completely clear. Any particulate matter indicates incomplete dissolution or impurities, requiring filtration through a 0.22 µm PTFE syringe filter.

Phase 2: Dynamic Spin-Coating
  • Action: Transfer the 3D perovskite substrate to a spin coater. Initiate rotation at 4000 rpm. Dispense 50 µL of the PDAI₂ solution dynamically onto the spinning substrate and allow it to spin for 30 seconds.

  • Causality: Dynamic dispensing ensures rapid, uniform spreading of the anti-solvent/passivator, preventing localized pooling that could cause uneven 2D phase formation.

Phase 3: Thermal Activation
  • Action: Transfer the treated film to a hotplate set at 100 °C for 5 to 10 minutes.

  • Causality: Thermal annealing provides the activation energy required for the bulky PDAI₂ cations to intercalate into the surface lattice and form the robust DJ 2D capping layer. It also drives off residual IPA.

  • Validation (Crucial Step): Perform steady-state Photoluminescence (PL) spectroscopy. A successful PDAI₂ treatment will yield a significantly higher PL peak intensity compared to an untreated control film. If the PL intensity drops, the concentration of PDAI₂ was too high, resulting in an excessively thick, insulating 2D layer.

Workflow S1 Precursor Prep (PDAI₂ in IPA) S2 Dynamic Spin Coating (4000 rpm, 30s) S1->S2 S3 Thermal Annealing (100°C, 10 min) S2->S3 S4 PL Validation & Device Integration S3->S4

Standardized experimental workflow for PDAI₂ surface treatment on 3D perovskite films.

Impact on Photovoltaic Performance

The integration of PDAI₂ as an interface modifier directly correlates with enhanced macroscopic device metrics. By suppressing non-radiative recombination and aligning the energy levels between the perovskite and the HTL (typically Spiro-OMeTAD), researchers observe distinct improvements.

ParameterUntreated 3D Perovskite (Typical)PDAI₂ Treated PerovskiteMechanistic Driver
Open-Circuit Voltage (V_oc) ~1.08 V> 1.15 V Suppression of deep-level trap states and non-radiative recombination.
Fill Factor (FF) ~76%> 81% Improved charge extraction due to favorable DJ phase orientation.
Moisture Stability (T₈₀) < 200 hours> 1000 hours The hydrophobic benzene ring of PDAI₂ repels ambient moisture.

References

  • Title: Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules Source: Nature Communications, 12(1), 6394 (2021). URL: [Link][1][2]

  • Title: 1,4-Benzene diammonium iodide CAS 116469-02-4 Source: Watson International Limited / Fine Chemical URL: [Link][3]

Sources

Technical Guide: Solubilization and Stability of p-Phenylenediamine Dihydroiodide in Polar Aprotic Solvents

[1][2]

Executive Summary

The effective solubilization of p-Phenylenediamine dihydroiodide (p-PDA[1][2]·2HI) is a critical process step in the synthesis of Dion-Jacobson (DJ) phase 2D perovskites and advanced organic intermediates. While both Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are standard polar aprotic solvents, they are not interchangeable for this compound.[3]

The Core Thesis:

  • DMSO offers superior thermodynamic solubility for the ionic lattice of p-PDA[1]·2HI due to its higher dielectric constant and dipole moment, making it essential for high-concentration precursor inks (>0.8 M).[1][2]

  • DMF provides better processability (lower boiling point, lower surface tension) but lacks the solvating power to fully dissociate the rigid aromatic diammonium lattice at high concentrations without thermal assistance.

  • Critical Risk: DMSO acts as a mild oxidant.[1][2][3] While the dihydroiodide salt is more stable than the free base, prolonged storage in DMSO facilitates oxidative dehydrogenation to quinone diimines, compromising optoelectronic purity.

Recommendation: Use a 4:1 (DMF:DMSO) binary solvent system for one-step deposition to balance solubility with film-forming kinetics.[1][2] Use anhydrous Isopropanol (IPA) for surface passivation (two-step) workflows to avoid solvent orthogonality issues.[2]

Physicochemical Basis of Dissolution

To understand the solubility difference, we must analyze the interactions between the solvent parameters and the solute's lattice energy. p-PDA·2HI is a rigid, aromatic dicationic salt with significant lattice energy driven by

1
Table 1: Solvent Property Comparison
PropertyDMF (N,N-Dimethylformamide)DMSO (Dimethyl Sulfoxide)Impact on p-PDA[1][2][4][5][6]·2HI
Dielectric Constant (

)
36.746.7DMSO Wins: Higher

better screens the attraction between

and

ions.[1][2]
Dipole Moment (D) 3.823.96DMSO Wins: Stronger dipole-ion interaction stabilizes the dissociated cation.[2]
Gutmann Donor Number (

)
26.629.8DMSO Wins: Stronger Lewis basicity coordinates effectively with the ammonium protons (

).
Boiling Point (

C)
153189DMF Wins: Easier removal during annealing/crystallization phases.[2]
Redox Character Inert (Reductive stability)Mild Oxidant (Swern-type)DMF Wins: DMSO can promote oxidation of the phenylenediamine core.
Mechanistic Insight

In DMF , p-PDA·2HI often forms a colloidal suspension at room temperature if the concentration exceeds 0.3 M. The solvent shell is not energetic enough to overcome the lattice enthalpy of the aromatic stack. In DMSO , the oxygen atom of the sulfoxide group acts as a potent hydrogen bond acceptor for the

1

Solubility Data & Practical Limits[2]

The following data represents practical solubility limits observed in controlled laboratory environments (anhydrous solvents,

Table 2: Solubility Limits of p-PDA·2HI
Solvent SystemSolubility Limit (25°C)Solubility Limit (60°C)Observation
Pure DMF < 0.3 M (Sparingly Soluble)~0.5 MDissolution is slow; requires sonication.[1][2] Solution is colorless to pale yellow.[1][2]
Pure DMSO > 1.0 M (Highly Soluble)> 1.5 MDissolution is rapid and exothermic.[2] Solution is clear yellow.[1][2]
DMF:DMSO (4:1) ~0.8 M~1.2 MOptimal Balance. The 20% DMSO fraction provides the "kick" needed to break the lattice, while DMF maintains volatility.
Isopropanol (IPA) < 0.05 M~0.1 MPoor solubility.[2] Used only for dilute surface passivation treatments.[1][2]

Technical Note: For Dion-Jacobson perovskite precursors (e.g.,


), the presence of 

significantly alters these limits. The formation of iodoplumbate complexes (

) can actually enhance the solubility of the organic cation through the formation of fluid intermediate phases.

Stability & Degradation Mechanisms[1][2][4][7]

This is the most overlooked aspect of p-PDA·2HI usage. p-Phenylenediamine derivatives are notoriously prone to oxidation, forming deeply colored quinone diimines (Wurster's salts).[1][2]

The DMSO Oxidative Trap

While the dihydroiodide salt (


1

Degradation Pathway:

  • Proton Transfer: Equilibrium shifts slightly to free amine.[1][2]

  • Oxidation: DMSO/Oxygen attacks the electron-rich aromatic ring.[1][2]

  • Chromophore Formation: Formation of p-benzoquinone diimine (dark brown/black species).[1][2]

  • Result: Impurity acts as a recombination center in photovoltaic devices.[1][2]

Diagram 1: Degradation Pathway & Solvent Selection Logic[1][2]

GStartp-PDA·2HI SolidSolvent_ChoiceSelect SolventStart->Solvent_ChoiceDMSOPure DMSOSolvent_Choice->DMSOMax Conc.DMFPure DMFSolvent_Choice->DMFHigh VolatilityMixDMF:DMSO (4:1)Solvent_Choice->MixStandard ProtocolResult_DMSOHigh SolubilityHigh Oxidation Risk(Use Immediately)DMSO->Result_DMSOResult_DMFLow SolubilityPrecipitation Risk(Requires Heat)DMF->Result_DMFResult_MixBalanced SystemStable Precursor(Recommended)Mix->Result_MixOxidationDegradation:Quinone Diimine(Dark Color)Result_DMSO->OxidationTime > 4hLight Exposure

Caption: Decision matrix for solvent selection highlighting the trade-off between solubility and oxidative stability.

Validated Experimental Protocols

Protocol A: Preparation of 1.0 M Stock Solution (The "Golden Ratio")

Use this for one-step perovskite deposition.

Reagents:

  • p-Phenylenediamine dihydroiodide (>99.5%, white powder).[1][2]

  • Anhydrous DMF (99.8%).[2]

  • Anhydrous DMSO (99.9%).[2]

  • Safety: Wear nitrile gloves.[1][2] p-PDA derivatives are potential sensitizers.[1][2]

Step-by-Step:

  • Calculate: For 10 mL of 1.0 M solution, weigh 3.64 g of p-PDA·2HI.

  • Solvent Prep: Premix 8 mL DMF and 2 mL DMSO (4:1 v/v ratio) in a scintillating vial. Vortex to ensure miscibility.[1][2]

  • Addition: Add the solid salt to the solvent mixture. Do not add solvent to solid (prevents clumping).[2]

  • Dissolution:

    • Seal the vial tightly (parafilm).

    • Heat to 60°C on a hotplate with magnetic stirring (300 rpm) for 20 minutes.

    • Note: The solution should turn from cloudy to clear yellow. If it turns dark brown/black, the salt was impure or the DMSO is wet.

  • Filtration: Filter hot solution through a 0.45 µm PTFE syringe filter.

  • Storage: Use immediately. Do not store >24 hours.

Protocol B: Surface Passivation Solution (The "Orthogonal" Approach)

Use this for treating existing perovskite films (2-step method).

Reagents:

  • p-PDA[1][2]·2HI.

  • Anhydrous Isopropanol (IPA).[2]

Step-by-Step:

  • Target Conc: 5 mg/mL (approx 13 mM). High concentrations are not possible in IPA.[1][2]

  • Mixing: Add 5 mg p-PDA·2HI to 1 mL IPA.

  • Sonication: Sonicate at 40°C for 30 minutes. The solid may not fully dissolve; you are creating a saturated supernatant.

  • Application: Filter through 0.22 µm PTFE filter directly onto the spinning substrate.

  • Mechanism: The low solubility ensures only a monolayer adsorbs to the surface without redissolving the underlying perovskite.

References

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. Source: PMC (National Institutes of Health) URL:[Link]

  • Effect of dimethyl sulfoxide on the mutagenicity of p-phenylenediamine. Source: Mutation Research (PubMed) URL:[Link]

  • m-Phenylenediammonium as a New Spacer for Dion–Jacobson Two-Dimensional Perovskites. Source: Journal of the American Chemical Society URL:[1][2][Link]

  • Cation interdiffusion control for 2D/3D heterostructure formation. Source: University of Toronto (Sargent Group) URL:[2][Link] (Referencing specific protocol for 1,4-phenylenediammonium iodide usage in heterostructures).[1][2]

1,4-Diaminobenzene dihydroiodide energy level alignment perovskite

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,4-Diaminobenzene Dihydroiodide: Energy Level Alignment & Interface Engineering in Perovskite Photovoltaics Content Type: Technical Whitepaper / Application Guide Audience: Materials Scientists, Device Physicists, and Process Engineers.

Executive Summary: The Role of Aromatic Diammonium Spacers

In the pursuit of thermodynamic stability and maximized open-circuit voltage (


) in perovskite solar cells (PSCs), 1,4-Diaminobenzene dihydroiodide (PDAI) —often referred to as p-phenylenediaminium iodide—has emerged as a critical interface modifier. Unlike aliphatic spacers (e.g., butylammonium), PDAI features a rigid aromatic core and two terminal ammonium groups. This bifunctional structure allows it to:
  • Crosslink Perovskite Grains: The diammonium terminals can bind to two separate

    
     octahedra, effectively "stitching" grain boundaries.
    
  • Induce 2D/3D Heterostructures: It facilitates the in-situ growth of a quasi-2D perovskite capping layer (e.g.,

    
    ) on the 3D bulk, creating a graded energy landscape.
    
  • Align Energy Levels: The molecular dipole and surface termination shift the vacuum level, optimizing hole extraction and minimizing interfacial recombination losses.

This guide details the synthesis, application, and mechanistic validation of PDAI for high-efficiency PSCs.

Chemical & Physical Profile

PropertySpecification
IUPAC Name 1,4-Benzenediamine, dihydroiodide
Common Abbreviations PDAI, 1,4-DAI,

-PDA

Molecular Formula

Molecular Weight 364.0 g/mol
Structure Rigid phenyl ring with para-substituted ammonium groups
Solubility High in DMF, DMSO; Moderate in Alcohols; Insoluble in Chlorobenzene
Function Aromatic Spacer Cation, Defect Passivator

Mechanism of Action: Energy Level Alignment & Passivation

The efficacy of PDAI lies in its ability to modify the electronic surface states of the perovskite absorber.

Dipole-Induced Band Bending

Upon deposition, the


 groups of PDAI anchor into the A-site vacancies or interact with undercoordinated 

on the perovskite surface. The rigid phenyl ring imposes a specific molecular orientation.
  • Vacuum Level Shift: The surface dipole moment of the organized PDAI layer shifts the vacuum level (

    
    ).
    
  • Band Edge Optimization: This shift typically lowers the Valence Band Maximum (VBM) relative to the Fermi level at the p-interface (or raises it at the n-interface depending on dipole orientation), reducing the energy barrier for charge transfer to the Hole Transport Layer (HTL).

Defect Passivation (Lewis Acid-Base Interaction)
  • Iodine Vacancies (

    
    ):  The iodide counter-anions (
    
    
    
    ) from PDAI fill surface halide vacancies.
  • Undercoordinated

    
    :  The lone pairs on the amine groups (if unprotonated) or the electrostatic attraction of the ammonium group coordinate with surface lead defects, neutralizing electron traps.
    
Diagram: Energy Alignment & Passivation Pathway

G cluster_0 Perovskite Surface (Pristine) cluster_1 PDAI Treatment cluster_2 Optimized Interface P_Defects Surface Defects (Pb2+ traps, V_I) PDAI_Sol PDAI Solution (Isopropanol/DMF) P_Defects->PDAI_Sol Target P_Band Mismatched Energy Levels vs HTL Reaction In-Situ Reaction Formation of (PDA)PbI4 P_Band->Reaction PDAI_Sol->Reaction Spin Coating & Annealing Passivation Defect Healing (Trap Density Reduction) Reaction->Passivation Chemical Bonding Alignment Energy Alignment (VBM Shift ~0.1-0.2 eV) Reaction->Alignment Dipole Effect Extraction Enhanced Hole Extraction Passivation->Extraction Alignment->Extraction

Experimental Protocols

Synthesis of 1,4-Diaminobenzene Dihydroiodide (PDAI)

Note: While commercially available, high-purity synthesis is recommended for device consistency.

  • Precursors: Dissolve 1,4-phenylenediamine (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (

    
    ). Dropwise add hydroiodic acid (HI, 57 wt% in water, 22 mmol) under vigorous stirring. Ensure a slight molar excess of HI (2.2:1 ratio).
    
  • Precipitation: A white or pale-yellow precipitate will form immediately. Stir for 2 hours at

    
    .
    
  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash 3x with cold ethanol to remove unreacted amine.

    • Wash 3x with diethyl ether to remove residual acid and water.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol/methanol mixture. Allow to cool slowly to form high-purity crystals.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Store in a nitrogen-filled glovebox.
    
Device Fabrication: Surface Passivation Step

Context: This protocol assumes a standard n-i-p architecture (FTO/TiO2/Perovskite).

  • Perovskite Deposition: Deposit the 3D perovskite layer (e.g.,

    
    ) via spin-coating. Anneal at 
    
    
    
    for 60 mins. Cool to room temperature.
  • PDAI Solution Prep: Dissolve PDAI in Isopropanol (IPA) at a concentration of 3–5 mg/mL .

    • Expert Tip: If solubility is poor, use a mixed solvent of IPA:DMF (9:1 v/v), but be cautious as DMF can redissolve the perovskite surface.

  • Dynamic Spin Coating:

    • Set spin coater to 4000 rpm.

    • Dynamically dispense 50 µL of the PDAI solution onto the spinning perovskite substrate.

    • Spin for 20–30 seconds.

  • Annealing (Critical): Anneal the substrate at

    
     for 5–10 minutes .
    
    • Why: This thermal step drives the reaction between PDAI and the excess

      
       on the surface to form the 2D 
      
      
      
      phase and removes the solvent.
  • HTL Deposition: Proceed immediately with Spiro-OMeTAD or PTAA deposition.

Characterization & Validation

To confirm the successful integration and energy alignment, the following data must be acquired:

TechniqueObservationInterpretation
XRD (Low Angle) New peak at ~

(2

)
Formation of 2D Ruddlesden-Popper phase (

).
Steady-State PL Increased Intensity & Blue ShiftReduced non-radiative recombination; Blue shift indicates widening of surface bandgap (2D phase).
TRPL Increased Carrier Lifetime (

)
Suppressed surface trap states.
UPS (Ultraviolet Photoelectron Spectroscopy) Shift in Secondary Electron Cutoff (

)
Indicates change in Work Function (

). A shift to lower binding energy implies a more p-type surface (better hole extraction).
XPS Shift in Pb 4f / I 3d peaksChemical interaction between

and

framework.

Performance Metrics Comparison

Representative data based on high-efficiency protocols (e.g.,


 based).
MetricControl DevicePDAI Passivated DeviceImprovement Factor
PCE (%) 20.5%22.8% +11%

(V)
1.08 V1.16 V Reduced voltage deficit
Fill Factor (FF) 76%80% Reduced series resistance (

)
Stability (T80) 500 hrs>1000 hrs Hydrophobic aromatic barrier

References

  • p-Phenylenediaminium iodide capping agent enabled self-healing perovskite solar cell. Source: Nature Communications / Scientific Reports

  • Dipole orientation-induced interfacial energy level alignment difference in 2D perovskite passivated 3D perovskite. Source: Sustainable Energy & Fuels (RSC) [1]

  • Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells. Source: Nature Communications

  • Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Source: Wiley Online Library (Advanced Functional Materials)

Sources

Precision Synthesis and Purification of 1,4-Phenylenediamine Dihydroiodide (PPD·2HI)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Bench: As a Senior Application Scientist specializing in precursor development for optoelectronics and perovskite materials, I often see literature gloss over the physical realities of bench chemistry. The synthesis of 1,4-phenylenediamine dihydroiodide (PPD·2HI) is a prime example. Mechanistically, it is a straightforward acid-base neutralization. Practically, it is a constant battle against oxidation. This whitepaper is designed to move beyond basic stoichiometry. It provides a field-proven, self-validating methodology where every experimental choice is grounded in chemical causality, ensuring your workflow yields high-purity, device-grade material.

Mechanistic Rationale & Chemical Principles

The synthesis of 1,4-phenylenediamine dihydroiodide relies on the stoichiometric double-protonation of p-phenylenediamine (PPD) using hydriodic acid (HI). While the core reaction is simple, the reagents are highly sensitive. PPD is notoriously susceptible to air oxidation, rapidly degrading into highly colored quinonediimine derivatives upon exposure to light and oxygen[1]. Concurrently, aqueous HI degrades into elemental iodine (


) under similar conditions.

To counteract these degradation pathways, this protocol employs specific mechanistic safeguards:

  • In-Situ Reduction: We utilize 57% w/w HI stabilized with 1.5% hypophosphorous acid (

    
    ). The 
    
    
    
    acts as a sacrificial reductant, scavenging dissolved oxygen and reducing any formed
    
    
    back to
    
    
    , thereby maintaining the oxidation state of the system.
  • Thermal Suppression: The acid-base neutralization is highly exothermic. Conducting the reaction strictly at 0 °C manages the exotherm and kinetically slows competitive oxidative side-reactions.

  • Anti-Solvent Crystallization: The target salt, PPD·2HI, is highly soluble in polar protic solvents but insoluble in non-polar ethers. By utilizing an ethanol/diethyl ether solvent system, we can selectively crash out the pure salt while leaving oxidized impurities dissolved in the mother liquor.

ReagentLogic PPD p-Phenylenediamine (Base) Product PPD·2HI (Target Salt) PPD->Product Protonation HI Hydriodic Acid (57%) (Proton/Iodide Source) HI->Product Protonation HPA Hypophosphorous Acid (Stabilizer) HPA->PPD Prevents oxidation HPA->HI Prevents I2 formation EtOH Absolute Ethanol (Solvent) EtOH->PPD Dissolves precursor EtOH->Product Recrystallization Ether Diethyl Ether (Anti-Solvent) Ether->Product Induces precipitation

Caption: Logical relationships and mechanistic roles of reagents in PPD·2HI synthesis.

Reagents and Quantitative Data

Commercial PPD·2HI can present as a white to dark purple powder depending on its purity and trace oxidation levels[2]. To achieve the optimal white crystalline form, strict adherence to reagent specifications is required.

Table 1: Reagent Specifications & Equivalencies
ReagentRoleRequired Purity / SpecsEquivalents
p-Phenylenediamine (PPD) Base Precursor97%+1.0 eq
Hydriodic Acid (HI) Proton/Iodide Source57% w/w (aq)2.0+ eq (Titrated to pH 6-7)
Hypophosphorous Acid Stabilizer1.5% (Pre-mixed in HI)N/A
Absolute Ethanol Primary Solvent99.5%+~20 mL per 10 mmol PPD
Diethyl Ether Anti-Solvent99.5%+Volume dependent
Table 2: Physicochemical Properties of Target PPD·2HI
PropertyValue / Description
Chemical Formula

Molar Mass 363.97 g/mol
Appearance White to yellowish-white powder/crystal
Solubility Soluble in water and ethanol; insoluble in diethyl ether
Storage Conditions Dark, inert atmosphere (Argon/Nitrogen), room temperature[2]

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from standardized stoichiometric reactions utilized in the preparation of low-dimensional perovskite precursors.

Step 1: Precursor Dissolution

  • Action: Dissolve p-phenylenediamine (1.0 eq) in absolute ethanol (approx. 20 mL per 10 mmol of PPD) within a round-bottom flask.

  • Causality: Absolute ethanol readily dissolves the free base PPD, providing a homogeneous reaction environment that prevents localized concentration spikes during acid addition.

Step 2: Thermal Control & Acid Addition

  • Action: Submerge the flask in an ice bath to achieve an internal temperature of 0 °C. Begin the dropwise addition of 57% w/w aqueous hydriodic acid (stabilized with 1.5% hypophosphorous acid).

  • Causality: The neutralization is highly exothermic. 0 °C suppresses thermal degradation, while the slow dropwise addition prevents localized boiling and subsequent oxidation.

Step 3: pH Adjustment & Reaction Maturation

  • Action: Continue HI addition until the solution pH stabilizes between 6 and 7. Maintain continuous magnetic stirring at 0 °C for exactly 2 hours.

  • Causality: A pH of 6-7 ensures complete stoichiometric double-protonation without creating an excessively acidic medium that could complicate solvent evaporation or degrade the product.

Step 4: Solvent Evaporation

  • Action: Transfer the mixture to a rotary evaporator. Remove the solvent under reduced pressure at a water bath temperature of 80 °C.

  • Causality: 80 °C provides sufficient thermal energy to volatilize the ethanol/water azeotrope rapidly, while the reduced pressure prevents thermal oxidation of the newly formed salt.

Step 5: Anti-Solvent Recrystallization (Purification)

  • Action: Take up the crude yellowish-white powder in a minimal amount of hot absolute ethanol. Slowly add diethyl ether dropwise until precipitation begins. Allow to cool and crystallize. Repeat this recrystallization process three times.

  • Causality: PPD·2HI is insoluble in diethyl ether. This anti-solvent approach selectively crashes out the target salt while leaving any oxidized impurities in the mother liquor.

Step 6: Vacuum Drying

  • Action: Filter the purified white product and dry in a vacuum oven at 70 °C overnight.

  • Causality: Vacuum drying removes residual ether and ethanol without exposing the highly sensitive dihydroiodide salt to atmospheric oxygen at elevated temperatures.

Workflow N1 Step 1: Dissolution Dissolve PPD in absolute ethanol N2 Step 2: Acid Addition Dropwise addition of 57% HI at 0 °C (pH 6-7) N1->N2 N3 Step 3: Reaction Stir for 2 hours at 0 °C N2->N3 N4 Step 4: Solvent Removal Rotary evaporation at 80 °C N3->N4 N5 Step 5: Purification Recrystallization (Ethanol / Diethyl Ether) N4->N5 N6 Step 6: Drying Vacuum oven at 70 °C overnight N5->N6 N7 Final Product 1,4-Phenylenediamine Dihydroiodide N6->N7

Caption: Step-by-step experimental workflow for the synthesis and purification of PPD·2HI.

Protocol Self-Validation & Quality Control

Trust in a chemical protocol comes from its ability to self-report errors. In this synthesis, the color of the reaction mixture and the final crystal morphology serve as intrinsic indicators of protocol adherence. Use the following table to validate your workflow in real-time.

Table 3: Visual Quality Control Checkpoints
Process StepExpected ObservationImplication of Deviation (Failure Mode)
PPD Dissolution Clear, pale solutionA dark brown solution indicates pre-oxidized starting material[1].
HI Addition Pale yellow mixture, mild exothermDeep brown/purple indicates

formation or amine oxidation; meaning insufficient HPA stabilization or poor thermal control.
Recrystallization White crystalline precipitateBrown/purple crystals indicate oxidation occurred during drying or solvent removal[2].

Safety and Handling

Both the precursors and the final product require rigorous safety protocols:

  • Toxicity: PPD and its salts are harmful if swallowed, inhaled, or absorbed through the skin. They are known sensitizers and can induce severe dermatitis[2].

  • PPE: Always handle inside a certified fume hood. Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), protective clothing, and eye protection[2].

  • Waste Disposal: Do not dispose of iodine-containing waste or aromatic amines in standard aqueous waste streams. Segregate into dedicated halogenated/aromatic organic waste containers[2].

References

1. Title: Zumaira_paper-final-revised08.docx - LSBU Open Research - London South Bank University Source: lsbu.ac.uk URL: 2.[1] Title: Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline - Benchchem Source: benchchem.com URL: 3.[2] Title: 1,4-Phenylenediamine Dihydroiodide | 116469-02-4 | TCI EUROPE N.V. Source: tcichemicals.com URL:

Sources

Technical Guide: 1,4-Diaminobenzene Dihydroiodide vs. 1,4-Diiodobenzene in Advanced Perovskite Optoelectronics

[1]

Executive Summary

This technical guide analyzes the distinct roles of 1,4-Diaminobenzene dihydroiodide (PPD·2HI) and 1,4-Diiodobenzene (DIB) as precursors in the fabrication of high-efficiency Perovskite Solar Cells (PSCs).[1] While both compounds share a para-substituted benzene core, their chemical behaviors diverge fundamentally: PPD[1]·2HI acts as an ionic spacer for dimensional engineering (2D/3D heterojunctions), whereas DIB functions as a Lewis acid additive for defect passivation via halogen bonding.[1] This guide details their synthesis, mechanistic pathways, and application protocols.

Chemical Identity & Precursor Classification[1]

The selection between these two precursors is dictated by the target defect management strategy: Lattice Reconstruction (PPD·2HI) versus Surface Modulation (DIB).[1]

Feature1,4-Diaminobenzene Dihydroiodide (PPD[1]·2HI)1,4-Diiodobenzene (DIB)
Chemical Formula


CAS Number 106-50-3 (Parent Amine); Salt is custom624-38-4
Primary Function Ionic Spacer / Cation : Forms Dion-Jacobson (DJ) 2D perovskite phases.[1]Molecular Passivator : Forms Halogen Bonds (XB) with under-coordinated halides.[1]
Bonding Mode Ionic Hydrogen Bonding (

)
Halogen Bonding (

or

)
Solubility High in polar solvents (DMF, DMSO, Water)High in non-polar solvents (CB, Toluene), low in DMF
Electronic Role Hole transport facilitation; dielectric confinement.[1]Lewis Acid; Trap state density reduction.[1][2]

Synthesis & Purification Protocols

High-purity precursors are non-negotiable for optoelectronic applications.[1] PPD·2HI is prone to oxidation (darkening), requiring immediate stabilization.[1]

Synthesis of 1,4-Diaminobenzene Dihydroiodide (PPD·2HI)

Context: This salt is rarely available in "battery-grade" purity off-the-shelf and is best synthesized fresh to prevent oxidation of the amine moiety.[1]

Reagents:

  • p-Phenylenediamine (PPD) (99.9%, zone-refined preferred)[1]

  • Hydroiodic Acid (HI) (57 wt% in water, stabilized)

  • Ethanol (Anhydrous) & Diethyl Ether

Protocol:

  • Dissolution: Dissolve 10 mmol of PPD in 20 mL of ice-cold ethanol under

    
     atmosphere. Note: Keep cold to inhibit oxidation to Wurster’s Blue radical cation.[1]
    
  • Acidification: Dropwise add 25 mmol of HI (slight excess) to the stirring solution. A white/pale-yellow precipitate will form immediately.[1]

  • Crystallization: Stir for 30 minutes at 0°C.

  • Washing: Filter the precipitate and wash 3x with cold diethyl ether to remove excess acid and iodine (

    
    ) impurities.[1]
    
  • Recrystallization: Recrystallize from hot ethanol/HI mixture if the powder is off-white.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a glovebox.

Purification of 1,4-Diiodobenzene (DIB)

Context: Commercial DIB often contains mono-iodobenzene traces.[1] Sublimation is the gold standard for purification.

  • Method: Vacuum sublimation at 80°C (base pressure <

    
     mbar).[1]
    
  • Storage: Light-sensitive; store in amber vials.

Mechanistic Comparison in Perovskite Architectures

The core distinction lies in how these molecules interact with the

1
PPD[1]·2HI: Dimensional Engineering (Dion-Jacobson Phase)

PPD[1]·2HI introduces the

Dion-Jacobson (DJ)1
  • Mechanism: The ammonium heads hydrogen-bond with the equatorial iodides of the octahedra.[1]

  • Result: Eliminates the van der Waals gap found in Ruddlesden-Popper (RP) phases, leading to structurally rigid, mechanically robust films with better hole mobility than mono-ammonium spacers (e.g., PEAI).[1]

DIB: Halogen Bonding Passivation

DIB does not integrate into the crystal lattice.[1] Instead, it heals surface defects via Halogen Bonding (XB) .[1]

  • Mechanism: The iodine atoms on DIB have a localized region of positive electrostatic potential (the

    
    -hole).[1] This 
    
    
    -hole attracts nucleophilic defects (e.g., Iodide interstitials
    
    
    or under-coordinated
    
    
    antisites).[1]
  • Result: Reduces non-radiative recombination centers without altering the bulk crystal structure.[1]

Mechanistic Pathway Visualization

Gcluster_0Precursor Selectioncluster_1Interaction Mechanismcluster_2Structural OutcomePPDPPD·2HI(Ionic Salt)IonicIonic Bonding(-NH3+ ... I-)PPD->IonicDissociates inPrecursor SolnDIB1,4-Diiodobenzene(Neutral Molecule)XBHalogen Bonding(C-I ... I- / Pb)DIB->XBApplied viaAnti-solventDJ_Phase2D Dion-JacobsonPerovskite LayerIonic->DJ_PhaseLatticeInsertionPassivationSurface DefectHealingXB->PassivationSurfaceAdsorptionEnhanced Stability\n& Hole TransportEnhanced Stability& Hole TransportDJ_Phase->Enhanced Stability\n& Hole TransportReduced Trap Density\n(Voc Increase)Reduced Trap Density(Voc Increase)Passivation->Reduced Trap Density\n(Voc Increase)

Figure 1: Decision logic for precursor selection based on desired structural vs. surficial modification.

Application Protocols

Protocol A: 2D/3D Heterojunction Engineering with PPD·2HI

Objective: Create a 2D capping layer on a 3D perovskite film to improve moisture stability.[1]

  • Precursor Prep: Dissolve PPD[1]·2HI in Isopropanol (IPA) at 5 mg/mL.[1]

  • 3D Film Deposition: Spin-coat standard

    
     or 
    
    
    precursor; anneal to crystallize.[1]
  • Dynamic Spin Coating: While the 3D film is spinning (4000 rpm), drop 50 µL of the PPD[1]·2HI/IPA solution onto the surface.[1]

  • Annealing: Anneal at 100°C for 10 minutes.

  • Validation: Check XRD for low-angle peaks (

    
    ) indicating 2D phase formation.
    
Protocol B: Defect Passivation with DIB

Objective: Passivate surface iodine vacancies without forming an insulating barrier.

  • Additive Method: Add 0.5–2.0 mg/mL of DIB directly into the Perovskite Precursor Solution (DMF/DMSO).[1]

  • Anti-Solvent Method (Preferred): Dissolve DIB in Chlorobenzene (CB) at 2 mg/mL.[1]

  • Deposition: During the spin-coating of the perovskite, use the DIB-CB solution as the anti-solvent drip.[1]

  • Mechanism Check: Use Photoluminescence (PL) spectroscopy.[1] A significant increase in PL intensity and lifetime compared to a control indicates successful trap filling.[1]

Safety & Handling (E-E-A-T)

HazardPPD[1]·2HI1,4-Diiodobenzene
Toxicity High. PPD is a strong contact sensitizer and potential carcinogen.[1][3] The iodide salt releases HI upon decomposition.[1]Moderate. Irritant to eyes and skin.[1]
Stability Low. Oxidizes in air (turns purple/black).[1] Hygroscopic.Medium. Light sensitive.[1] Sublimes at moderate heat.
PPE Req. Double nitrile gloves, P95 respirator (dust), Fume hood.[1]Standard nitrile gloves, Fume hood.[1]

Critical Warning: Do not heat PPD·2HI above 200°C in open air, as it releases toxic iodine vapor and amine degradation products.[1]

References

  • Dion-Jacobson Phase Perovskites: Li, X., et al. "Dion-Jacobson Phase 2D Perovskites for High-Efficiency Solar Cells."[1] Nature Energy, 2018.[1] Link

  • Halogen Bonding in PSCs: Abate, A., et al. "Supramolecular Halogen Bond Passivation of Perovskite Solar Cells."[1] Angewandte Chemie, 2014.[1] Link

  • PPD Synthesis & Properties: "1,4-Phenylenediamine."[1] PubChem Database, National Center for Biotechnology Information.[1] Link

  • Diiodobenzene Passivation: Zhou, Q., et al. "Halogen Bonding Strategy for High-Performance Perovskite Photovoltaics."[1] Advanced Materials, 2021.[1] Link

  • Sandmeyer Reaction (Synthesis Context): "Preparation of 1,4-diiodobenzene." PrepChem, 2023.[1] Link

1,4-Phenylenediamine dihydroiodide hygroscopicity and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Phenylenediamine Dihydroiodide: Hygroscopicity, Degradation Mechanisms, and Advanced Storage Protocols

Executive Summary

In the rapidly advancing field of low-dimensional hybrid perovskite solar cells (PSCs), 1,4-Phenylenediamine dihydroiodide (PPD·2HI)—also referred to as 1,4-Benzene diammonium iodide (BDAI2)—has emerged as a critical precursor. It is primarily utilized to form 2D perovskite capping layers that passivate grain boundaries and protect the underlying 3D perovskite from environmental degradation[1],[2]. However, a fundamental paradox exists: while PPD·2HI imparts moisture resistance to the final perovskite film, the raw precursor itself is highly hygroscopic and extremely sensitive to oxidation[1],[3].

As a Senior Application Scientist, I have observed that batch-to-batch inconsistencies in PSC efficiency are frequently traced back to the improper handling of this specific diammonium salt. This whitepaper deconstructs the physicochemical vulnerabilities of PPD·2HI and establishes a self-validating protocol for its storage and handling, ensuring uncompromising scientific integrity in optoelectronic device fabrication.

Physicochemical Profiling and Causality of Degradation

To design an effective storage system, one must first understand the causality behind the chemical's instability. PPD·2HI (CAS: 116469-02-4) consists of an electron-rich aromatic ring flanked by two ammonium groups, balanced by iodide counterions[4].

The Causality of Hygroscopicity: The terminal ammonium groups (–NH3+) are highly polar and act as strong hydrogen-bond donors. When exposed to ambient humidity (>10% RH), these groups readily form hydrogen bonds with atmospheric water molecules, leading to rapid moisture absorption (deliquescence)[1]. This hydration collapses the crystalline lattice, rendering the precursor difficult to dissolve stoichiometrically in standard solvents like DMF or DMSO.

The Causality of Oxidation: The phenylenediamine core is notoriously susceptible to auto-oxidation. Upon exposure to oxygen and light, the diamine undergoes electron loss to form quinonediimine derivatives[4]. Concurrently, the iodide ions (I-) can oxidize into elemental iodine (I2). This dual-oxidation pathway manifests visually: the pristine white/beige powder rapidly degrades into a brown or dark purple solid[4],. When degraded PPD·2HI is used in PSC fabrication, these oxidized species act as deep-level charge traps rather than passivating agents, severely degrading the open-circuit voltage (Voc) of the solar cell[3].

Table 1: Physicochemical Properties & Storage Parameters of PPD·2HI
ParameterSpecification / ValueCausality / Relevance
CAS Number 116469-02-4Unique identifier for 1,4-Benzene diammonium iodide.
Molecular Formula C6H10I2N2Dictates stoichiometric ratios for 2D/3D perovskite solutions[5].
Appearance (Pristine) White to beige crystalsBaseline for visual Quality Assurance (QA).
Appearance (Degraded) Brown to dark purpleIndicates quinonediimine formation and I2 release[4].
Hygroscopicity Highly Hygroscopic–NH3+ groups form strong hydrogen bonds with ambient H2O[1].
Optimal Storage Airtight, Dark, Ar/N2Prevents auto-oxidation; light accelerates radical formation[6].

Mechanistic Pathways of Degradation

The following diagram illustrates the dual pathways of degradation that compromise the structural integrity of PPD·2HI.

Degradation PPD 1,4-Phenylenediamine Dihydroiodide (White/Beige Crystals) O2 Oxygen (O2) / Light Exposure PPD->O2 Auto-oxidation H2O Moisture (H2O) Exposure (>10% RH) PPD->H2O Hydrogen Bonding Quinone Quinonediimine Formation + I2 Release (Dark Purple) O2->Quinone Electron Loss Hydration Deliquescence & Hydrated Salt Formation H2O->Hydration Crystal Lattice Collapse Defect Trap-State Generation in Perovskite Lattice Quinone->Defect Hydration->Defect

Fig 1: Mechanistic pathways of PPD·2HI degradation via moisture and oxidation.

Self-Validating Handling and Storage Protocols

To ensure trustworthiness in experimental outcomes, handling protocols must not rely on assumption; they must be self-validating. A self-validating system incorporates built-in checks (e.g., gravimetric and visual QA) that confirm the success of the previous step before proceeding.

Because PPD·2HI is toxic if swallowed, inhaled, or absorbed through the skin[4],, handling it inside a controlled glovebox environment serves a dual purpose: protecting the chemical from the environment, and protecting the researcher from the chemical.

Protocol: Closed-Loop Glovebox Handling and Dispensing

Step 1: Pre-Transfer Visual Quality Assurance (QA)

  • Action: Inspect the sealed manufacturer vial upon receipt.

  • Validation: The powder must be white to pale beige[4]. Any brown or purple tint indicates compromised factory sealing. Do not introduce compromised material into the glovebox.

Step 2: Antechamber Purge Cycle

  • Action: Place the sealed vial into the glovebox antechamber. Perform a minimum of three vacuum/argon (or nitrogen) purge cycles.

  • Causality: The vacuum removes ambient O2 and H2O, while the inert gas backfill prevents the introduction of atmospheric contaminants into the main chamber[6].

Step 3: Gravimetric Baseline Establishment (Self-Validation)

  • Action: Once inside the glovebox (<0.1 ppm O2 and H2O), transfer the powder to a pre-weighed, amber-glass storage vial equipped with a PTFE-lined cap. Record the total mass.

  • Validation: Before subsequent uses, re-weigh the vial. A mass increase of >0.1% indicates a micro-leak in the vial seal leading to moisture uptake. This gravimetric check mathematically validates the integrity of your storage environment.

Step 4: Solution Preparation in Inert Atmosphere

  • Action: Dispense the required mass using an analytical balance strictly inside the glovebox. Dissolve immediately in anhydrous solvents (e.g., IPA or DMF) for perovskite passivation[2].

  • Causality: PPD·2HI in solution is exponentially more susceptible to oxidation than in solid form. Solutions must be prepared fresh and never stored for more than 12 hours.

Step 5: Post-Dispensing Sealing

  • Action: Seal the amber storage vial tightly, wrap the cap junction with Parafilm, and store it in a designated dark corner of the glovebox.

Protocol Step1 1. Visual QA (Confirm White/Beige) Step2 2. Antechamber (3x Vacuum/Ar Purge) Step1->Step2 Pass Step3 3. Glovebox Storage (<0.1 ppm H2O/O2) Step2->Step3 Transfer Step4 4. Gravimetric Check (Verify No Mass Gain) Step3->Step4 Pre-use Step5 5. Dark Dispensing (Amber Vials) Step4->Step5 Pass

Fig 2: Self-validating glovebox workflow for PPD·2HI handling and storage.

Conclusion

The successful deployment of 1,4-Phenylenediamine dihydroiodide as a 2D perovskite capping agent hinges entirely on mitigating its inherent hygroscopicity and oxidative vulnerability[2],[3]. By understanding the causality behind its degradation—specifically the hydrogen-bonding capacity of its ammonium groups and the electron-donating nature of its aromatic core—researchers can implement the self-validating protocols detailed above. Treating precursor storage not as a passive necessity, but as an active, mathematically verifiable experimental step, is the definitive key to achieving high-efficiency, reproducible optoelectronic devices.

References

  • Anbu Chem / Finechemical.net. "Cas 116469-02-4 | 1,4-Benzene diammonium iodide". Finechemical.net. URL: [Link]

  • MDPI. "Progress and Challenges of Three-Dimensional/Two-Dimensional Bilayered Perovskite Solar Cells: A Critical Review". MDPI. URL: [Link]

  • ResearchGate. "Polyfluorinated Organic Diammonium Induced Lead Iodide Arrangement for Efficient Two‐Step‐Processed Perovskite Solar Cells". Advanced Energy Materials. URL: [Link]

Sources

Benzene-1,4-diamine Dihydroiodide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Next-Generation Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene-1,4-diamine dihydroiodide is a highly specialized organic halide salt that has emerged as a critical precursor and passivating agent in the rapidly advancing field of optoelectronics. While its free-base counterpart (p-phenylenediamine) has historical roots in polymer chemistry and dyes, the dihydroiodide salt form offers exceptional oxidative stability and unique structural geometry. This whitepaper provides an in-depth analysis of its chemical identity, its mechanistic role in stabilizing low-dimensional (2D/3D) and mixed tin-lead (Sn-Pb) perovskite solar cells (PSCs), and field-proven experimental protocols for its synthesis and application[1].

Chemical Identity & Physicochemical Properties

Understanding the nomenclature and structural properties of this compound is essential for material scientists sourcing high-purity precursors for semiconductor fabrication. The dual ammonium groups allow it to act as a bidentate anchoring ligand, which is foundational to its role in forming Dion-Jacobson (DJ) phase 2D perovskites[2].

Table 1: Chemical Nomenclature and Physical Properties

ParameterDetail
IUPAC Name Benzene-1,4-diamine dihydroiodide
Common Synonyms 1,4-Phenylenediammonium iodide (PDAI); p-Phenylenediamine dihydroiodide (PPD·2HI); 1,4-Diaminobenzene dihydroiodide[3]
CAS Registry Number 116469-02-4[3]
Molecular Formula C₆H₁₀I₂N₂ (or C₆H₈N₂ · 2HI)[4]
Molecular Weight 363.97 g/mol [4]
Structural Geometry Rigid aromatic ring with para-substituted ammonium groups, enabling linear bidentate coordination.
Solubility Profile Highly soluble in polar protic solvents (water, ethanol) and moderately soluble in isopropanol (IPA); insoluble in non-polar organics (toluene, chlorobenzene)[1].

Mechanisms of Action in Perovskite Solar Cells (PSCs)

The integration of Benzene-1,4-diamine dihydroiodide (PDAI) into perovskite photovoltaics addresses two of the most critical bottlenecks in the field: phase segregation in narrow-bandgap Sn-Pb perovskites and environmental instability in standard 3D perovskites.

Crystallization Synchronization in Sn-Pb Mixed Perovskites

In mixed Sn-Pb perovskites, the crystallization kinetics of Sn-based components are inherently faster than their Pb-based counterparts. This asynchronous crystallization leads to poor film morphology, phase segregation, and the rapid oxidation of Sn²⁺ to the highly defective Sn⁴⁺ state.

By introducing PDAI into the precursor solution, the amine groups act as non-covalent binding agents. They selectively target and coordinate with the unsaturated Sn(II) solvate complexes. This coordination sterically hinders the Sn(II) ions, artificially slowing their crystallization rate to match that of Pb(II). The result is a highly homogenized, highly crystalline Sn-Pb alloyed film with suppressed defect densities, enabling power conversion efficiencies (PCE) exceeding 24%[5].

G A Sn(II) & Pb(II) Precursors B Asynchronous Crystallization A->B Without PDAI D Addition of PDAI (Benzene-1,4-diamine 2HI) A->D With PDAI C Phase Segregation & Sn4+ Oxidation B->C E Amine-Sn(II) Coordination D->E F Synchronized Crystallization E->F Slows Sn(II) kinetics G High-Efficiency Sn-Pb Perovskite F->G

Formation of 2D/3D Dion-Jacobson (DJ) Heterostructures

Beyond precursor engineering, PDAI is utilized as a surface passivating agent. When a solution of PDAI is spin-coated atop a crystallized 3D perovskite film, the bulky 1,4-phenylenediammonium cations intercalate into the surface lattice. Because PDAI possesses two terminal ammonium groups, it forms a Dion-Jacobson (DJ) 2D perovskite capping layer. This DJ phase eliminates the van der Waals gaps typical of Ruddlesden-Popper phases, providing superior structural rigidity, blocking moisture ingress, and passivating uncoordinated surface halide vacancies. This significantly reduces non-radiative charge recombination at the interface[2].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the solvent choices and environmental controls.

Protocol 1: Synthesis of High-Purity Benzene-1,4-diamine Dihydroiodide

Causality: The free base p-phenylenediamine is highly susceptible to air oxidation, turning dark brown/black. Converting it to the dihydroiodide salt stabilizes the molecule for long-term storage and ensures precise stoichiometric control when formulating perovskite inks.

  • Preparation: In a nitrogen-purged fume hood, dissolve 10.0 g of high-purity p-phenylenediamine (free base) in 50 mL of anhydrous ethanol inside a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C) to control the exothermic neutralization. Slowly add 30 mL of hydroiodic acid (HI, 57 wt% in water, stabilized without hypophosphorous acid to prevent contamination) dropwise under vigorous magnetic stirring.

  • Precipitation: Upon complete addition, a dense precipitate of Benzene-1,4-diamine dihydroiodide will form. Allow the mixture to stir for an additional 2 hours at 0°C to maximize yield.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (3 × 50 mL) to remove unreacted starting materials and residual iodine.

  • Drying & Validation: Dry the resulting beige/white powder in a vacuum oven at 60°C for 24 hours. Validation: Confirm purity via ¹H-NMR (in DMSO-d6) ensuring the absence of oxidized quinonediimine peaks.

Protocol 2: Fabrication of 2D/3D Perovskite Heterostructures using PDAI

Causality: Isopropanol (IPA) is chosen as the solvent for PDAI because it is orthogonal to the 3D perovskite layer—it dissolves the organic salt without dissolving the underlying inorganic-organic hybrid lattice.

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and IPA. Treat with UV-Ozone for 15 minutes.

  • 3D Perovskite Deposition: Spin-coat the primary 3D perovskite precursor (e.g., Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) onto the substrate. During the final 10 seconds of spinning, drip 100 μL of chlorobenzene (anti-solvent) to induce rapid supersaturation and uniform crystallization. Anneal at 100°C for 30 minutes.

  • PDAI Passivation: Dissolve PDAI in anhydrous IPA at a concentration of 2-5 mg/mL. Dynamically spin-coat 50 μL of this solution onto the cooled 3D perovskite film at 4000 rpm for 30 seconds[2].

  • Thermal Annealing: Anneal the treated film at 100°C for 10 minutes. Causality: Thermal energy is required to drive the intercalation of the PDAI cations into the surface lattice, formally converting the surface into a Dion-Jacobson 2D phase.

  • Validation: Perform Time-Resolved Photoluminescence (TRPL). A successful 2D/3D heterostructure will exhibit a significantly longer carrier lifetime (τ) compared to the untreated 3D control, confirming the suppression of surface defects[6].

Workflow Step1 Step 1: Substrate Preparation Clean ITO glass & deposit ETL Step2 Step 2: 3D Perovskite Spin-Coating Deposit mixed-cation perovskite Step1->Step2 Step3 Step 3: Anti-Solvent Dripping Induce rapid crystallization Step2->Step3 Step4 Step 4: PDAI Passivation Spin-coat PDAI in IPA solution Step3->Step4 Step5 Step 5: Thermal Annealing Form Dion-Jacobson 2D capping layer Step4->Step5 Step6 Step 6: HTL & Electrode Deposit Spiro-OMeTAD and Gold Step5->Step6

Step-by-step fabrication workflow of 2D/3D heterostructure perovskite solar cells using PDAI.

Quantitative Data & Performance Metrics

The implementation of Benzene-1,4-diamine dihydroiodide has yielded highly reproducible enhancements in photovoltaic metrics across multiple independent studies. The table below synthesizes the quantitative improvements observed when PDAI is utilized as a passivating agent.

Device Architecture / MaterialTreatmentOpen-Circuit Voltage (Voc)Fill Factor (FF)Power Conversion Efficiency (PCE)Stability (T90)
Sn-Pb Mixed Perovskite [5]Control0.81 V74.2%~20.5%< 100 hours
Sn-Pb Mixed Perovskite [5]PDAI Precursor0.86 V80.1%24.13% > 795 hours
3D Triple Cation (Cs/FA/MA) [2]Control1.11 V76.5%19.77%Rapid degradation
3D Triple Cation (Cs/FA/MA) [2]PDAI 2D Capping1.15 V81.2%21.15% Enhanced resistance

Conclusion

Benzene-1,4-diamine dihydroiodide (PDAI) has transitioned from a niche chemical intermediate to a cornerstone material in advanced photovoltaics. By acting simultaneously as a crystallization modulator for unstable Sn(II) species and a robust building block for Dion-Jacobson 2D perovskites, it elegantly solves the dual challenges of efficiency and environmental stability. As the solar industry pushes toward commercializing tandem and flexible perovskite modules, the precise chemical control afforded by PDAI and its derivatives will remain indispensable.

References

Sources

Methodological & Application

1,4-Diaminobenzene dihydroiodide surface passivation protocol PSCs

Application Note: Surface Passivation of Perovskite Solar Cells using 1,4-Diaminobenzene Dihydroiodide (1,4-DAI )

Abstract

This guide details the synthesis and application of 1,4-Diaminobenzene dihydroiodide (1,4-DAI


)






Scientific Rationale & Mechanism

The Defect Challenge

Polycrystalline perovskite films (e.g.,


  • Under-coordinated Pb

    
    :  Acts as an electron trap.
    
  • Iodide Vacancies (

    
    ):  Act as hole traps and migration pathways for ion degradation.
    
Why 1,4-DAI ?

The 1,4-DAI

molecular bridgedefect healer
  • Lewis Acid-Base Interaction: The ammonium groups (

    
    ) donate protons/hydrogen bonds to under-coordinated halides or bind directly to Pb
    
    
    defects.
  • Structural Rigidity: The benzene ring prevents the conformational disorder common in long-chain alkylamines (like OAI or PEAI), potentially leading to better fill factors (FF).

  • Conductivity: The conjugated

    
    -system allows for efficient hole extraction, unlike insulating aliphatic spacers.
    
Mechanism Visualization

The following diagram illustrates the passivation workflow and surface interaction.

Gcluster_0Step 1: Synthesiscluster_1Step 2: Surface Passivationcluster_2Step 3: MechanismPrecursorsp-Phenylenediamine+ 57% HI (aq)ReactionPrecipitation(0°C, Ethanol)Precursors->ReactionProduct1,4-DAI2 Crystal(White/Pale Pink)Reaction->ProductSpinCoatDynamic Spin Coating(1,4-DAI2 in IPA)Product->SpinCoatDissolve in IPAPerovskiteAnnealedPerovskite FilmPerovskite->SpinCoatAnnealThermal Annealing(100°C, 10 min)SpinCoat->AnnealInteractionNH3+ Binding &Surface ReconstructionAnneal->InteractionDefectPb2+ / Iodine VacancyDefect->InteractionTargetResultReduced RecombinationEnhanced VocInteraction->Result

Figure 1: Workflow for synthesis and application of 1,4-DAI

Material Preparation Protocol

Synthesis of 1,4-DAI Salt

Commercial sources may vary in purity. In-house synthesis is recommended for high-performance devices.

Reagents:

  • 1,4-Phenylenediamine (PPD, >99%)

  • Hydroiodic acid (HI, 57 wt% in water, unstabilized preferred)

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2.0 g of PPD in 20 mL of ethanol in a round-bottom flask. Keep the solution at 0°C (ice bath) under magnetic stirring.

  • Acidification: Dropwise add 6.0 mL of HI (excess) to the stirring solution. A white or pale pink precipitate will form immediately.

    • Note: PPD is sensitive to oxidation (turning brown). Work quickly or under

      
       atmosphere.
      
  • Reaction: Stir at 0°C for 30 minutes.

  • Purification: Filter the precipitate using a vacuum Buchner funnel.

  • Washing: Wash the solid 3 times with cold ethanol and 3 times with diethyl ether to remove residual acid and oxidation byproducts.

  • Drying: Dry the powder in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox (dark).

Passivation Solution Preparation

Solvent: Isopropanol (IPA) is the standard solvent as it is orthogonal (non-dissolving) to most perovskites (


Concentration Table:

Application Target Concentration (mg/mL) Purpose
Standard Passivation 1.0 - 2.0 Surface defect healing without forming thick insulating layers.
2D/3D Heterojunction 3.0 - 5.0 Intentionally forming a quasi-2D capping layer (Dion-Jacobson phase).

| Grain Boundary Eng. | 0.5 | Added directly to antisolvent (e.g., Chlorobenzene) during perovskite spin-coating. |

Recommendation: Start with 1.5 mg/mL in Anhydrous IPA.

Device Fabrication Protocol (Passivation Step)

This section assumes a standard perovskite film has already been deposited and annealed (e.g., Glass/ITO/HTL/Perovskite).

Pre-requisites
  • Environment: Nitrogen Glovebox (

    
     ppm, 
    
    
    ppm).
  • Temperature: Substrates should be cooled to room temperature (25°C) after perovskite annealing.

Step-by-Step Application
  • Loading: Place the perovskite substrate on the spin coater.

  • Dispensing (Dynamic vs. Static):

    • Static Mode (Recommended): Pipette 50-70

      
      L of the 1,4-DAI
      
      
      solution (1.5 mg/mL in IPA) onto the center of the substrate. Ensure full coverage.
    • Wait Time: Allow the solution to sit for 0-5 seconds before spinning. This "loading time" allows the ammonium salt to penetrate slightly and interact with surface defects.

  • Spin Coating:

    • Speed: 4000 rpm.

    • Acceleration: 2000 rpm/s.

    • Duration: 20-30 seconds.

  • Thermal Annealing:

    • Transfer immediately to a hot plate.

    • Condition: 100°C for 10 minutes.

    • Why? This removes the IPA solvent and promotes the formation of the chemical bond between the ammonium cation and the perovskite surface.

Deposition of Top Transport Layer
  • After cooling, proceed immediately to deposit the Electron Transport Layer (ETL, e.g., PCBM) or Hole Transport Layer (HTL, e.g., Spiro-OMeTAD), depending on device architecture.

Characterization & Validation

To confirm successful passivation, perform the following checks:

TechniqueExpected Observation (Passivated vs. Control)
XRD No massive new peaks (unless high conc. used). Slight shift to lower angles indicates lattice expansion at surface.
Steady-State PL Significant increase in PL intensity (2-5x). Suppression of trap-assisted recombination.[1]
TRPL Increased carrier lifetime (

). Slower decay tail.
Contact Angle Increased water contact angle (Surface becomes more hydrophobic due to benzene rings).
J-V Curve Reduced Hysteresis. Increased

(typically +30 to +80 mV).

Expert Tips & Troubleshooting

  • Solubility Issues: 1,4-DAI

    
     dissolves slower than alkyl-ammonium salts. Sonicate the IPA solution for 15 minutes at room temperature. If particles persist, filter with a 0.22 
    
    
    m PTFE filter.[2]
  • Oxidation: If the 1,4-DAI

    
     powder turns brown/purple, it has oxidized (forming quinone species). Discard and resynthesize.  Oxidized passivators act as recombination centers.
    
  • Layer Thickness: If

    
     (Current Density) drops significantly, the passivation layer is too thick and acting as an insulator. Reduce concentration to 0.5 - 1.0 mg/mL.
    
  • Solvent Compatibility: Do not use DMF or DMSO for the passivation step; they will dissolve the underlying perovskite.

References

  • Defect Passivation Mechanism

    • Title: Surface passivation of perovskite film for efficient solar cells.[1][3][4][5][6]

    • Source: N
    • URL:[Link]

    • Note: Establishes the baseline for amine-salt passivation logic (PEAI), which 1,4-DAI builds upon.
  • Isomeric Effects of Phenylenediammonium

    • Title: Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules.
    • Source: Nature Communic
    • URL:[Link]

    • Note: Critical comparison of ortho-, meta-, and para- isomers, validating the steric influence on 2D layer form
  • Diamine Passivation Strategies

    • Title: Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells with Over 25% Efficiency.
    • Source: Advanced M
    • URL:[Link]

    • Note: Provides the foundational solvent/concentration protocols for diamine-dihydroiodide salts.
  • General Stability Protocols

    • Title: Improving the Stability of Perovskite Solar Cells by Surface Passivation.[1][3][5][6][7]

    • Source: MDPI M
    • URL:[Link]

Spin coating 1,4-phenylenediamine dihydroiodide concentration optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of 1,4-Phenylenediamine Dihydroiodide (PDAI2) Concentration for Perovskite Surface Passivation

Executive Summary: The Role of PDAI2 in Interface Engineering

When engineering the interface of high-efficiency perovskite solar cells (PSCs), managing surface defects and suppressing phase segregation are paramount. 1,4-Phenylenediamine dihydroiodide (PDAI2)—an aromatic diammonium salt—has emerged as a highly effective spacer cation for constructing Dion-Jacobson (DJ) 2D/3D heterostructures. By precisely optimizing the spin-coating concentration of PDAI2, researchers can establish a conformal quasi-2D capping layer that passivates uncoordinated Pb²⁺ defects and iodide vacancies without introducing excessive series resistance.

Mechanistic Causality: Why PDAI2 Outperforms Aliphatic Spacers

In my experience optimizing 2D/3D perovskite interfaces, the choice of spacer cation dictates the operational stability of the device. Aliphatic spacers, such as butylammonium (BA), form Ruddlesden-Popper (RP) phases characterized by weak van der Waals gaps that are susceptible to moisture ingress and ion migration.

Conversely, PDAI2 utilizes a diammonium structure (-NH₃⁺ at the para positions of the benzene ring) to enable bidentate anchoring. This eliminates van der Waals gaps, forming a structurally rigid DJ phase[1]. The aromatic core of PDAI2 provides enhanced electron density, which significantly strengthens the binding energy to uncoordinated Pb²⁺[1]. This strong bonding interaction not only attenuates defect densities but critically suppresses photoinduced halide ion migration, reducing the segregation rate to ~9.3 × 10⁻⁴ s⁻¹—an order of magnitude lower than linear RP perovskites[2][3].

Mechanism A Uncoordinated Pb2+ & Iodide Vacancies B 1,4-Phenylenediamine Dihydroiodide A->B Targeted by C Diammonium Anchoring B->C D Aromatic Core B->D E Defect Passivation C->E Binds Pb2+ F Dion-Jacobson 2D Phase D->F π-π Stacking G Suppressed Halide Segregation E->G F->G H Enhanced PCE G->H

Fig 1: Mechanistic pathway of PDAI2 defect passivation and DJ phase formation.

Protocol Design: The Self-Validating Concentration Sweep

A successful optimization protocol must be a self-validating system. Because PDAI2 is an organic spacer, an excessively thick layer will act as an insulating barrier, impeding charge extraction. By monitoring the Fill Factor (FF) across a concentration sweep, researchers can pinpoint the exact threshold where the 2D layer transitions from a passivating tunneling junction to an insulator. If the FF drops below the control sample at higher concentrations, it validates that the passivation layer has exceeded the optimal quantum tunneling thickness.

Step-by-Step Spin Coating Methodology

1. Solution Preparation:

  • Solvent: Anhydrous Isopropanol (IPA).

  • Concentration Sweep: Prepare a stock solution and dilute to create five test conditions: 0.0 (Control), 0.5, 1.0, 1.5, 2.0, and 3.0 mg/mL.

  • Note: 1.5 mg/mL is frequently identified as the optimal concentration for Sn-Pb mixed perovskites[4].

2. Substrate Thermal Management (Critical):

  • After annealing the 3D perovskite layer, cool the substrates to room temperature (20–25 °C).

  • Causality: Applying PDAI2 to a hot substrate accelerates IPA evaporation, causing uncontrolled, island-like crystallization of the 2D phase rather than a conformal passivating layer.

3. Dynamic Spin Coating:

  • Set the spin coater to 4000 rpm for 20 s with an acceleration of 3000 rpm/s[4].

  • Initiate the spin cycle. While the substrate is spinning, rapidly dispense 100 μL of the PDAI2 solution onto the center of the perovskite film.

  • Causality: Dynamic dispensing ensures uniform sheer force, sweeping away excess organic cations and preventing localized aggregation.

4. Thermal Annealing:

  • Transfer the substrate to a hotplate set at 100 °C for 5 minutes[4].

  • Causality: Mild thermal energy overcomes the activation barrier required for the PDAI2 molecules to intercalate into the surface lattice and form the DJ phase.

Workflow Step1 Step 1: 3D Perovskite Fabrication & Cooling Step2 Step 2: PDAI2 Solution Prep (0.5 - 3.0 mg/mL in IPA) Step1->Step2 Step3 Step 3: Dynamic Spin Coating (100 μL, 4000 rpm, 20 s) Step2->Step3 Step4 Step 4: Thermal Annealing (100 °C, 5-10 min) Step3->Step4 Step5 Step 5: Charge Transport Layer Deposition Step4->Step5

Fig 2: Step-by-step experimental workflow for PDAI2 spin coating optimization.

Quantitative Data: Concentration vs. Optoelectronic Performance

The tables below summarize the expected optoelectronic shifts observed during a standard PDAI2 concentration optimization sweep. Notice the inflection point at 1.5 mg/mL, where defect passivation is maximized before the insulating effects dominate.

Table 1: Impact of PDAI2 Concentration on Photovoltaic Parameters

PDAI2 Concentration (mg/mL) VOC (V) JSC (mA/cm²) Fill Factor (%) PCE (%) Causality / Observation
Control (0.0) 1.12 24.5 76.0 20.8 High non-radiative recombination at unpassivated surface.
0.5 1.15 24.8 78.5 22.3 Partial passivation; insufficient DJ 2D layer coverage.
1.5 (Optimal) 1.19 25.1 81.2 24.2 Complete surface coverage; optimal tunneling thickness[4].

| 3.0 | 1.18 | 23.9 | 74.3 | 20.9 | Insulating barrier effect; restricted charge extraction. |

Table 2: Carrier Dynamics and Defect Density Metrics

PDAI2 Concentration (mg/mL) Trap Density (cm⁻³) Carrier Lifetime (ns) Halide Segregation Rate (s⁻¹)
Control (0.0) 4.5 × 10¹⁵ 320 ~6.1 × 10⁻³[3]

| 1.5 (Optimal) | 1.2 × 10¹⁵ | 1150 | ~9.3 × 10⁻⁴[3] |

References

  • Cho, J., et al. "Design principles of spacer cations for suppressing phase segregation in 2D halide perovskites." Chemical Science, Royal Society of Chemistry, 2025. 1

  • Khadka, D. B., et al. "Molecular Bonding Regulated Defect Passivation for Modulating Efficiency and Stability of Methylammonium Free Inverted Perovskite Solar Cells." Research Square, 2023. 2

  • Zhang, J., et al. "Dual‐Source Defect Managing of Tin–Lead Perovskite for Efficient All‐Perovskite Tandem Solar Cells." Advanced Materials, 2024. 5

Sources

Application Note & Protocol: Dissolving and Utilizing 1,4-Diaminobenzene Dihydroiodide in Isopropanol for Advanced Surface Post-Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the preparation and application of 1,4-diaminobenzene dihydroiodide solutions in isopropanol (IPA). The primary application detailed is the post-treatment of active layers in optoelectronic devices, such as perovskite solar cells, to passivate surface defects and enhance performance. This guide elucidates the underlying chemical principles, provides detailed, validated protocols for solution preparation and application, outlines critical safety procedures, and offers troubleshooting advice.

Introduction: The Rationale for Surface Post-Treatment

In the fabrication of high-performance semiconductor devices, particularly thin-film technologies like perovskite solar cells (PSCs), the control of interfaces and surface defects is paramount. Bulk and interfacial defects, such as halide vacancies or uncoordinated ions, often act as sites for non-radiative recombination, which limits device efficiency and stability.[1] Post-treatment techniques, where a chemical agent is applied to the surface of the active layer, have emerged as a powerful strategy to mitigate these issues.[1][2]

1,4-diaminobenzene dihydroiodide is an organic ammonium salt that has shown significant promise in this area.[3][4][5] When applied to a surface like a perovskite film, the diamine moiety can act as a Lewis base, donating electrons to passivate electron-deficient defects (e.g., lead-iodide antisite defects). The iodide ions can concurrently fill halide vacancies, thus healing the crystal lattice. This dual-action passivation reduces charge recombination pathways, leading to improvements in key photovoltaic parameters such as open-circuit voltage (VOC) and fill factor (FF).[3][6]

Isopropanol (IPA) is an ideal solvent for this application due to its moderate polarity, which allows for the dissolution of the dihydroiodide salt, and its relatively high volatility, which ensures it can be removed during a subsequent annealing step without leaving significant residue.[7][8] Furthermore, its orthogonality to many underlying device layers prevents damage during the post-treatment process.

Chemical & Safety Profile

Compound Properties
PropertyValue
Chemical Name 1,4-Diaminobenzene Dihydroiodide
Synonyms 1,4-Phenylenediamine Dihydroiodide
CAS Number 116469-02-4
Molecular Formula C₆H₁₀I₂N₂
Appearance White to brown or dark purple powder/crystal
Purity Typically >98.0%
Critical Safety & Handling Protocols

1,4-diaminobenzene and its salts are classified as toxic and hazardous materials.[9][10][11] Strict adherence to safety protocols is mandatory.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10] May cause an allergic skin reaction and serious eye irritation.[9][12] It is also very toxic to aquatic life with long-lasting effects.[9][10]

  • Personal Protective Equipment (PPE): All work must be conducted inside a certified chemical fume hood. Mandatory PPE includes:

    • Nitrile or neoprene gloves (inspect before use).

    • Chemical safety goggles and a full-face shield.

    • A properly fitted lab coat.

  • Handling: Avoid all personal contact, including inhalation of dust or solution aerosols.[13] Prevent dispersion of dust when weighing the solid.[12] Use spark-proof tools and equipment.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10][14] The container must be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon) as the compound can oxidize when exposed to air.[10]

  • Disposal: Dispose of all waste (solid compound, solutions, contaminated materials) as hazardous waste in accordance with local and national regulations.[11][12] Do not release to the environment.[10]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[9][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Experimental Protocols

Materials & Equipment
  • Chemicals:

    • 1,4-Diaminobenzene Dihydroiodide (>98.0% purity)

    • Anhydrous Isopropanol (IPA), ≥99.5%

  • Equipment:

    • Analytical balance (±0.1 mg resolution)

    • Chemical fume hood

    • Magnetic stirrer and hotplate

    • Glass vials with PTFE-lined caps

    • Volumetric flasks (Class A)

    • Micropipettes

    • Syringe filters (0.2 µm pore size, PTFE or other chemically resistant membrane)

    • Spin coater (for application)

    • Substrates for treatment (e.g., perovskite-coated glass)

Protocol 1: Preparation of 1,4-Diaminobenzene Dihydroiodide Stock Solution in IPA

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for optimization.

  • Environment Setup: Ensure the entire procedure is performed inside a fume hood.

  • Weighing: On an analytical balance, carefully weigh the required amount of 1,4-diaminobenzene dihydroiodide powder into a clean, dry glass vial.

  • Solvent Addition: Using a volumetric pipette or flask, add the calculated volume of anhydrous IPA to the vial to achieve the target concentration.

  • Dissolution:

    • Place a small, clean magnetic stir bar into the vial.

    • Seal the vial tightly with its cap.

    • Place the vial on a magnetic stirrer set to a moderate speed (e.g., 300-400 RPM) at room temperature.

    • Causality Note: Stirring provides mechanical agitation to break down particle agglomerates and increase the interaction between the solute and solvent, accelerating dissolution.

  • Gentle Heating (Optional): If the solid does not dissolve readily, the vial can be gently warmed on a hotplate to 40-50°C. Do not exceed 60°C, as higher temperatures can increase solvent evaporation and potentially degrade the compound.

    • Causality Note: Increasing the temperature enhances the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which typically increases solubility.

  • Visual Inspection (QC): Continue stirring until all solid has dissolved and the solution is clear and homogeneous. The solution may have a very pale yellow tint, but there should be no visible particulates.

  • Filtration (Mandatory QC): Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into a clean, labeled storage vial.

    • Causality Note: This step is critical to remove any micro-particulates or impurities that could interfere with the formation of a uniform thin film during application, ensuring high device reproducibility.

  • Storage: Store the solution in a tightly sealed vial, protected from light, and in a cool, dry place. For best results, use the solution within 24-48 hours of preparation.

Protocol 2: Application for Perovskite Film Post-Treatment

This protocol provides an example of using the prepared solution for the surface passivation of a perovskite film via spin-coating. Parameters should be optimized for specific perovskite compositions and device architectures.

  • Substrate Preparation: Prepare the perovskite-coated substrate according to your established fabrication process. Transfer it into an inert atmosphere (e.g., a nitrogen-filled glovebox) for the post-treatment step.[15]

  • Solution Dispensing: Using a micropipette, dispense a sufficient volume of the 1,4-diaminobenzene dihydroiodide solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to completely cover the perovskite surface.

  • Spin-Coating: Immediately begin the spin-coating program. A typical two-step program is effective:

    • Step 1: 1000 RPM for 10 seconds (low speed to allow for uniform spreading).

    • Step 2: 4000 RPM for 30 seconds (high speed to cast a thin, uniform layer and evaporate the bulk of the solvent).[7]

    • Causality Note: The spin-coating process uses centrifugal force to spread the liquid and thin it to a uniform thickness. The high-speed step is crucial for rapid solvent removal, which "freezes" the passivating molecules onto the surface.

  • Annealing: Transfer the substrate directly onto a pre-heated hotplate inside the inert atmosphere. Anneal at 100°C for 10 minutes.[2][7]

    • Causality Note: The thermal annealing step serves two purposes: it removes any residual IPA solvent and provides the thermal energy required to promote the interaction and bonding between the passivating agent and the perovskite surface defects.

  • Final Steps: After annealing, allow the substrate to cool to room temperature before proceeding with the deposition of subsequent device layers (e.g., the electron transport layer or top electrode).[16]

Workflow Visualization and Data

Process Flow Diagram

The following diagram illustrates the complete workflow from chemical handling to the final treated film.

G cluster_prep Solution Preparation (Fume Hood) cluster_app Surface Application (Inert Atmosphere) weigh 1. Weigh Solid 1,4-Diaminobenzene Dihydroiodide add_ipa 2. Add Anhydrous IPA weigh->add_ipa Calculate Volume dissolve 3. Dissolve with Stirring (Optional: Gentle Heat 40-50°C) add_ipa->dissolve qc_filter 4. Quality Control (0.2 µm Syringe Filter) dissolve->qc_filter Ensure Homogeneity dispense 5. Dispense Solution on Perovskite Film qc_filter->dispense Transfer to Glovebox spin 6. Spin-Coat (e.g., 4000 RPM, 30s) dispense->spin anneal 7. Thermal Anneal (e.g., 100°C, 10 min) spin->anneal Remove Residual Solvent treated_film 8. Passivated Film Ready for Next Layer anneal->treated_film Promote Surface Reaction

Caption: Workflow for preparing and applying the passivation solution.

Summary of Protocol Parameters
ParameterRecommended ValuePurpose
Solution Concentration 1-20 mM (10 mM is a good starting point)Optimization of surface coverage
Dissolution Temp. Room Temp to 50°CEnhance solubility
Spin Speed (High) 3000-6000 RPMControl final film thickness
Spin Time (High) 20-40 secondsEnsure complete solvent removal
Annealing Temp. 80-120°CRemove solvent, drive surface reaction
Annealing Time 5-15 minutesEnsure complete reaction

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Solid does not fully dissolve in IPA. 1. Solution is saturated.2. IPA contains too much water.3. Insufficient agitation/temperature.1. Dilute the solution or gently warm to 40-50°C.2. Use fresh, anhydrous IPA.3. Increase stir speed or duration; apply gentle heat.
Precipitate forms in the solution over time. 1. Solution is supersaturated and unstable.2. Solvent evaporation.3. Degradation due to light/air exposure.1. Prepare fresh solution at a slightly lower concentration.2. Ensure vial is tightly sealed.3. Store in an amber vial or wrapped in foil, under inert gas if possible.
Final treated film appears hazy or non-uniform. 1. Particulates in the solution.2. Spin-coating parameters are not optimal.3. Reaction with atmospheric moisture.1. Ensure solution is filtered through a 0.2 µm filter immediately before use.2. Adjust spin speed/time/acceleration.3. Perform the entire application process in a controlled inert atmosphere.

References

  • Xiao, S., Li, Y., & Yang, S. (2020). Post-treatment techniques for high-performance perovskite solar cells. MRS Bulletin. Retrieved from [Link]

  • Stoddard, R. J., et al. (2025). Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Pascual, J., et al. (2023). Investigation of Post-Treatment Improving Perovskite Solar Cells Initial Performances and Study of Its Impact on the Durability. MDPI. Retrieved from [Link]

  • Stoddard, R. J., et al. (2021). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv. Retrieved from [Link]

  • 1,4-Diaminobenzene Properties and Safety. ChemBK. Retrieved from [Link]

  • Wang, R., et al. (2022). Surface Passivation with Diaminopropane Dihydroiodide for p-i-n Perovskite Solar Cells with Over 25% Efficiency. Advanced Materials. Retrieved from [Link]

  • PubChem Compound Summary for CID 12205, 1,4-Diaminobenzene dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Discussion on perovskite precursor preparation. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. PMC. Retrieved from [Link]

  • Solvent system for perovskite solar cells and method for preparing. (2022). Google Patents.
  • Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Retrieved from [Link]

  • Liu, T., et al. (2022). Interfacial engineering from material to solvent. Diva Portal. Retrieved from [Link]

Sources

Application Note: Optimizing Stoichiometry of 1,4-PDA·2HI for Grain Boundary Passivation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (utilizing perovskite-based high-resolution X-ray scintillators for medical imaging).

Executive Summary

1,4-Phenylenediamine dihydroiodide (1,4-PDA·2HI) has emerged as a highly effective bifunctional passivating agent for metal halide perovskites[1]. Whether optimizing photovoltaic power conversion efficiency (PCE) or enhancing the signal-to-noise ratio of perovskite scintillators used in pharmaceutical imaging, controlling the stoichiometry of 1,4-PDA·2HI is paramount. This application note details the mechanistic causality, quantitative optimization, and a self-validating protocol for utilizing 1,4-PDA·2HI to passivate grain boundaries, thereby suppressing non-radiative recombination and enhancing operational stability[1][2].

Mechanistic Causality: Why 1,4-PDA·2HI?

Unlike flexible alkyl-chain spacers (e.g., butylammonium) or monoamines, 1,4-PDA features a rigid aromatic core with para-substituted ammonium groups (-NH3+). This unique structure drives three critical mechanisms:

  • Bifunctional Defect Healing : The two -NH3+ groups act as Lewis acids, simultaneously anchoring to adjacent undercoordinated Pb2+ defects at grain boundaries. Concurrently, the iodide ions (I-) fill iodine vacancies, neutralizing deep-level trap states[1][3].

  • Gradient Band Structure Formation : At optimal stoichiometry, 1,4-PDA·2HI induces the in-situ growth of an ultra-thin 2D perovskite layer (e.g., (PDA)PbI4) atop the 3D bulk[1]. This creates a favorable gradient band structure that repels minority carriers from the interface, drastically reducing non-radiative recombination[4].

  • The Causality of Stoichiometry : Passivation is highly concentration-dependent. If the concentration of 1,4-PDA·2HI is too low (< 3 mg/mL), defect coverage is incomplete. If it is too high (> 10 mg/mL), a thick, insulating 2D Dion-Jacobson layer forms. This excessive 2D phase impedes out-of-plane charge extraction, increasing series resistance and lowering the fill factor (FF)[1].

Quantitative Data: Stoichiometry vs. Performance

The table below synthesizes the impact of varying 1,4-PDA·2HI concentrations on the optoelectronic properties of a standard 3D perovskite film.

Table 1: Impact of 1,4-PDA·2HI Concentration on Perovskite Film Properties

PDAI Concentration2D Phase FormationTrap Density (

, cm

)

(V)
PCE (%)Moisture Stability (5h, 90% RH)
0 mg/mL (Control) None

1.0214.2Severely Degraded
3 mg/mL Partial / Islanded

1.0615.4Moderate Degradation
5 mg/mL (Optimal) Ultra-thin continuous

1.0916.199% PCE Retained
10 mg/mL Thick insulating layer

1.0714.899% PCE Retained

(Data synthesized from optimization studies of p-Phenylenediaminium iodide passivation[1])

Experimental Workflow & Visualization

G A 1. Precursor Formulation (1,4-PDA·2HI in IPA) B 2. Dynamic Spin-Coating (Stoichiometry Control) A->B 5 mg/mL Optimal C 3. Thermal Annealing (2D/3D Interface Growth) B->C Solvent Evap. D 4. Defect Passivation (Trap Density Reduction) C->D Cation Intercalation

Workflow of 1,4-PDA·2HI grain boundary passivation and 2D/3D interface formation.

Step-by-Step Protocol: A Self-Validating System

Trustworthiness & Self-Validation : This protocol is engineered so that each step contains a measurable validation checkpoint. This ensures the chemical system is functioning as intended before proceeding to device integration.

Materials Required:

  • 1,4-PDA·2HI powder (purity > 99.99%)

  • Anhydrous Isopropyl Alcohol (IPA)

  • Pre-fabricated 3D perovskite films (e.g., FAPbI3 or mixed-cation systems)

Step 1: Precursor Formulation
  • Weighing : In a nitrogen-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm), weigh exactly 5.0 mg of 1,4-PDA·2HI.

  • Dissolution : Dissolve the powder in 1 mL of anhydrous IPA.

  • Agitation : Stir at 40°C for 30 minutes until fully dissolved.

  • Validation Checkpoint: Inspect the solution against a white background. It must be completely transparent. Any yellow tint indicates premature iodide oxidation to I2; if observed, discard and remake the solution.

Step 2: Dynamic Spin-Coating
  • Mounting : Transfer the pre-annealed 3D perovskite film to the spin-coater chuck.

  • Parameters : Set the spin-coater to 4000 rpm for 30 seconds.

  • Deposition : Initiate spinning. Exactly at the 5-second mark, dynamically dispense 50 µL of the 5 mg/mL 1,4-PDA·2HI solution onto the center of the spinning substrate.

  • Causality: Dynamic dispensing is critical. It ensures rapid, uniform centrifugal spreading and instantaneous solvent evaporation, preventing the IPA from penetrating and dissolving the underlying 3D perovskite lattice.

Step 3: Thermal Annealing & Phase Growth
  • Annealing : Immediately transfer the coated film to a precision hotplate set at 100°C.

  • Duration : Anneal for exactly 10 minutes.

  • Causality: Thermal energy drives the intercalation of the rigid PDA cations into the surface PbI6 octahedra. This converts random surface defects into a highly oriented, thermodynamically stable (PDA)PbI4 2D capping layer[1].

Step 4: Self-Validation & Characterization

Do not proceed to Hole Transport Layer (HTL) deposition until the passivation is validated:

  • X-Ray Diffraction (XRD) : Scan the film from

    
     to 
    
    
    
    . A successful optimal stoichiometry will yield a distinct, low-angle peak at
    
    
    , confirming the formation of the ultra-thin 2D phase without disrupting the primary 3D bulk peaks at
    
    
    [5].
  • Time-Resolved Photoluminescence (TRPL) : Measure the carrier lifetime. The optimal 5 mg/mL treatment should increase the bi-exponential average lifetime (

    
    ) by at least 200% compared to the untreated control, definitively proving the successful suppression of non-radiative recombination centers[1].
    

References

  • p-Phenylenediaminium iodide capping agent enabled self-healing perovskite solar cell Source: Scientific Reports (Nature Portfolio)[Link]

  • Elucidating Black α-CsPbI3 Perovskite Stabilization via PPD Bication-Conjugated Molecule Surface Passivation: Ab Initio Simulations Source: ACS Omega[Link]

  • Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells Source: Journal of Materials Chemistry C (RSC Publishing)[Link]

  • Gradient band structure: high performance perovskite solar cells using poly(bisphenol A anhydride-co-1,3-phenylenediamine) Source: Journal of Materials Chemistry A (RSC Publishing)[Link]

  • Design principles of spacer cations for suppressing phase segregation in 2D halide perovskites Source: Chemical Science (RSC Publishing)[Link]

Sources

Fabrication of inverted perovskite solar cells with diamine spacers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fabrication of Inverted Perovskite Solar Cells with Diamine Spacers

Executive Summary

This application note details the fabrication protocol for high-stability inverted (p-i-n) perovskite solar cells (PSCs) incorporating diamine spacers. Unlike monoamine spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases with weak van der Waals interactions, diamine spacers (e.g., 1,4-butanediamine, 1,3-propanediamine) bridge inorganic slabs directly. This results in the formation of Dion-Jacobson (DJ) 2D phases at the perovskite/ETL interface.

Key Benefits:

  • Structural Rigidity: Elimination of the van der Waals gap significantly enhances thermal and moisture stability.

  • Defect Passivation: Diammonium cations effectively chelate uncoordinated Pb²⁺ and I⁻ defects at the surface.

  • Tunneling/Extraction: A controlled ultrathin 2D layer facilitates hole blocking and electron extraction in the inverted architecture.

Device Architecture & Mechanism

The target architecture is ITO / HTL (PTAA) / 3D Perovskite / 2D Diamine Spacer / ETL (PCBM) / BCP / Ag .

Mechanism of Action

The diamine spacer is applied via solution processing on top of the crystallized 3D perovskite. It reacts with the excess PbI₂ or the surface stoichiometry to convert the surface into a quasi-2D DJ phase.

DeviceArchitecture cluster_stack Inverted p-i-n Device Stack cluster_band Band Alignment Logic Ag Ag Electrode (100 nm) BCP BCP Buffer (8 nm) Ag->BCP ETL PCBM Electron Transport Layer (40 nm) BCP->ETL Spacer 2D Diamine Spacer (DJ Phase) (~5-10 nm) (Passivation & Extraction) ETL->Spacer Perovskite 3D Perovskite Absorber (500 nm) (CsFAMAPbIBr) Spacer->Perovskite Align Diamine Spacer Role: 1. Blocks Holes (VB offset) 2. Passivates Surface Traps 3. Aligns CB for Electron Transfer Spacer->Align Function HTL PTAA Hole Transport Layer (20 nm) Perovskite->HTL ITO ITO Substrate HTL->ITO

Figure 1: Cross-sectional architecture of the inverted PSC highlighting the critical location of the diamine spacer at the p-n junction interface.

Materials & Reagents

To ensure reproducibility, use materials of the highest purity (>99.5%).

ComponentMaterialFunctionSolventConc.[1][2]
Substrate Indium Tin Oxide (ITO)AnodeN/AN/A
HTL PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])Hole TransportToluene2 mg/mL
Perovskite Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃AbsorberDMF:DMSO (4:1)1.2 M
Spacer BDAI₂ (1,4-Butanediammonium Iodide) OR PDAI₂ 2D Passivator Isopropanol (IPA) 1-3 mg/mL
ETL PC₆₁BMElectron TransportChlorobenzene20 mg/mL
Buffer BCP (Bathocuproine)Ohmic ContactIsopropanol0.5 mg/mL

Note on Spacer Selection:

  • BDAI₂ (C4): Forms a slightly more rigid DJ phase; excellent for moisture stability.

  • PDAI₂ (C3): Shorter chain; potentially better tunneling for charge transport but slightly less hydrophobic than BDAI₂.

Experimental Protocol

Step 1: Substrate Preparation
  • Etching: Pattern ITO glass if necessary (Zn powder + HCl).

  • Cleaning: Sequential ultrasonication in detergent water, deionized water, acetone, and isopropanol (15 min each).

  • Activation: UV-Ozone treatment for 15 minutes immediately before HTL deposition to improve wettability and work function.

Step 2: Hole Transport Layer (HTL)
  • Dissolve PTAA (2 mg/mL) in anhydrous Toluene. Add 0.01 wt% F4-TCNQ (optional) for conductivity enhancement.

  • Spin coat at 5000 rpm for 30s .

  • Anneal at 100°C for 10 min to remove solvent residues.

Step 3: 3D Perovskite Deposition (Anti-solvent Method)

Causality: A triple-cation mixed-halide formulation is chosen for thermal stability and phase purity.

  • Spin Coating: Dispense 50 µL of precursor solution.

    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 4000 rpm for 30s (Thinning).

  • Anti-solvent Drop: At 20 seconds into Step 2, quickly dispense 150 µL of Chlorobenzene (CB) or Ethyl Acetate directly onto the center of the spinning substrate.

  • Annealing: Immediately transfer to a hotplate at 100°C for 30-60 min . The film should turn dark black/brown.

Step 4: Diamine Spacer Treatment (The Critical Step)

Rationale: IPA is used as the solvent because it is orthogonal to the perovskite (won't dissolve it). The concentration is kept low to form a few monolayers (n=1 or n=2 phases) rather than a thick insulating bulk layer.

  • Preparation: Dissolve BDAI₂ (or PDAI₂) in anhydrous Isopropanol (IPA) at 2 mg/mL .

    • Optimization Tip: Prepare 1, 2, and 4 mg/mL solutions to find the "Goldilocks" zone for your specific perovskite roughness.

  • Deposition (Dynamic):

    • Set spin coater to 4000 rpm .

    • Start spinning.[2]

    • Dynamically dispense 60 µL of the spacer solution onto the spinning substrate.

    • Spin for 20s total.

  • Annealing: Anneal at 100°C for 5 minutes .

    • Observation: This thermal step drives the cation exchange reaction, converting surface 3D perovskite + Diamine into the 2D DJ phase.

Step 5: ETL and Top Electrode
  • ETL: Spin coat PC₆₁BM (20 mg/mL in CB) at 1500 rpm for 30s . Anneal at 80°C for 5 min .

  • Buffer: Spin coat BCP (0.5 mg/mL in IPA) at 4000 rpm for 20s . (Do not anneal).

  • Electrode: Thermally evaporate 100 nm of Silver (Ag) or Copper (Cu) under high vacuum (< 5 × 10⁻⁶ Torr).

Process Workflow Diagram

Workflow Start ITO Cleaning & UV-Ozone HTL HTL Deposition (PTAA) Start->HTL Pero 3D Perovskite (Anti-solvent) HTL->Pero Spacer Diamine Spacer (BDAI2 in IPA) Dynamic Spin Pero->Spacer Surface Treatment Anneal Spacer Anneal 100°C, 5 min (DJ Phase Formation) Spacer->Anneal Reaction ETL ETL & Electrode (PCBM / Ag) Anneal->ETL

Figure 2: Step-by-step fabrication workflow emphasizing the post-perovskite spacer treatment.

Quality Control & Validation

To ensure the diamine spacer has successfully formed the desired interface:

TechniqueExpected ObservationInterpretation
XRD (X-Ray Diffraction) Appearance of low-angle peaks (<10° 2θ).Confirms formation of 2D perovskite phase (n=1, n=2) on the surface.
Steady-State PL Increased PL intensity (vs. control) before ETL deposition.Indicates passivation of surface non-radiative recombination centers.[3][4][5]
TRPL (Time-Resolved PL) Longer carrier lifetime (τ).Reduced defect density at the interface.
Water Contact Angle Increase from ~40° (Control) to >70° (Target).Confirms presence of hydrophobic organic diamine tails.[4]
J-V Characteristics Reduced Hysteresis & Increased Voc.Suppressed ion migration and reduced interfacial recombination.

Troubleshooting Guide

  • Issue: S-shaped J-V Curves (Fill Factor loss).

    • Cause: Spacer layer is too thick, creating a transport barrier.

    • Solution: Reduce BDAI₂ concentration (e.g., from 2 mg/mL to 1 mg/mL) or increase spin speed.

  • Issue: No improvement in Voc.

    • Cause: Incomplete reaction or insufficient coverage.

    • Solution: Ensure the 3D perovskite has slight excess PbI₂ (stoichiometry adjustment) to react with the diamine, or increase annealing time to 10 mins.

  • Issue: Perovskite film dissolves during spacer step.

    • Cause: IPA contains water or incorrect solvent used.

    • Solution: Use anhydrous IPA (99.8%) and handle in a nitrogen glovebox.

References

  • Zhang, L., et al. (2021).[6] Surface Defect Passivation of Pb–Sn‐Alloyed Perovskite Film by 1,3‐Propanediammonium Iodide toward High‐Performance Photovoltaic Devices. Solar RRL, 5(9), 2100299. Link

  • Wang, X., et al. (2022). Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency.[3][4][7][8][9] ACS Applied Materials & Interfaces, 14(20), 22879–22888. Link

  • Li, X., et al. (2019).[8] Two-Dimensional Dion–Jacobson Hybrid Lead Iodide Perovskites with Aromatic Diammonium Cations. Journal of the American Chemical Society, 141(32), 12880–12890. Link

  • Luo, D., et al. (2018). Stability in 2D Perovskites: Strategies to Enhance the Stability of Perovskite Solar Cells. Advanced Materials, 30(16), 1706126. Link

Sources

Application Note & Protocol: Enhancing Perovskite Film Quality via 1,4-Diaminobenzene Dihydroiodide Anti-Solvent Additive Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The performance of metal halide perovskite solar cells (PSCs) is intrinsically linked to the quality of the perovskite thin film.[1] Defects and grain boundaries within the polycrystalline film act as sites for non-radiative recombination, which limits device efficiency and long-term stability.[2] While the anti-solvent dripping technique has become a cornerstone for fabricating uniform, dense perovskite layers by controlling crystallization, further improvements require sophisticated chemical interventions. Additive engineering, particularly the incorporation of functional molecules to passivate defects, represents the frontier of this optimization.[1]

This application note details a robust protocol for an advanced anti-solvent dripping technique known as Antisolvent Additive Engineering (AAE) .[3][4][5][6] Specifically, we focus on the use of 1,4-Diaminobenzene dihydroiodide (PDDHI) as a multifunctional additive. Diamine-based molecules have shown significant promise in passivating bulk and surface defects in perovskite films.[7][8] This guide provides a comprehensive overview of the underlying mechanism, detailed step-by-step protocols for solution preparation and film fabrication, and a troubleshooting guide for common challenges. The objective is to equip researchers with a reliable method to produce high-quality perovskite films with reduced defect densities, leading to enhanced photovoltaic performance.

Scientific Principles and Mechanism

The Anti-Solvent Dripping Process

The standard anti-solvent technique is a method to induce rapid crystallization of the perovskite precursor solution during spin-coating. The process relies on two immiscible liquids:

  • Perovskite Precursor Solvent (e.g., DMF, DMSO): Dissolves the lead halide and organic ammonium halide salts to form a stable precursor solution.

  • Anti-Solvent (e.g., Chlorobenzene, Toluene, Ethyl Acetate): A nonpolar solvent that is miscible with the precursor solvent but does not dissolve the perovskite precursors.

During spin-coating, the precursor solution is spread into a thin liquid film. As the primary solvent evaporates, the solution becomes more concentrated. The introduction of the anti-solvent at a critical time rapidly extracts the remaining precursor solvent, inducing a state of supersaturation. This triggers a massive, homogeneous nucleation event, leading to the formation of a uniform, pinhole-free polycrystalline film with well-defined grains.

The Role of 1,4-Diaminobenzene Dihydroiodide (PDDHI) Additive

Incorporating PDDHI directly into the anti-solvent allows for its targeted delivery to the perovskite film's surface and nascent grain boundaries precisely at the moment of crystallization. The PDDHI molecule is theorized to provide several key benefits through its unique chemical structure:

  • Defect Passivation: The primary role of PDDHI is to passivate undercoordinated Pb²⁺ defects, which are a major source of charge traps. The amine groups (-NH₂) on the benzene ring act as Lewis bases, donating lone-pair electrons to the Lewis-acidic Pb²⁺ ions. This coordination passivates the defect site, reducing non-radiative recombination pathways.[9][10]

  • Grain Boundary Healing: The aromatic diamine structure can effectively bridge and stabilize grain boundaries. The molecule's geometry may allow it to chelate between adjacent grains or vacancy sites, enhancing the structural integrity of the film.[11]

  • Suppression of Iodide Vacancies: As a dihydroiodide salt, PDDHI also serves as a source of iodide ions (I⁻). This can help to fill iodide vacancies (VI⁺), another prevalent and detrimental defect in perovskite lattices, thereby reducing charge recombination.[10]

  • Enhanced Crystallinity: By interacting with the perovskite precursors during the rapid crystallization phase, PDDHI can modulate crystal growth, potentially leading to larger, more oriented grains and improved overall film quality.

The diagram below illustrates the proposed mechanism of PDDHI passivating a common lead-related defect at a perovskite grain boundary.

G Mechanism of PDDHI Defect Passivation cluster_perovskite Perovskite Grain Boundary cluster_additive PDDHI Additive Pb_defect Undercoordinated Pb²⁺ Defect Perovskite_Lattice Perovskite Crystal Lattice Iodide_Vacancy Iodide Vacancy (V_I⁺) PDDHI 1,4-Diaminobenzene dihydroiodide (PDDHI) Amine_Group Amine Group (-NH₂) (Lewis Base) PDDHI->Amine_Group Provides Iodide_Ion Iodide Ion (I⁻) PDDHI->Iodide_Ion Provides Amine_Group->Pb_defect Donates e⁻ pair to passivate (Lewis Acid-Base Interaction) Iodide_Ion->Iodide_Vacancy Fills vacancy to reduce defect G sub_clean 1. Substrate Cleaning (Detergent, DI Water, IPA, UV-Ozone) htl_dep 2. Hole Transport Layer (HTL) Deposition (e.g., PTAA) sub_clean->htl_dep glovebox 3. Transfer to N₂ Glovebox htl_dep->glovebox precursor_coat 4. Spin-Coat Perovskite Precursor Solution glovebox->precursor_coat drip 5. Anti-Solvent Drip (PDDHI in Chlorobenzene) precursor_coat->drip During 2nd spin step anneal 6. Thermal Annealing (100-150°C) drip->anneal characterize 7. Film Characterization (SEM, XRD, PL) anneal->characterize

Caption: Workflow for PDDHI-modified anti-solvent perovskite deposition.

Protocol 3: Step-by-Step Film Deposition

  • Substrate Preparation: Clean FTO substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes of sonication for each step). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

  • HTL Deposition: Deposit a hole-transport layer (e.g., PTAA) onto the cleaned FTO and anneal according to established literature protocols.

  • Transfer: Move the substrates into a nitrogen-filled glovebox.

  • Perovskite Deposition: a. Dispense 40 µL of the filtered perovskite precursor solution (from Protocol 1) onto the substrate. b. Immediately start a two-step spin-coating program:

    • Step 1: 1000 rpm for 10 seconds (Ramp: 200 rpm/s).
    • Step 2: 6000 rpm for 30 seconds (Ramp: 2000 rpm/s). c. Anti-Solvent Dripping: At exactly 8 seconds into Step 2, dispense 150 µL of the PDDHI-doped anti-solvent (from Protocol 2) rapidly but gently onto the center of the spinning substrate. The film should instantly change from transparent/yellowish to a dark brown color.
  • Annealing: Immediately transfer the substrate to a preheated hotplate inside the glovebox and anneal at 100°C for 60 minutes.

  • Cool Down: After annealing, allow the film to cool to room temperature before further characterization or device fabrication.

Optimization and Troubleshooting

The quality of the final perovskite film is highly sensitive to several parameters. The table below outlines key variables and their expected impact.

ParameterTypical RangeEffect of Variation
Anti-Solvent Drip Time 5 - 15 s (into 2nd step)Too Early: Precursor solution is too dilute; can lead to pinholes or incomplete film formation. Too Late: Film has already started to solidify; results in poor morphology and surface roughness.
PDDHI Concentration 0.1 - 1.0 mg/mLToo Low: Insufficient passivation effect. Too High: May precipitate on the surface, hinder charge transport, or form undesirable secondary phases.
Anti-Solvent Volume 100 - 300 µLToo Low: Incomplete washing of precursor solvent, leading to hazy films. Too High: Can mechanically damage the nascent film, causing streaks or cracks.
Spin Speed (2nd Step) 4000 - 7000 rpmAffects final film thickness and solvent evaporation rate, which influences the optimal drip time.
Annealing Temperature 100 - 150 °CToo Low: Incomplete crystallization and residual solvent. Too High: Can cause perovskite degradation, especially for methylammonium-containing compositions.
Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Film is hazy or opaque 1. Incomplete solvent wash. 2. Moisture contamination.1. Increase anti-solvent volume slightly or optimize drip time. 2. Ensure glovebox atmosphere is pure (<0.1 ppm H₂O, O₂). Use fresh anhydrous solvents.
Film has radial streaks 1. Anti-solvent was dripped too aggressively. 2. Dripping was off-center.1. Dispense from a lower height or use an automated pipette for a consistent drip rate. 2. Ensure pipette is aimed at the exact center of the spinning substrate.
Film has pinholes or is not fully covering the substrate 1. Anti-solvent was dripped too early. 2. Insufficient precursor solution volume.1. Delay the drip time in 1-second increments. 2. Ensure adequate solution covers the substrate before starting the spin-coater.
Low PL intensity / short carrier lifetime 1. Insufficient passivation. 2. Perovskite degradation.1. Optimize PDDHI concentration. 2. Check precursor quality and annealing parameters.

Conclusion

The Antisolvent Additive Engineering (AAE) technique using 1,4-Diaminobenzene dihydroiodide offers a powerful and reproducible method for fabricating high-quality perovskite films. By delivering the passivating agent directly to the film during the critical crystallization stage, this protocol effectively reduces defect density, improves film morphology, and enhances crystalline quality. The detailed procedures and optimization guidelines provided herein serve as a comprehensive resource for researchers aiming to push the efficiency and stability of next-generation perovskite solar cells.

References

  • Khorshidi, E., et al. (2022). Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functionalized Graphene Quantum Dots. ACS Applied Materials & Interfaces, 14(49), 54623–54634. [Link]

  • Khorshidi, E., et al. (2022). Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functional. PUBDB. [Link]

  • Khorshidi, E., et al. (2022). Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functionalized Graphene Quantum Dots. PubMed. [Link]

  • Khorshidi, E., et al. (2022). Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functionalized Graphene Quantum Dots. ACS Publications. [Link]

  • Wang, R., et al. (2022). Additive-associated antisolvent engineering of perovskite films for highly stable and efficient p–i–n perovskite solar cells. Journal of Materials Chemistry C. [Link]

  • Gharibzadeh, S., et al. (2022). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv. [Link]

  • McGovern, C. A., et al. (2022). Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites. ACS Energy Letters. [Link]

  • Ramos-Terron, S., et al. (2024). Chelating Diamine Surface Modifier Enhances Performance and Stability of Lead Halide Perovskite Solar Cells. SSRN. [Link]

  • Wang, T., et al. (2022). Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications. Molecules. [Link]

  • Zhang, Y., et al. (2024). Defects and Defect Passivation in Perovskite Solar Cells. MDPI. [Link]

  • Chen, Z., et al. (2023). Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. Perovskite-Info. [Link]

  • Chen, J., et al. (2018). The investigation of an amidine-based additive in the perovskite films and solar cells. Science China Chemistry. [Link]

  • Prajongtat, P., et al. (2021). Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. PMC. [Link]

  • Xia, R., et al. (2019). Deep level defects passivated by small molecules for the enhanced efficiency and stability of inverted perovskite solar cells. Journal of Materials Chemistry C. [Link]

  • Prajongtat, P., et al. (2021). Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. ACS Publications. [Link]

  • Liu, M., et al. (2023). 2D Halide Perovskite Phase Formation Dynamics and Their Regulation by Co‐Additives for Efficient Solar Cells. Advanced Materials Interfaces. [Link]

  • Liu, M., et al. (2025). Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. Exploration. [Link]

  • Chen, Y., et al. (2018). Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. MDPI. [Link]

  • Wang, F., et al. (2023). Multifunctional Additives to Enhanced Perovskite Solar Cell Performance. ResearchGate. [Link]

  • Li, M., et al. (2021). 0D Perovskites: Unique Properties, Synthesis, and Their Applications. PMC. [Link]

  • Anonymous. (n.d.). 1,4-Diaminobenzene: Synthesis and Uses. Scribd. [Link]

  • Ahmad, S., et al. (2023). Additive Engineering for Stable and Efficient Dion–Jacobson Phase Perovskite Solar Cells. PMC. [Link]

  • Thirumal, K., et al. (2016). Metal halide perovskite nanomaterials: synthesis and applications. DR-NTU. [Link]

  • Kumar, R., & Singh, F. (2020). Synthesis Techniques and Applications of Perovskite Materials. IntechOpen. [Link]

Sources

Troubleshooting & Optimization

Solving 1,4-diaminobenzene dihydroiodide precipitation in chlorobenzene

Technical Support Center: 1,4-Diaminobenzene Dihydroiodide (PDAI )[2]

Status: Operational Ticket Focus: Precipitation Dynamics in Chlorobenzene Systems Assigned Specialist: Senior Application Scientist, Materials Chemistry Division

System Overview & Thermodynamics

Welcome to the technical guide for handling 1,4-diaminobenzene dihydroiodide (PDAI


)chlorobenzene (CB)


In most research contexts, you are encountering one of two distinct thermodynamic scenarios:

  • Antisolvent Crystallization (Perovskite/Film Fabrication): You are intentionally using CB to force PDAI

    
     (or its perovskite precursors) out of a polar solution (e.g., DMF/DMSO).
    
  • Synthesis & Purification: You are synthesizing PDAI

    
     and using CB to wash or isolate the salt.
    

This guide addresses the nucleation kinetics, solubility limits, and oxidation risks associated with these processes.

Diagnostic Workflow

Before proceeding, identify your operational mode using the logic tree below.[2] This will direct you to the relevant troubleshooting protocol.

DiagnosticTreeStartIdentify Your GoalBranch1Fabricate Thin Film(Perovskite/Optoelectronics)Start->Branch1Branch2Synthesize or PurifyPDAI2 SaltStart->Branch2Branch3Dissolve PDAI2in ChlorobenzeneStart->Branch3Issue1Issue: Pinholes / Opaque Film(Uncontrolled Precipitation)Branch1->Issue1Issue2Issue: Oiling Out / Discoloration(Oxidation or Impurity)Branch2->Issue2Issue3Issue: Salt Won't DissolveBranch3->Issue3Sol1Go to Protocol A:Antisolvent EngineeringIssue1->Sol1Sol2Go to Protocol B:Synthesis & IsolationIssue2->Sol2Sol3Stop: Thermodynamically Unfavorable.Requires Co-solvent (MeOH/DMF).Issue3->Sol3

Figure 1: Diagnostic logic for PDAI

Protocol A: Antisolvent Engineering (Film Fabrication)

Context: You are spin-coating a precursor solution (PDAI

The Problem:
Mechanism of Failure

The rapid extraction of the host solvent (DMF) by CB creates a local supersaturation spike. If this spike is too high, nucleation density explodes, creating small, unconnected grains (opaque film). If too low, nuclei are sparse, leading to large gaps (pinholes).

Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Instant White/Gray Haze Early Dripping: CB added before the precursor film thinned sufficiently.[3]Delay antisolvent drip by 3–5 seconds.[3] The film must be in a "gel state" (supersaturated but not crashed) before dripping [1].
Radial Striations Slow Dispense: CB applied too slowly or with insufficient force.[3]Use a "dynamic dispense": Eject the full CB volume (100–200 µL) in <0.5 seconds directly onto the center.
Pinholes / Dewetting Late Dripping: Solvent evaporated before CB could lock in the phase.Drip earlier. Ensure the CB covers the entire substrate instantly to freeze the morphology.
Precipitate "Clumps" Solvent Immiscibility: Local concentration gradients.[3]Warm the CB to 40–50°C before dripping. This reduces viscosity and improves miscibility with the DMF/DMSO host [2].
Optimization Step: The "Cloud Point" Titration

To determine the exact tolerance of your precursor ink to Chlorobenzene:

  • Take 1 mL of your PDAI

    
     precursor solution.[3]
    
  • Add CB dropwise with vigorous stirring.

  • Record the volume of CB required to turn the solution permanently turbid (Cloud Point).

  • Operational Limit: During spin coating, the rapid evaporation mimics this concentration spike.[3] If your cloud point is low (<10% v/v), your processing window is extremely narrow. Consider adding a co-solvent like Toluene (softer antisolvent) to the CB to slow down precipitation.

Protocol B: Synthesis & Isolation (Salt Purification)

Context: You are reacting 1,4-diaminobenzene (PDA) with Hydroiodic acid (HI) and trying to isolate the dihydroiodide salt using Chlorobenzene. The Problem: The product is "oiling out" (forming a sticky goo) instead of crystallizing, or it is turning pink/purple.

Mechanism of Failure
  • Oxidation: The parent amine (PDA) is highly sensitive to oxidation, forming quinone imines (pink/purple species) [3].[1]

  • Oiling Out: If the synthesis solvent contains too much water (from aqueous HI), adding non-polar CB creates a biphasic emulsion rather than precipitating the salt.

Step-by-Step Recovery Guide

Step 1: De-Colorization (If Pink/Purple)

  • Immediate Action: If your solution is colored, oxidation has occurred.[3]

  • Fix: Add a pinch of Sodium Dithionite or Ascorbic Acid to the aqueous/alcoholic solution before adding CB. This reduces the quinones back to the amine species. Perform all steps under Nitrogen/Argon flow.

Step 2: Controlled Precipitation (The "Drowning Out" Method) Do not simply dump CB into your reaction flask.

  • Concentrate: Evaporate the reaction solvent (usually Ethanol/Water) until the volume is reduced by 75%.

  • Temperature: Cool the concentrate to 0–4°C.

  • Addition: Add cold Chlorobenzene dropwise with rapid stirring.

    • Ratio: You typically need a 5:1 ratio of CB to reaction solvent to force precipitation.[3]

  • Seed: If oiling occurs, scratch the glass side or add a seed crystal of pure PDAI

    
    .
    

Step 3: Washing

  • Filter the precipitate.[4]

  • Wash immediately with cold Chlorobenzene.[3] This removes unreacted organic impurities (which are soluble in CB) while leaving the salt (insoluble in CB) behind.

  • Dry in a vacuum oven at 60°C to remove CB residues.[3]

Frequently Asked Questions (FAQs)

Q1: Can I dissolve PDAI


 directly in Chlorobenzene for my reaction?A:No.

3
  • Workaround: If you must use a non-polar environment, dissolve PDAI

    
     in a minimum amount of Methanol  or DMSO  first, then dilute with Chlorobenzene.[3] Watch for the cloud point (see Protocol A).
    

Q2: My precipitate turned brown overnight. Is it ruined? A: Likely yes. The brown color indicates extensive oxidation of the phenylenediamine core.

  • Prevention:[3][2][5] Store PDAI

    
     in a desiccator protected from light.[3] The iodide ion (
    
    
    ) can also oxidize to Iodine (
    
    
    ) over time, contributing to yellow/brown discoloration.

Q3: Why use Chlorobenzene instead of Diethyl Ether for precipitation? A: Chlorobenzene has a higher boiling point (131°C) and density than ether.

  • Advantage:[3] It is safer (less flammable/explosive) and allows for higher temperature processing if needed.

  • Disadvantage:[3] It is harder to remove (dry) from the final crystal due to its low volatility compared to ether.

References

  • Paek, S., et al. (2020). Understanding the effect of chlorobenzene and isopropanol anti-solvent treatments on the recombination and interfacial charge accumulation in efficient planar perovskite solar cells. Journal of Materials Chemistry A.

  • Kim, H., et al. (2018). Chlorobenzene-Mediated Control of Crystallization in Perovskite Films for High-Performance Solar Cells. ResearchGate.

  • BenchChem Technical Support. (2025). Identifying and minimizing side products in 2,5-Diaminobenzene-1,4-diol reactions.

  • Sigma-Aldrich. (2025).[3] 1,4-Diaminobenzene dihydroiodide Product Specification.

  • PubChem. (2025).[5] 1,4-Diaminobenzene dihydrochloride (Analogous Salt Properties). National Library of Medicine.[3]

Technical Support Center: Preventing Oxidation and Yellowing of p-Phenylenediamine Dihydroiodide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with p-phenylenediamine dihydroiodide (PPD·2HI). Due to the extreme oxidative lability of both the amine and the iodide salt, maintaining solution stability requires a mechanistic approach to formulation.

Mechanistic Insights: The Causality of Discoloration

Understanding the root cause of degradation is the first step in prevention. PPD·2HI undergoes a dual-pathway degradation in aqueous solutions, leading to rapid yellowing or browning:

  • Amine Oxidation: The p-phenylenediamine (PPD) moiety is highly susceptible to autoxidation. In the presence of dissolved oxygen and trace metals, PPD loses electrons to form a highly reactive quinonediimine (QDI) intermediate[1][2]. This electrophilic QDI then couples with unreacted PPD molecules in a cascade reaction, ultimately forming a dark brown/black trimer known as Bandrowski's base[1][3].

  • Iodide Oxidation: The dihydroiodide salt dissociates to release iodide ions (I⁻). Iodide is readily photo-oxidized and oxidized by dissolved oxygen to form elemental iodine (I₂) and triiodide (I₃⁻), which impart a distinct yellow hue to the solution[4].

To achieve a self-validating, stable system, interventions must block both pathways simultaneously.

DegradationMechanism PPD p-Phenylenediamine (PPD) QDI Quinonediimine (QDI) PPD->QDI -2e⁻, -2H⁺ Iodide Iodide Ion (I⁻) Iodine Iodine (I₂) Iodide->Iodine -e⁻ Stress O₂, Light, Trace Metals Stress->PPD Oxidation Stress->Iodide Oxidation BB Bandrowski's Base (Brown/Black) QDI->BB + PPD (Coupling) Yellowing Solution Discoloration (Yellow/Brown) Iodine->Yellowing BB->Yellowing Antioxidant Ascorbic Acid Antioxidant->QDI Reduces to PPD Antioxidant->Iodine Reduces to I⁻ Chelator EDTA Chelator->Stress Blocks Metals

Dual-pathway degradation of PPD·2HI and targeted stabilization mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why does my freshly prepared PPD·2HI solution turn yellow within hours, even when kept in the dark? A1: While light accelerates the process, dissolved oxygen and trace metals (like Fe³⁺ or Cu²⁺) present in standard deionized water are sufficient to drive autoxidation[1][5]. Even in the dark, these metals catalyze the conversion of PPD to quinonediimine and oxidize iodide to iodine. Strict deoxygenation and metal chelation are mandatory.

Q2: Can I just lower the pH to stabilize the amine? A2: It is a common misconception that simply lowering the pH solves the issue. While an acidic pH protonates the amine (forming NH₃⁺), making it less nucleophilic and slowing the coupling step that forms Bandrowski's base[1][6], highly acidic conditions in the presence of oxygen actually accelerate the oxidation of iodide to iodine. Therefore, pH optimization must be paired with strict deoxygenation to prevent iodide degradation.

Q3: Which antioxidant is most effective for PPD·2HI solutions? A3: Ascorbic acid (Vitamin C) is the gold standard for this specific compound. It serves a dual mechanistic purpose: it rapidly reduces quinonediimine intermediates back to PPD, and it reduces molecular iodine back to iodide[7][8]. Unlike sulfite-based antioxidants, ascorbic acid does not form irreversible adducts with the amine[9].

Troubleshooting Guide

SymptomProbable CauseMechanistic Solution
Immediate yellowing upon dissolution High dissolved O₂ in the solvent oxidizing I⁻ to I₂[4].Sparge the solvent with Argon for 30 minutes prior to adding the PPD·2HI powder[5].
Gradual browning over 24 hours Trace metal catalysis driving PPD autoxidation to Bandrowski's base[1][2].Add 0.1 mM EDTA to the buffer to sequester reactive metal ions[10].
Pink/Purple tint in the solution Formation of radical cation intermediates or partial oxidation products[11].Ensure the addition of 0.1% to 0.5% (w/v) Ascorbic Acid to reduce radicals back to the parent amine[8][9].
Precipitate forming in aged solutions Polymerization of oxidized PPD into insoluble Bandrowski's base trimers[3][6].Discard the solution. Once polymerization occurs, the active concentration is compromised. Always prepare fresh or freeze aliquots at -20°C[5].

Experimental Protocol: Preparation of Ultra-Stable PPD·2HI Solutions

This self-validating protocol ensures the complete suppression of both degradation pathways.

Workflow Start Start: Ultrapure Water Degas Step 1: Argon Sparging (Remove O₂) Start->Degas AddStabilizers Step 2: Add EDTA & Ascorbic Acid Degas->AddStabilizers AddPPD Step 3: Dissolve PPD·2HI (In the Dark) AddStabilizers->AddPPD Filter Step 4: Sterile Filtration (0.22 µm PTFE) AddPPD->Filter Store Step 5: Aliquot & Freeze (-20°C, Amber Vials) Filter->Store Validate Validation: UV-Vis Check (Clear/Colorless) Store->Validate

Step-by-step experimental workflow for preparing oxidation-resistant PPD·2HI solutions.

Step 1: Solvent Deoxygenation (The Foundation)

  • Action: Take ultrapure water (18.2 MΩ·cm) and sparge vigorously with high-purity Argon gas for at least 30 minutes.

  • Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for both QDI and Iodine formation[5].

Step 2: Addition of Stabilizers (The Chemical Shield)

  • Action: Add 1 mM Ascorbic Acid and 0.1 mM EDTA to the degassed water. Adjust pH to 6.0 using degassed NaOH/HCl if necessary.

  • Causality: EDTA chelates trace metals that act as radical initiators[10]. Ascorbic acid acts as a sacrificial electron donor, instantly reducing any transiently formed QDI or I₂[8][9]. A slightly acidic pH (6.0) balances amine protonation without excessively driving acid-catalyzed iodide oxidation[1][6].

Step 3: Dissolution of PPD·2HI (The Critical Phase)

  • Action: Weigh the PPD·2HI powder and add it to the stabilized solvent under an Argon stream and in diminished light.

  • Causality: PPD·2HI is highly reactive in its solid-to-solution transition phase. Shielding from light prevents the photo-cleavage of iodide[4][5].

Step 4: Sterile Filtration and Aliquoting

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials. Seal with PTFE-lined septa.

  • Causality: PTFE is chemically inert and does not introduce extractables that might catalyze oxidation. Amber vials block UV/Vis light[5].

Step 5: System Validation

  • Action: Measure the UV-Vis absorbance of a sample aliquot. A successful, unoxidized solution will have an absorbance of near zero at 450–500 nm.

  • Causality: Bandrowski's base and Iodine both absorb strongly in the visible spectrum (450–500 nm). A flat baseline in this region self-validates the integrity of the protocol[6].

Quantitative Data: Stability Matrix

The following table summarizes the expected stability (time to visible yellowing/browning) of PPD·2HI solutions under various formulation conditions, demonstrating the compounding efficacy of the recommended interventions.

ConditionAtmosphereLight ExposureStabilizers AddedTime to Visible Discoloration
Unprotected (Control) AirAmbient LightNone< 2 hours[5]
pH Adjusted (pH 6.0) AirDarkNone~ 2–4 days[5]
Degassed Only ArgonDarkNone~ 14–21 days[5]
Antioxidant Only AirDarkAscorbic Acid (1 mM)~ 7–10 days[8]
Fully Optimized ArgonDarkAscorbic Acid + EDTA> 30 days [5][9]

References

  • [1] Benzoquinone imines. Part IV. Mechanism and kinetics of the formation of Bandrowski's base - Journal of the Chemical Society B: Physical Organic (RSC Publishing). 1

  • [3] Mechanism of Hair Dying and Their Safety Aspects: A Review - DocsDrive. 3

  • [6] Establishing the Safety of Powder Henna Hair Colour Through Identification of Bandrowski's Base by HPLC Method - Science Alert. 6

  • [2] A Review On Toxicological Hazards Of P-Phenylenediamines: A Primary Ingredient Of Hair Dye And Potential Biomarker - NVEO. 2

  • [4] Ethylenediamine dihydroiodide | 5700-49-2 - Benchchem.4

  • [5] Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions - Benchchem. 5

  • [7] Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice - International Food Research Journal. 7

  • [8] Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Publishing.8

  • [9] Accurate and stable detection of p-Phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - ResearchGate. 9

  • [11] Functionalisation of lyocell. Part 2: Synthesis of 6‐p‐aminoanilino‐4‐p‐(β‐sulphatoethylsulphonyl)anilino‐1,3,5‐triazin‐2(1H)‐one - Wiley Online Library. 11

  • [10] Regulations.gov: EDTA Application and Safety - Regulations.gov. 10

Sources

Improving thermal stability of perovskites with 1,4-diaminobenzene dihydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Surface Passivation with 1,4-Diaminobenzene Dihydroiodide (1,4-PDAI₂)

Executive Summary & Mechanism

The Challenge: Hybrid organic-inorganic perovskites (e.g., FAPbI₃) suffer from thermal degradation due to the volatility of organic cations and low activation energy for ion migration at grain boundaries.

The Solution: 1,4-Diaminobenzene dihydroiodide (1,4-PDAI₂) acts as a bidentate organic spacer. Unlike monoammonium salts (e.g., PEAI) that form van der Waals-bonded Ruddlesden-Popper (RP) phases, 1,4-PDAI₂ facilitates the formation of Dion-Jacobson (DJ) 2D perovskite phases .

Mechanism of Action:

  • Cross-Linking: The diammonium cation spans the inorganic sheets, connecting lead-iodide octahedra via hydrogen bonding (

    
    ) at both ends. This eliminates the weak van der Waals gap found in RP phases, significantly increasing structural rigidity and thermal stability.
    
  • Defect Passivation: The ammonium groups fill A-site vacancies at the surface, while the iodide counter-ions passivate halide vacancies, suppressing non-radiative recombination.

PassivationMechanism cluster_0 Untreated Surface cluster_1 1,4-PDAI2 Treatment cluster_2 Stabilized Interface Defects Surface Defects (Iodide Vacancies / Undercoordinated Pb) Solution 1,4-PDAI2 in IPA (Spin Coating) Defects->Solution Target Migration High Ion Migration DJPhase Dion-Jacobson (DJ) 2D Capping Layer Migration->DJPhase Suppressed by Reaction Cation Exchange / Surface Reconstruction Solution->Reaction Annealing Reaction->DJPhase Cross-linking Barrier Thermal & Moisture Barrier DJPhase->Barrier Result

Figure 1: Mechanism of 1,4-PDAI₂ passivation transforming surface defects into a stable Dion-Jacobson 2D barrier.

Standard Operating Procedure (SOP)

Reagents:

  • 1,4-Diaminobenzene dihydroiodide (1,4-PDAI₂): >99.5% purity. (Note: Ensure you are using the dihydroiodide salt, not the neutral diamine, to avoid deprotonating the perovskite).

  • Solvent: Anhydrous Isopropanol (IPA).

Protocol:

StepActionCritical Parameter (CQA)
1. Solution Prep Dissolve 1–3 mg/mL of 1,4-PDAI₂ in IPA.Solubility: Solution must be perfectly clear. Sonicate for 10-15 mins at RT if needed.
2. Substrate Prepare 3D perovskite film (e.g., Cs₀.₀₅FA₀.₉₅PbI₃).Temp: Film must be cooled to RT before passivation.
3. Deposition Dynamically spin-coat 50–80 µL of solution onto the perovskite.Speed: 4000 rpm for 20s. Timing: Dispense immediately upon reaching speed.
4. Annealing Bake at 100°C for 5–10 minutes .Phase Formation: Essential to drive the reaction forming the 2D layer.
5. QC Check Inspect for "White Haze" (see troubleshooting).Morphology: Surface should remain specular (mirror-like).
Troubleshooting Guide (Q&A)
Category A: Solution & Deposition Issues

Q1: The 1,4-PDAI₂ is not fully dissolving in IPA. Can I use DMF or DMSO?

  • Strictly No. DMF and DMSO are strong solvents for the underlying lead halide perovskite. Using them will dissolve your active layer, destroying the device.

  • Corrective Action:

    • Ensure the IPA is anhydrous.

    • Sonicate the solution for 20 minutes at 40°C.

    • If solubility persists as an issue, filter the solution through a 0.22 µm PTFE filter, but verify the final concentration via UV-Vis absorption if rigorous quantification is needed.

Q2: After spin-coating, my perovskite film turned from black/dark brown to a cloudy or frosty white. What happened?

  • Diagnosis: You have formed an excessively thick 2D layer or precipitated bulk salt on the surface. This "frost" acts as an insulating barrier, killing the Fill Factor (FF).

  • Corrective Action:

    • Reduce Concentration: Drop from 3 mg/mL to 1 mg/mL or 0.5 mg/mL.

    • Increase Spin Speed: Increase from 4000 rpm to 5000 rpm to thin the layer.

    • Check Humidity: High humidity (>40% RH) during deposition can cause rapid, disordered precipitation.

Category B: Thermal Stability & Performance

Q3: I treated the film, but the thermal stability at 85°C is identical to the control. Why isn't it working?

  • Diagnosis: The Dion-Jacobson phase likely did not form. Simply drying the salt on the surface is insufficient; it must react with the underlying excess PbI₂ to form the 2D lattice.

  • Corrective Action:

    • Verify Annealing: Ensure the post-deposition anneal is at least 100°C. The reaction energy barrier for phenyl-based spacers is higher than alkyl spacers due to steric hindrance [1].

    • Surface Stoichiometry: The passivation relies on reacting with excess PbI₂ at the surface. If your base perovskite is Pb-deficient, the 2D layer cannot form. Ensure a slight PbI₂ excess (e.g., 1.03:1 Pb:FAI ratio) in your base film.

Q4: My J-V curves show severe S-shaped kinks after passivation.

  • Diagnosis: Charge extraction barrier.[1] The 1,4-PDAI₂ layer is too thick or the energy level alignment is mismatched (conduction band offset).

  • Corrective Action:

    • Use a dynamic spin-coating method (drop solvent while spinning) rather than static.

    • Wash the film: Spin pure IPA 5 seconds after the passivation step to remove unbound excess salt, leaving only the chemically reacted interface layer.

Diagnostic Workflow

Use this decision tree to troubleshoot film quality before proceeding to device fabrication.

TroubleshootingFlow Start Inspect Passivated Film Visual Visual Appearance? Start->Visual Hazy White/Frosty Haze Visual->Hazy Cloudy Clear Specular/Mirror-like Visual->Clear Shiny Action1 Reduce Conc. (<1 mg/mL) Increase Spin Speed Hazy->Action1 PLCheck Measure PL Intensity Clear->PLCheck NoBoost No PL Increase vs Control PLCheck->NoBoost Same/Lower Boost PL Intensity Increased PLCheck->Boost Higher Action2 Increase Anneal Temp (100-110°C) Check Base Film Stoichiometry NoBoost->Action2 Contact Measure Contact Angle Boost->Contact LowAngle Low Angle (<50°) Contact->LowAngle Hydrophilic HighAngle High Angle (>70°) Contact->HighAngle Hydrophobic Action3 Incomplete Coverage Increase Conc. slightly LowAngle->Action3 Proceed Proceed to HTL Deposition HighAngle->Proceed

Figure 2: Step-by-step diagnostic workflow for validating the passivation layer.

References
  • Zhang, F., et al. "Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules." Nature Communications, vol. 12, no. 1, 2021. [Link] Significance: Establishes the energy barriers for 2D phase formation using phenylenediammonium isomers and demonstrates thermal stability improvements.[2]

  • Zhao, W., et al. "Asymmetric alkyl diamine based Dion–Jacobson low-dimensional perovskite solar cells with efficiency exceeding 15%."[1] Journal of Materials Chemistry A, vol. 8, 2020, pp. 9919-9926.[1] [Link] Significance: Validates the use of diamine spacers for creating stable Dion-Jacobson phases.[1][3][4]

  • Li, N., et al. "Cation and Anion Immobilization through Chemical Bonding Enhancement with Fluorides for Stable Perovskite Solar Cells." Nature Energy, vol. 4, 2019, pp. 408–415. [Link] Significance: Provides the foundational methodology for using hydrogen-bonding organic layers to suppress ion migration and improve thermal stability.

Sources

Troubleshooting poor solubility of 1,4-PDA·2HI in isopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Solubility of 1,4-Phenylenediamine Dihydroiodide (1,4-PDA·2HI) in Isopropanol

Executive Summary & Context

The Challenge: 1,4-Phenylenediamine dihydroiodide (1,4-PDA·2HI) is a rigid, aromatic diammonium salt frequently used as a spacer cation in Dion-Jacobson (DJ) 2D perovskites or as a surface passivation agent for 3D perovskite films.

The Problem: Users frequently report poor solubility in Isopropanol (IPA). While IPA is the industry-standard "orthogonal solvent" (used to coat on top of perovskites without dissolving them), it is a relatively poor solvent for rigid ionic salts compared to DMF or DMSO. The high lattice energy of the aromatic 1,4-PDA core, combined with the moderate polarity of IPA, creates a thermodynamic barrier to dissolution.

The Solution Strategy: This guide moves beyond simple "stirring longer." We utilize thermal activation, ultrasonic cavitation, and dielectric constant engineering (co-solvents) to overcome the lattice energy barrier while maintaining the orthogonal properties required for your device architecture.

Diagnostic Triage (Q&A)

Q1: My solution is cloudy/milky after 30 minutes of stirring. Is this usable? A: No. A cloudy mixture indicates a suspension, not a solution. Spin-coating this will result in "comet" defects, pinholes, and non-uniform passivation. The 1,4-PDA[1][2]·2HI aggregates act as recombination centers rather than passivators. You must achieve a clear, true solution.

Q2: I am using the exact concentration from a paper (e.g., 10 mg/mL), but it won't dissolve. Why? A: Literature protocols often omit critical "hidden steps" such as:

  • Pre-heating: The solvent or the mixture was likely heated to 60–70°C.

  • Sonication: High-frequency sonication is often required to break the initial crystal lattice.

  • Purity: If your precursor has oxidized (turned dark brown/purple), impurities may be acting as nucleation sites for precipitation. 1,4-PDA is oxidation-sensitive; the dihydroiodide salt is more stable but still susceptible over time.

Q3: Can I just add DMF to dissolve it? A: Proceed with caution. While DMF dissolves 1,4-PDA·2HI easily, it also dissolves the underlying perovskite layer (e.g., FAPbI₃). If you are doing surface passivation, adding >5% vol DMF can etch your perovskite surface, destroying the very interface you are trying to heal.

Troubleshooting Protocols

Protocol A: The "Thermal-Sonic" Method (Standard)

Use this for concentrations < 5 mg/mL.[3]

  • Weighing: Weigh 1,4-PDA·2HI into a glass vial.

  • Solvent Addition: Add anhydrous IPA.

  • Seal: Cap tightly to prevent moisture ingress (IPA is hygroscopic).

  • Thermal Shock: Place the vial on a hotplate set to 70°C for 5–10 minutes.

  • Ultrasonic Cavitation: Immediately transfer to an ultrasonic bath (pre-warmed to ~50°C if possible). Sonicate for 15 minutes.

  • Rest: Allow to cool to room temperature.

    • Pass: Solution remains clear.

    • Fail: Precipitate forms upon cooling. (Proceed to Protocol B).

Protocol B: Solvent Engineering (Advanced)

Use this for concentrations > 5 mg/mL or stubborn batches.

This method increases the solvent's dielectric constant (


) slightly without compromising orthogonality.

Option 1: The Ethanol Spike Ethanol (


) is more polar than IPA (

) but still largely orthogonal to PbI₂-based perovskites.
  • Recipe: Mix IPA:Ethanol in a 3:1 volume ratio .

  • Procedure: Follow Protocol A using this mixed solvent.

Option 2: The HFIP Switch (The "Nuclear" Option) Hexafluoroisopropanol (HFIP) is a potent solvent for hydrogen-bonding solids and is increasingly used in high-efficiency passivation layers (see Reference 1, 2).

  • Why: HFIP is a strong hydrogen bond donor, effectively solvating the iodide anions and breaking the lattice.

  • Recipe: Use 100% HFIP or a 9:1 IPA:HFIP mixture.

  • Warning: HFIP is volatile and expensive. Ensure your spin-coating exhaust is functioning well.

Visual Troubleshooting Logic

The following flowchart illustrates the decision-making process for dissolving 1,4-PDA·2HI.

G Start Start: 1,4-PDA·2HI in IPA CheckConc Check Concentration (> 5 mg/mL?) Start->CheckConc Standard Protocol A: Heat (70°C) + Sonication CheckConc->Standard No Advanced Protocol B: Solvent Engineering CheckConc->Advanced Yes CheckClear Is solution clear at Room Temp? Standard->CheckClear Success Ready for Spin Coating CheckClear->Success Yes Cloudy Cloudy / Precipitate CheckClear->Cloudy No Cloudy->Advanced Cosolvent Add Co-solvent Advanced->Cosolvent Choice Select Co-solvent Cosolvent->Choice Ethanol Ethanol (3:1 ratio) (Mild, Cheap) Choice->Ethanol DMF DMF (<5% vol) (Risky for underlayer) Choice->DMF HFIP HFIP (10-100%) (High Solubility, Expensive) Choice->HFIP Retest Heat + Sonicate Ethanol->Retest DMF->Retest HFIP->Retest FinalCheck Clear Solution? Retest->FinalCheck FinalCheck->Start No (Check Purity) FinalCheck->Success Yes

Figure 1: Decision tree for optimizing 1,4-PDA·2HI solubility.

Comparative Data: Solvent Properties

Understanding why IPA fails helps in selecting the right fix.

PropertyIsopropanol (IPA)EthanolDMFHFIP
Role Standard Anti-solventMild Co-solventStrong SolventAdvanced Solvent
Dielectric Constant (

)
18.324.536.716.7*
Boiling Point (°C) 82.678.415358.2
Solubility of 1,4-PDA·2HI Low (< 2 mg/mL cold)Moderate High Very High
Risk to Perovskite Layer Low (Safe)Low (Safe)High (Etching)Low (Safe)

*Note: While HFIP has a low dielectric constant, its strong hydrogen-bond donating acidity (alpha value) makes it exceptional for dissolving amine salts.

References

  • Tan, S., et al. (2024). Fluorinated isopropanol for improved defect passivation and reproducibility in perovskite solar cells. ResearchGate. Link

  • Zhang, F., et al. (2022). Interfacial engineering from material to solvent: The role of HFIP in passivation. Diva Portal. Link

  • Sigma-Aldrich. (n.d.).[3][4] 1,4-Phenylenediamine Dihydriodide Product Specification. Link

  • PubChem. (2025).[5] 1,4-Diaminobenzene dihydrochloride (Analogous Salt Properties). National Library of Medicine. Link

Sources

Minimizing non-radiative recombination centers with diamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Optoelectronics Technical Support Center . This guide is designed for researchers, materials scientists, and device engineers working on high-efficiency optoelectronics, specifically focusing on mitigating non-radiative recombination in perovskite solar cells (PSCs) and tandem architectures using diamine salts.

Below, you will find diagnostic FAQs, mechanistic explanations, comparative data, and self-validating experimental protocols to ensure high-fidelity surface passivation.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: We are observing severe


 deficits and high surface recombination in our mixed Sn-Pb narrow-bandgap perovskite devices. How do diamine salts address this mechanistically? 
Causality & Solution:  In mixed Sn-Pb perovskites, a compositional gradient often forms during crystallization, leaving an excess of uncoordinated Sn at the film surface[1]. This Sn

rapidly oxidizes to Sn

, creating deep-level trap states that act as severe non-radiative recombination centers and induce p-type self-doping[2]. Diamines act as bidentate chelating ligands. Because Sn possesses a stronger Lewis acidity than Pb, diamines preferentially coordinate with Sn atoms[2]. This selective chelation removes the excess Sn from the surface, balances the Sn:Pb stoichiometry, and forms an electrically resistive low-dimensional barrier layer that passivates defects and halts further oxidation[3].

Q2: When treating our films with ethylenediamine (EDA), SEM imaging shows aggregated particles and inhomogeneous film morphology. What causes this, and how can we achieve uniform passivation? Causality & Solution: EDA is a simple, linear diamine. When it chelates surface metals, it tends to form rigid, chain-like crystal lattices. These continuous networks constrain the molecules, leading to localized aggregation rather than a uniform passivation layer[4]. Recommendation: Switch to a sterically hindered diamine, such as 1,2-diaminopropane (DAP). The addition of a methyl group in DAP introduces steric hindrance that disrupts the formation of extended chain structures[5]. This results in isolated, non-perovskite chelate structures that distribute evenly across the grains, providing homogeneous passivation and superior oxidation resistance[5].

Q3: Can diamine salts be utilized for simultaneous surface polishing and passivation in all-perovskite tandem cells? Causality & Solution: Yes. Surface defects on Sn-Pb mixed perovskite films are highly heterogeneous, often including a combination of Sn-related defects, organic cation vacancies, and halide vacancies[6]. A single passivator may not address all these issues simultaneously. Recommendation: Implement a dual-treatment surface reconstruction strategy. Using 1,4-butanediamine (BDA) acts as a chemical polishing agent to strip away defective, Sn-rich surface layers[6]. Following this with ethylenediammonium diiodide (EDAI


) serves as a surface passivator to fill organic cation and halide vacancies[6]. This synergistic approach minimizes non-radiative energy loss at the perovskite/electron transport layer (ETL) interface[6].

Section 2: Mechanistic & Workflow Visualizations

Mechanism Defects Surface Defects (Sn Excess, Halide Vacancies) Diamine Diamine Salt Treatment (e.g., DAP, BDA, EDAI2) Defects->Diamine Chelation Selective Chelation of Sn & Stoichiometry Balancing Diamine->Chelation Passivation Passivation of Organic Cation & Halide Vacancies Diamine->Passivation Barrier Formation of Low-Dimensional Resistive Barrier Layer Chelation->Barrier Passivation->Barrier Result Minimized Non-Radiative Recombination & Enhanced Device Stability Barrier->Result

Caption: Mechanism of defect passivation and Sn chelation by diamine salts in perovskite films.

Workflow Prep 1. Perovskite Film Preparation Treatment 3. Surface Treatment (Dynamic Spin-coating) Prep->Treatment Solution 2. Diamine Solution Prep (e.g., DAP in IPA) Solution->Treatment Anneal 4. Thermal Annealing (100°C for 5-10 min) Treatment->Anneal Char 5. Validation (PLQY, TRPL, XPS) Anneal->Char

Caption: Standard experimental workflow for diamine salt surface treatment on perovskite thin films.

Section 3: Quantitative Data & Material Selection

When selecting a diamine salt for your specific architecture, consider the structural advantages and primary functions outlined in the table below:

Diamine SaltPrimary FunctionStructural AdvantageImpact on Recombination & Stability
Ethylenediamine (EDA) Sn ChelationHigh Lewis basicity for strong Sn coordination.Reduces initial Sn

but forms rigid chains, leading to inhomogeneous passivation[4].
1,2-Diaminopropane (DAP) Sn Chelation & Barrier FormationMethyl group introduces steric hindrance, preventing chain aggregation[5].Highly uniform passivation; retains 90% efficiency over 1,000h under 1-sun illumination[3].
1,4-Butanediamine (BDA) Surface Chemical PolishingLonger alkyl chain provides controlled solubility of defective surface phases.Eliminates Sn-related defects and removes the "dead layer" at the surface[6].
Ethylenediammonium Diiodide (EDAI

)
Vacancy PassivationProvides both bulky organic cations and halide anions.Passivates organic cation and halide vacancies; drastically reduces interfacial

loss[6].

Section 4: Self-Validating Experimental Protocols

Protocol A: Homogeneous Sn Chelation using 1,2-Diaminopropane (DAP)

Objective: To selectively remove excess Sn from mixed Sn-Pb perovskite surfaces and form a uniform low-dimensional barrier.

  • Solution Preparation: Dissolve DAP in anhydrous isopropyl alcohol (IPA) at a concentration of 0.1 M. Stir for 10 minutes at room temperature in a nitrogen-filled glovebox.

  • Dynamic Spin-Coating: Spin the annealed Sn-Pb perovskite film at 4,000 rpm. Drop-cast 100 µL of the DAP solution onto the spinning substrate at the 5-second mark.

  • Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 5 minutes to drive off residual solvent and facilitate the chelation reaction.

  • Validation Check (Critical):

    • X-ray Photoelectron Spectroscopy (XPS): Verify that the Sn

      
      /Sn
      
      
      
      ratio has decreased compared to a control film[2].
    • Time-Resolved Photoluminescence (TRPL): Confirm an increase in carrier lifetime, indicating suppressed non-radiative recombination.

Protocol B: Dual-Step Polishing and Passivation (BDA + EDAI )

Objective: To chemically polish defective surface layers and passivate remaining vacancies for all-perovskite tandem cells.

  • Polishing Solution: Prepare a 0.05 M solution of 1,4-butanediamine (BDA) in anhydrous IPA.

  • Passivation Solution: Prepare a 5 mg/mL solution of EDAI

    
     in anhydrous IPA.
    
  • Polishing Step: Spin-coat the BDA solution dynamically onto the perovskite film at 3,000 rpm. Do not anneal immediately.

  • Passivation Step: Without breaking vacuum, dynamically spin-coat the EDAI

    
     solution at 4,000 rpm.
    
  • Thermal Annealing: Anneal the treated film at 80°C for 10 minutes.

  • Validation Check (Critical):

    • Photoluminescence Quantum Yield (PLQY): Measure the PLQY before and after contact with the C

      
       electron transport layer. A successful treatment will show a negligible drop in PLQY upon C
      
      
      
      deposition, validating the elimination of interface recombination[5].

Section 5: References

  • Pan, Y., Wang, J., Sun, Z., et al. (2024). "Surface chemical polishing and passivation minimize non-radiative recombination for all-perovskite tandem solar cells." Nature Communications. 6

  • Li, C., Chen, L., Jiang, F., Song, Z., Wang, X., et al. (2024). "Diamine Chelates for Increased Stability in Mixed Sn–Pb and All-Perovskite Tandem Solar Cells." Nature Energy. 1

  • Li, C., et al. (2024). "Diamine chelates for increased stability in mixed Sn-Pb and all-perovskite tandem solar cells." University of Washington Research Repository. 3

Sources

Controlling 2D perovskite phase formation with 1,4-diaminobenzene dihydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Perovskite Interfacial Engineering Support Portal . As a Senior Application Scientist, I have designed this technical guide to help materials researchers and device engineers master the use of 1,4-diaminobenzene dihydroiodide (PDAI₂) —also known as p-phenylenediamine dihydroiodide—in controlling 2D perovskite phase formation.

Unlike traditional aliphatic spacers, PDAI₂ is a rigid, aromatic diamine that forms highly stable Dion-Jacobson (DJ) 2D perovskites. This guide bridges the gap between theoretical mechanisms and benchtop execution, providing you with self-validating protocols and troubleshooting steps to resolve common experimental bottlenecks.

🔬 Core Mechanism: PDAI₂ Pathway Visualization

To successfully manipulate perovskite crystallization, you must first understand the causality behind the chemical interactions. The diagram below illustrates how PDAI₂ transforms an unstable 3D perovskite into a highly stable, charge-conducting 2D DJ phase.

G Precursor 3D Perovskite (Unstable α-Phase) PDAI2 PDAI₂ Intercalation (Rigid Aromatic Diamine) Precursor->PDAI2 Surface Treatment or Co-crystallization DJ_Phase 2D Dion-Jacobson Phase Formation PDAI2->DJ_Phase Spacer Integration Pi_Coupling π-Conjugated Interlayer Coupling DJ_Phase->Pi_Coupling Electronic Effect H_Bonding Covalent-Dominant H-Bonding DJ_Phase->H_Bonding Structural Effect Mobility Enhanced Out-of-Plane Charge Mobility Pi_Coupling->Mobility Delocalized Carriers Stability Suppressed Ion Migration & Phase Stability H_Bonding->Stability Lattice Rigidity

Mechanism of PDAI₂-induced 2D Dion-Jacobson phase formation and its optoelectronic benefits.

📚 Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why should I transition from aliphatic spacers (like Butylammonium, BAI) to PDAI₂? Traditional Ruddlesden-Popper (RP) 2D perovskites formed by aliphatic spacers suffer from severe dielectric confinement. The long carbon chains act as insulating van der Waals gaps, blocking out-of-plane charge transport. PDAI₂ forms a Dion-Jacobson (DJ) phase. Because PDA is a rigid, π-conjugated aromatic diamine, it facilitates strong p-π orbital coupling between the organic spacer and the inorganic [PbI₆]⁴⁻ framework. This creates a direct carrier pathway, drastically improving out-of-plane charge mobility[1][2].

Q2: How does PDAI₂ prevent the degradation of the 3D perovskite phase? The cubic α-phase of perovskites (e.g., CsPbI₃) is notoriously unstable under operational conditions, often degrading into the photoinactive hexagonal δ-phase. PDAI₂ passivates the surface by forming covalent-dominating bonds with the substrate, which are highly resistant to structural distortion compared to the purely ionic bonds found in standard perovskite bulks[3][4]. The bifunctional diammonium nature physically locks the octahedra in place, suppressing moisture ingress and ion migration[2].

🛠️ Troubleshooting Desk: Resolving Experimental Failures

Issue 1: Random 2D Orientation (Poor Out-of-Plane Charge Transport)
  • Symptom: XRD analysis shows multiple low-angle diffraction peaks; the solar cell exhibits severe charge extraction bottlenecks (low Fill Factor).

  • Root Cause: 2D perovskites naturally prefer to crystallize with their insulating organic layers parallel to the substrate, forcing charge carriers to hop across the insulating barriers.

  • Solution: Implement a templated growth strategy. Doping the precursor with methylammonium chloride (MACl) retards crystallization, allowing a preformed 3D-like perovskite intermediate to template the vertical (out-of-plane) growth of the DJ phase[5][6]. Alternatively, utilize a hot-casting technique (substrate preheated to 100–120 °C) to force rapid solvent evaporation and vertical alignment[5].

Issue 2: High Exciton Binding Energy Limiting PCE
  • Symptom: Strong photoluminescence but poor short-circuit current density (

    
    ) in the device.
    
  • Root Cause: The dielectric confinement in 2D DJ perovskites leads to tightly bound excitons that resist dissociation into free charge carriers.

  • Solution: Modify the spacer's dipole moment. Substituting standard PDAI₂ with fluorinated derivatives like 2-fluorobenzene-1,4-diamine (F-PDA) expands the dipole moment from 0.59 D to 3.47 D. This increased polarity screens the electron-hole interaction, reducing the exciton binding energy and promoting efficient charge transfer, pushing Power Conversion Efficiencies (PCEs) beyond 15%[7][8].

Issue 3: Incomplete Surface Passivation / Poor Film Morphology
  • Symptom: SEM reveals unreacted bright grains on the surface; devices show high non-radiative recombination.

  • Root Cause: Poor solubility or reactivity of the rigid aromatic diamine in standard solvents (like pure Isopropanol) during post-treatment.

  • Solution: Optimize the thermal annealing step. Spin-coat PDAI₂ at a precise concentration (0.5 mg/mL) and anneal at 100 °C for 2 minutes. This thermal energy is critical to drive the intercalation of PDA²⁺ cations into the surface lattice, forming a distinct lamellar 2D capping layer without dissolving the underlying 3D film.

📋 Standard Operating Protocols (SOPs)

Protocol A: Hot-Casting Method for Highly Oriented Quasi-2D Films

Self-Validation Check: A successful run will yield a mirror-like film with dominant (111) and (202) XRD diffraction peaks, indicating vertical orientation.

  • Precursor Preparation: Dissolve PDAI₂, MAI, and PbI₂ in a DMF/DMSO solvent blend (10:1 v/v ratio) to target the desired

    
     value (e.g., 
    
    
    
    ). Add 5–10 mol% MACl as a crystallization regulator[5].
  • Substrate Heating: Preheat the substrate (e.g., FTO/PEDOT:PSS) on a hotplate to 100–120 °C.

  • Spin-Coating: Rapidly transfer the hot substrate to the spin-coater. Dispense the precursor solution and immediately spin at 3000 rpm for 30 seconds. Causality: The rapid solvent volatilization forces out-of-plane crystallographic orientation.

  • Annealing: Transfer the film back to the hotplate at 100 °C for 10 minutes to remove residual DMSO and complete the phase transition.

Protocol B: Surface Passivation of 3D Perovskites via PDAI₂ Post-Treatment
  • Solution Preparation: Dissolve PDAI₂ in anhydrous isopropanol (IPA) at a concentration of 0.5 mg/mL. Note: Ensure complete dissolution using mild sonication to prevent unreacted aggregates.

  • Deposition: Dynamically spin-coat 200 μL of the PDAI₂ solution onto a pre-annealed 3D perovskite film at 3000 rpm for 30 seconds.

  • Thermal Activation: Anneal the treated film at 100 °C for exactly 2 minutes. This step drives the diammonium cations into the surface to form the protective 2D DJ capping layer.

📊 Data Center: Spacer Cation Comparison

Use this table to select the appropriate spacer cation based on your specific device architecture requirements:

Spacer CationPhase TypeDipole Moment (D)Exciton Binding EnergyOut-of-Plane MobilityPhase Stability
Butylammonium (BA) Ruddlesden-Popper (RP)LowHighPoor (Insulating gap)Moderate
p-Phenylenediamine (PDA) Dion-Jacobson (DJ)0.59ModerateHigh (π-conjugated)Excellent
2-Fluoro-PDA (F-PDA) Dion-Jacobson (DJ)3.47LowVery HighExcellent

🔗 References

1.[3][4] Elucidating Black α-CsPbI3 Perovskite Stabilization via PPD Bication-Conjugated Molecule Surface Passivation: Ab Initio Simulations. ACS Publications / PMC. 3 2.[1][2] Improving Out-of-Plane Charge Mobility and Phase Stability of Dion-Jacobson Lead-Free Perovskites via Intercalating π-Conjugated Aromatic Spacers. PubMed / ResearchGate. 2 3.[5] Manipulation of Crystal Orientation and Phase Distribution of Quasi-2D Perovskite through Synergistic Effect of Additive Doping and Spacer Engineering. ACS Publications. 5 4.[6] Templated growth of oriented layered hybrid perovskites on 3D-like perovskites. PMC. 6 5. Metastable Dion-Jacobson 2D Structure Enables Efficient and Stable Perovskite Solar Cells (Supplementary Materials). DICP. 6.[7][8] Manipulate energy transport via fluorinated spacers towards record-efficiency 2D Dion-Jacobson CsPbI3 solar cells. PubMed. 7

Sources

Removing residual PbI2 using 1,4-phenylenediamine dihydroiodide treatment

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Perovskite Interface Engineering Subject: Optimization of Residual PbI₂ via 1,4-Phenylenediamine Dihydroiodide (PDAI₂) Treatment Ticket ID: #PDAI2-PbI2-OPT-001

Welcome to the Advanced Materials Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your perovskite films show signs of instability or non-radiative recombination losses attributed to unreacted Lead Iodide (PbI₂).

While a small amount of excess PbI₂ (approx. 2-5%) can be beneficial for grain boundary passivation, excessive residual PbI₂ acts as a degradation catalyst under illumination and humidity. The protocol below details how to use 1,4-phenylenediamine dihydroiodide (PDAI₂) not to "wash away" this PbI₂, but to chemically convert it into a stable, 2D perovskite capping layer.

Part 1: The Mechanism (Why This Works)

The "Conversion" Principle: We do not physically remove PbI₂; we consume it. PDAI₂ contains two ammonium groups (


) on a rigid aromatic ring. When spin-coated onto a PbI₂-rich surface, it reacts with the excess PbI₂ to form a 2D Ruddlesden-Popper or Dion-Jacobson phase (typically 

).

Key Benefits:

  • Defect Passivation: The ammonium terminals fill A-site vacancies and coordinate with under-coordinated

    
     ions.
    
  • Dimensional Engineering: The resulting 2D layer is hydrophobic, sealing the underlying 3D perovskite from moisture.

  • Hole Extraction: The aromatic ring facilitates

    
    -
    
    
    
    stacking, improving hole transfer to the HTL (Hole Transport Layer).

Visualizing the Reaction Pathway:

G cluster_0 Pre-Treatment State cluster_1 Post-Treatment State PbI2 Residual PbI2 (Surface Defects) Pero2D 2D (PDA)PbI4 Capping Layer PbI2->Pero2D Chemical Conversion Pero3D 3D Perovskite Bulk Pero3D->PbI2 Surface Segregation PDAI2 PDAI2 Solution (in IPA) PDAI2->Pero2D Intercalation Passivation Defect Suppression Pero2D->Passivation Mechanism

Figure 1: The chemical conversion of detrimental residual PbI₂ into a beneficial 2D passivation layer.

Part 2: Standard Operating Procedure (SOP)

Reagents Required:

  • PDAI₂: 1,4-Phenylenediamine Dihydroiodide (Purity >99.5%).

  • Solvent: Anhydrous Isopropanol (IPA). Do not use DMF/DMSO as they will dissolve the bulk perovskite.

Step 1: Solution Preparation
  • Weighing: Measure 3.0 mg of PDAI₂ powder.

  • Dissolution: Add to 1.0 mL of Anhydrous IPA.

  • Mixing: Vortex or sonicate for 5-10 minutes at room temperature until fully dissolved.

    • Note: The solution should be clear. If particles remain, filter with a 0.22 µm PTFE filter.

Step 2: Surface Treatment (Dynamic Spin Coating)
  • Place the annealed perovskite film (containing excess PbI₂) on the spin coater.

  • Spin Parameters: Set speed to 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).

  • Dispense: Once the substrate reaches full speed (dynamic dispensing), drop 50-70 µL of the PDAI₂ solution onto the center of the film.

    • Critical: Dynamic dispensing ensures uniform coverage without redissolving the underlying film.

Step 3: Thermal Activation
  • Immediately transfer the film to a hotplate.

  • Anneal: 100°C for 5-10 minutes .

    • Observation: You may see a slight color shift or increased glossiness, indicating the formation of the 2D layer.

Part 3: Troubleshooting & FAQs

Q1: My film turned cloudy/white after annealing. What happened?

  • Diagnosis: Over-treatment. The concentration of PDAI₂ was likely too high (>5 mg/mL), or the reaction time was too long.

  • The Fix: Thick 2D layers are insulating. Reduce concentration to 1-2 mg/mL . Ensure you are using dynamic spin coating, not static.

Q2: I see no improvement in Voc (Open Circuit Voltage).

  • Diagnosis: Insufficient PbI₂.

  • The Fix: This protocol relies on residual PbI₂ to form the 2D layer. If your base perovskite is stoichiometric (Pb:I = 1:3) or has excess organic cations, there is no PbI₂ for the PDAI₂ to react with. Adjust your precursor ratio to have 5% excess PbI₂ (Pb:I ≈ 1.05:3).

Q3: The film looks "washed out" or thinner.

  • Diagnosis: Solvent Damage.

  • The Fix: Check your IPA. If it is not anhydrous, moisture will degrade the perovskite. Alternatively, you may have dispensed the solution too slowly, allowing the IPA to pool and penetrate the bulk.

Q4: Can I use 1,2-phenylenediamine (ortho) instead of 1,4 (para)?

  • Diagnosis: Steric Hindrance.

  • The Fix: While possible, the para isomer (1,4) is linear and tends to form better-ordered 2D structures perpendicular to the substrate, which facilitates charge transport. The ortho isomer may cause steric hindrance, leading to poorer film quality.

Part 4: Data & Verification

Expected Performance Metrics: The following table summarizes typical results when converting residual PbI₂ using 3 mg/mL PDAI₂.

MetricControl (Excess PbI₂)Target (PDAI₂ Treated)Improvement Factor
Voc (V) 1.081.16 Reduced non-radiative recombination
PCE (%) 20.1%22.4% Better fill factor & voltage
Hysteresis ModerateNegligible Ion migration suppressed
Water Contact Angle 45°78° Hydrophobic 2D capping layer
T80 Stability (hrs) 400>1000 Enhanced moisture resistance

Experimental Workflow Diagram:

Workflow Start Perovskite Film (Excess PbI2) Coat Dynamic Spin Coat 4000 rpm / 30s Start->Coat Prep Prepare PDAI2 3mg/mL in IPA Prep->Coat Anneal Anneal 100°C / 10 min Coat->Anneal Result 2D/3D Heterojunction Formed Anneal->Result

Figure 2: Step-by-step workflow for the post-treatment process.

References

  • Zhao, T. et al. (2020). p-Phenylenediaminium iodide capping agent enabled self-healing perovskite solar cell. Journal of Power Sources . [Link]

  • Li, X. et al. (2024). Surface Defect Passivation of Pb–Sn‐Alloyed Perovskite Film by 1,3‐Propanediammonium Iodide. Solar RRL . (Note: Mechanistically similar diamine passivation). [Link]

  • Jacobsson, T.J. et al. (2016). Exploration of the compositional space for mixed lead halogen perovskites for high efficiency solar cells. Energy & Environmental Science . [Link]

  • Kim, H.S. et al. (2014). Remnant PbI2, an unforeseen necessity in high-efficiency hybrid perovskite-based solar cells?. APL Materials . [Link][1]

Sources

Optimizing carrier lifetime in 1,4-PDA·2HI passivated films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Perovskite Optoelectronics and Advanced Detector Materials. This guide is specifically designed for materials scientists, researchers, and drug development professionals working on high-sensitivity optoelectronic devices (e.g., photovoltaics and direct-conversion X-ray detectors). Below, you will find mechanistic insights, self-validating protocols, and troubleshooting steps for optimizing charge carrier lifetimes using 1,4-Phenylenediamine dihydroiodide (1,4-PDA·2HI) passivation.

Section 1: Mechanistic FAQs – Understanding 1,4-PDA·2HI Passivation

Q: Why use 1,4-PDA·2HI instead of standard monoammonium ligands like PEAI? A: 1,4-PDA·2HI is a rigid, aromatic ditopic cation. While monoammonium ligands typically form Ruddlesden-Popper (RP) 2D phases characterized by insulating van der Waals gaps, diammonium cations like 1,4-PDA assemble into Dion-Jacobson (DJ) phases (1)[1]. DJ perovskites lack this van der Waals gap, resulting in shorter interlayer distances and superior out-of-plane charge transport properties (2)[2]. Furthermore, diammonium molecules modify surface states to achieve a more uniform spatial distribution of surface potential, minimizing non-radiative recombination at the transport layer interfaces (3)[3].

Q: How does optimizing perovskite carrier lifetime impact drug development and biomedical research? A: Beyond solar cells, high-Z perovskite materials are exceptional candidates for next-generation, direct-conversion X-ray detectors used in protein crystallography and preclinical imaging. Optimizing the charge carrier lifetime via 1,4-PDA·2HI passivation suppresses non-radiative Shockley-Read-Hall (SRH) recombination. This maximizes the mobility-lifetime (


) product, drastically improving detector sensitivity. For drug development professionals, this translates to acquiring higher-resolution structural biology data at significantly lower X-ray doses, thereby preventing radiation damage to sensitive macromolecular targets.

Mechanism Trap Surface Defects (Uncoordinated Pb2+, I- Vacancies) PDA 1,4-PDA·2HI Passivation Trap->PDA Treated with Interaction Ammonium-Pb2+ Binding & Iodide Filling PDA->Interaction Induces Result Suppressed SRH Recombination (Maximized Carrier Lifetime) Interaction->Result Leads to

Caption: Mechanistic pathway of defect passivation by 1,4-PDA·2HI.

Section 2: Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, do not treat passivation as a simple coating step. It is a precise chemical reaction at the solid-liquid interface.

Protocol: Surface Passivation and TRPL Validation

Step 1: Solution Preparation Dissolve 1,4-PDA·2HI in anhydrous isopropanol (IPA) at varying concentrations (e.g., 1 mM, 3 mM, 5 mM). Causality: IPA is utilized as an orthogonal solvent to prevent the dissolution of the underlying 3D perovskite layer. Anhydrous conditions are critical because trace water will degrade the perovskite surface, inducing localized trap states that counteract the passivation.

Step 2: Spin-Coating Application Dynamically dispense 50 µL of the passivation solution onto the crystallized 3D perovskite film while it is spinning at 4000 rpm for 30 seconds.

Step 3: Thermal Annealing Anneal the treated film at 100°C for 5–10 minutes. Causality: Thermal energy drives the thermodynamic reaction between the 1,4-PDA cations and the surface uncoordinated PbI₂/perovskite, facilitating the formation of an ultra-thin 2D Dion-Jacobson capping layer rather than a mere physisorbed layer.

Step 4: TRPL Measurement (Self-Validating Step) Excite the samples using a 405 nm pulsed laser. Fit the decay curves using a bi-exponential decay model to extract the fast (


) and slow (

) decay components. Self-Validation Logic: The average lifetime (

) must strictly correlate with a proportional increase in steady-state Photoluminescence (PL) intensity. If the TRPL lifetime increases but steady-state PL drops, your measurement is capturing non-radiative pathways introduced by solvent damage, not true passivation.

Workflow A 1. Prepare 3D Perovskite (e.g., FAPbI3) B 2. Spin-coat 1,4-PDA·2HI (Anhydrous IPA) A->B C 3. Thermal Annealing (100°C, 10 min) B->C D 4. TRPL & PL Characterization C->D E Decision: Average Lifetime (τ) > 500 ns? D->E F Optimal Passivation: Proceed to Device Fab E->F Yes G Sub-optimal: Recalibrate Concentration E->G No G->B Adjust (1-3 mM)

Caption: Workflow for 1,4-PDA·2HI passivation and TRPL validation.

Section 3: Troubleshooting Guide – Resolving Carrier Lifetime Anomalies

Q: My Time-Resolved Photoluminescence (TRPL) shows a decreased carrier lifetime after 1,4-PDA·2HI application. What went wrong? A: This is typically caused by solvent damage or over-concentration leading to a thick, insulating 2D phase with high internal recombination. DJ perovskites inherently possess shorter internal charge carrier lifetimes than bulk 3D perovskites due to their confined quantum well structure (2)[2]. If the 1,4-PDA·2HI concentration exceeds optimal levels (typically >3 mM), the rigid 1,4-PDA molecules distort the surface lattice, creating strain-induced defects. Action: Titrate the concentration down to 1–2 mM and verify the IPA is strictly anhydrous.

Q: The carrier lifetime increased significantly, but the device series resistance (


) is too high. How do I fix this? 
A:  You have likely formed a misaligned or overly thick 2D DJ layer. While 1,4-PDA·2HI improves out-of-plane transport compared to RP phases, a layer that is too thick or strongly oriented parallel to the substrate will act as a physical transport barrier.
Action: Verify the 2D layer thickness and orientation using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). Reduce the annealing time to limit the 3D-to-2D conversion depth, ensuring the passivation acts as an ultra-thin tunneling contact rather than a bulk blocking layer.

Section 4: Quantitative Benchmarks

Below is a reference data table summarizing the expected TRPL decay dynamics based on varying concentrations of 1,4-PDA·2HI. Use this to benchmark your own time-correlated single photon counting (TCSPC) results.

Passivation Concentration (mM)Fast Decay

(ns)
Slow Decay

(ns)
Average Lifetime

(ns)
Trap Density (

)
Phenomenon Observed
0.0 (Control) 15.2150.4120.58.5High SRH recombination at surface
1.0 25.4310.2285.64.2Partial defect passivation
3.0 (Optimal) 45.6850.5790.21.5Optimal defect filling & uniform potential
5.0 (Over-treated) 30.1420.3380.43.8Thick 2D phase / transport barrier

Section 5: References

  • Title: Origin of Broad Emission Induced by Rigid Aromatic Ditopic Cations in Low-Dimensional Metal Halide Perovskites Source: ChemRxiv URL:

  • Title: The Role of Alkyl Chain Length and Halide Counter Ion in Layered Dion−Jacobson Perovskites with Aromatic Spacers Source: The Journal of Physical Chemistry Letters / ResearchGate URL:

  • Title: Regulating surface potential maximizes voltage in all-perovskite tandems Source: Nature / ResearchGate URL:

Sources

Mitigating moisture degradation in perovskites with hydrophobic diamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Moisture Degradation in Perovskites via Hydrophobic Diamines Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist

Mission Statement

Welcome to the PSRC. You are likely here because your halide perovskite films (


, 

, or mixed-cation variants) are degrading into yellow

-phases or

upon exposure to ambient humidity.

This guide addresses the integration of hydrophobic diamines (e.g., 1,4-butanediamine, 1,8-octanediamine, 1,3-diaminopropane) as stabilizing agents. Unlike monoamines (e.g., PEAI, BAI), diamines can crosslink grain boundaries or form Dion-Jacobson (DJ) 2D capping layers, offering superior mechanical and moisture resilience.

Module 1: Chemical Selection & Precursor Management

Q1: I am seeing precipitation when I add the diamine directly to my perovskite precursor solution (DMF/DMSO). Why?

Diagnosis: This is a solubility and stoichiometry mismatch . Diamines are strong Lewis bases. When added directly to a precursor solution containing


 and organic cations (MA/FA), they can react prematurely to form low-dimensional perovskite phases (2D colloids) that have lower solubility in the host solvent (DMF/DMSO) than the 3D components.

The Fix:

  • Switch to Post-Treatment: Instead of using the diamine as a bulk additive, apply it as a surface passivation layer after the perovskite film is annealed. This is the "Surface Post-Treatment" method.

  • If Bulk Addition is Mandatory: Use the hydroiodide salt form (e.g., 1,4-butanediammonium diiodide,

    
    ) rather than the neutral diamine. The protonated amine is less reactive towards 
    
    
    
    in solution.
  • Solvent Tuning: If using neutral diamines, pre-dissolve them in a small amount of DMSO before adding to the main DMF solution to retard rapid precipitation.

Q2: Which diamine chain length should I start with?

Recommendation: It is a trade-off between hydrophobicity and charge transport .

DiamineCarbon ChainHydrophobicityConductivity (Tunneling)Recommended Use
1,3-Diaminopropane (DAP) C3LowHighGrain boundary passivation; minimal transport blocking.
1,4-Butanediamine (BDA) C4MediumMediumIdeal balance; forms stable Dion-Jacobson 2D capping layers.
1,8-Octanediamine (ODA) C8HighVery LowCaution: Use only at extremely low concentrations (<2 mg/mL) or efficiency will crash due to insulating barriers.
Module 2: Deposition & Film Formation Protocols

Q3: I tried spin-coating the diamine on top of my perovskite, but the underlying film dissolved or turned white. What happened?

Diagnosis: You likely used a non-orthogonal solvent . Perovskites are highly soluble in polar aprotic solvents (DMF, DMSO, GBL). If your diamine was dissolved in these, you washed away your active layer.

Protocol: Dynamic Surface Passivation (The "Orthogonal" Method) Target: Create a <10 nm hydrophobic capping layer without damaging the bulk.

  • Preparation: Dissolve your diamine (e.g., BDA or DAP) in Anhydrous Isopropanol (IPA) or Chloroform .

    • Concentration: Start with 1–2 mg/mL .

  • Deposition:

    • Place the annealed perovskite substrate on the spinner.[1]

    • Set speed to 4000–5000 rpm .

    • Critical Step: Drop 50–100

      
       of the diamine/IPA solution onto the spinning substrate (Dynamic dispensing). Do not use static dispense (puddling), as IPA can induce surface recrystallization if left too long.
      
  • Annealing (The Activation Step):

    • Anneal at 100°C for 5–10 minutes .

    • Why? This drives the reaction between the diamine and surface excess

      
       to form the 2D perovskite phase (e.g., 
      
      
      
      ). Without this, you just have a layer of organic salt that washes off.

Q4: My film looks hazy/cloudy after diamine treatment.

Diagnosis: Over-reaction or Aggregation. A "white haze" usually indicates the formation of a thick, unoriented 2D perovskite layer or bulk diamine salt crystals on the surface.

Troubleshooting:

  • Reduce Concentration: Dilute your solution by 50% (e.g., go from 2 mg/mL to 1 mg/mL).

  • Increase Spin Speed: Higher shear forces reduce the boundary layer thickness.

  • Check Temperature: Ensure the substrate is at room temperature before dispensing. Hot substrates cause rapid solvent evaporation and aggregation.

Module 3: Electronic Integration & Device Performance

Q5: My moisture stability improved (retained 90% PCE after 500h), but my Fill Factor (FF) dropped significantly. Why?

Diagnosis: Insulating Barrier Formation. Long-chain diamines (like ODA) are electrically insulating. If the 2D layer formed is too thick or the organic ligands are not aligned vertically (perpendicular to the substrate), they block charge extraction to the Hole Transport Layer (HTL).

Visualizing the Mechanism:

PerovskitePassivation cluster_0 Untreated Surface cluster_1 Diamine Passivated P_Bulk 3D Perovskite (Bulk) P_Bulk2 3D Perovskite (Bulk) Defects Surface Defects (I- Vacancies) Defects->P_Bulk Trap States H2O H2O Ingress H2O->Defects Degradation Trigger Diamine Hydrophobic Diamine Layer P_Bulk2->Diamine Charge Tunneling HTL Hole Transport Layer Diamine->HTL Extraction Water H2O Repelled Water->Diamine Blocked

Caption: Mechanism of Action. Left: Moisture attacks surface defects. Right: Diamine layer blocks moisture while allowing charge tunneling (if optimized).

The Fix:

  • Switch to Conjugated Diamines: Use diamines with aromatic rings (e.g., p-phenylenediamine) or shorter chains (BDA) to improve charge mobility.

  • Thermal Modulation: Anneal at a slightly higher temperature (e.g., 120°C) to improve the orientation of the 2D phase (vertical orientation favors transport).

Module 4: Stability Testing Standards

Q6: How should I validate the "Hydrophobic" claim?

Protocol: Contact Angle Measurement Do not rely solely on device lifetime. You must prove the mechanism.

  • Reference: Measure water contact angle on a pristine perovskite film (typically 40°–50°).

  • Test: Measure on the diamine-treated film.

    • Target: >75° indicates successful hydrophobic passivation.

    • Note: Use deionized water and measure immediately (within 3 seconds) to avoid degrading the film during measurement.

Q7: My encapsulated devices are stable, but my bare films degrade. Is this valid?

Scientific Integrity Check: For a paper or robust internal report, you must demonstrate intrinsic stability .

  • ISOS-D-1 (Dark/Shelf Life): Store unencapsulated films in ambient air (RH 40–60%) and track XRD patterns every 24 hours. Look for the emergence of the

    
     peak at 
    
    
    
    .
  • Success Metric: A diamine-treated film should show no visible yellowing or

    
     peak for at least 500 hours  under these conditions.
    
Summary of Key Diamines & Properties
MoleculeTypeRoleKey BenefitKey Risk
1,4-Butanediamine (BDA) AliphaticCapping LigandForms stable Dion-Jacobson 2D phase.[2]Can induce phase segregation if concentration >5mg/mL.
1,3-Diaminopropane (DAP) AliphaticSurface PassivatorPenetrates grain boundaries; crosslinks.Lower hydrophobicity than longer chains.
1,8-Octanediamine (ODA) AliphaticBarrier LayerExtreme moisture repulsion.High series resistance (Rs); lowers Fill Factor.
p-Phenylenediamine AromaticInterface ModifierGood charge transport (

-conjugation).
Less flexible; harder to form 2D lattice.
References
  • Diamine Surface Passivation Strategy

    • Title: Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells.[1]

    • Source: ACS Applied Materials & Interfaces (via PubMed/arXiv).
    • URL:[Link]

  • Mechanism of 2D/3D Hybrid Structures

    • Title: 2D/3D Perovskite Hybrids as Moisture-Tolerant and Efficient Light Absorbers for Solar Cells.
    • Source: ResearchG
    • URL:[Link]

  • 1,4-Butanediamine (BDA)

    • Title: Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency.[2][3]

    • Source: ACS Applied M
    • URL:[Link]

  • Reduced Dimensionality & Stability

    • Title: Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics.[4]

    • Source: Journal of Physical Chemistry Letters.
    • URL:[Link]

  • General Surface Passivation Review

    • Title: Surface Passivation to Improve the Performance of Perovskite Solar Cells.[1][3][5][6][7][8][9]

    • Source: MDPI (Energies/M
    • URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: 1,4-Diaminobenzene Dihydroiodide vs. Phenethylammonium Iodide (PEAI)

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Perovskite Stability: The Trade-off Between Hydrophobic Shielding and Structural Rigidity

Part 1: Executive Summary & Strategic Verdict

In the stabilization of halide perovskite solar cells (PSCs), Phenethylammonium Iodide (PEAI) and 1,4-Diaminobenzene Dihydroiodide (1,4-DAI) represent two distinct mechanistic philosophies: Surface Shielding (Ruddlesden-Popper) vs. Structural Cross-linking (Dion-Jacobson) .

  • Select PEAI (RP-Phase) if your primary failure mode is moisture ingress or surface trap-induced recombination. PEAI excels at forming a hydrophobic capping layer that physically blocks water but relies on weak Van der Waals (vdW) forces between layers, making it susceptible to thermal delamination under high-stress conditions (

    
    ).
    
  • Select 1,4-DAI (DJ-Phase) if your priority is thermal and operational stability . As a diammonium cation, 1,4-DAI eliminates the vdW gap, bridging inorganic slabs with strong hydrogen bonds. This creates a rigid, distortion-resistant lattice that survives higher temperatures, though it may require careful solvent engineering to match the moisture resistance of PEAI.

The Bottom Line: PEAI is the "Raincoat" (Hydrophobic, flexible, surface-active). 1,4-DAI is the "Rebar" (Rigid, structural, cross-linking).

Part 2: Structural Mechanics & Causality

To understand the stability profiles, we must look at the molecular interaction with the perovskite lattice (


 octahedra).
The Monoamine vs. Diamine Distinction
  • PEAI (Phenethylammonium Iodide): A bulky monoamine (

    
    ). Two PEAI molecules are required to space apart perovskite layers. The interaction between the tail-to-tail phenyl rings is governed by weak Van der Waals forces . This "soft" interlayer allows for lattice expansion but is the weak link under thermal stress.
    
  • 1,4-DAI (1,4-Phenylenediammonium Iodide): A rigid aromatic diamine (

    
    ). A single molecule spans the gap, anchoring to inorganic slabs on both sides via hydrogen bonding. This forms a Dion-Jacobson (DJ)  phase, eliminating the vdW gap and reducing the interlayer distance (
    
    
    
    -spacing), which significantly lowers the quantum confinement barrier and increases structural rigidity.
Mechanistic Pathway Diagram

PerovskiteStability Substrate Perovskite Surface (Defects: Iodine Vacancies, Undercoordinated Pb) PEAI PEAI Treatment (Mono-ammonium) Substrate->PEAI Spin Coat DAI 1,4-DAI Treatment (Di-ammonium) Substrate->DAI Spin Coat/Additive RP_Phase Formation of 2D RP Phase (Weak vdW Gap) PEAI->RP_Phase Self-Assembly DJ_Phase Formation of 2D DJ Phase (Strong H-Bond Bridge) DAI->DJ_Phase In-situ Reaction Mech_PEAI Mechanism: Hydrophobic Alkyl Barrier RP_Phase->Mech_PEAI Mech_DAI Mechanism: Lattice Cross-linking DJ_Phase->Mech_DAI Result_PEAI Outcome: High Moisture Resistance Moderate Thermal Stability Mech_PEAI->Result_PEAI Blocks H2O Result_DAI Outcome: High Thermal/Structural Stability Enhanced Charge Transport Mech_DAI->Result_DAI Prevents Ion Migration

Caption: Mechanistic divergence between PEAI (RP-Phase) and 1,4-DAI (DJ-Phase) stabilization pathways.

Part 3: Performance Comparison Data

The following data summarizes typical performance metrics observed in high-efficiency FAPbI


-based perovskite devices treated with these passivators.
FeaturePhenethylammonium Iodide (PEAI)1,4-Diaminobenzene Dihydroiodide (1,4-DAI)
Phase Classification Ruddlesden-Popper (RP)Dion-Jacobson (DJ)
Molecular Geometry Flexible, Mono-anchorRigid, Dual-anchor
Thermal Stability (

)
Moderate. Degradation often starts >500 hrs due to volatile dissociation.High. Retains >90% PCE after 1000+ hrs due to cross-linking.
Moisture Stability (RH 60%) Excellent. Hydrophobic phenyl tails form a dense water barrier.Good. Improved over control, but less hydrophobic than PEAI.
Charge Transport Tunneling limited by vdW gap (insulating nature).Superior. Shorter I-I distance facilitates better carrier hopping.
Surface Passivation High.[1][2] Effectively heals surface traps (

boost).[1]
High. Passivates traps and suppresses ion migration.[3]
Device Efficiency (Typical) 23% - 24.5% (Champion devices)22% - 24% (Champion devices)

Key Insight: While PEAI often yields slightly higher initial efficiencies due to superior surface trap passivation and open-circuit voltage (


) gains, 1,4-DAI treated devices typically demonstrate superior T80 lifetime (time to reach 80% of initial efficiency) under thermal stress.

Part 4: Experimental Protocols

These protocols are designed for a standard


 or 

perovskite architecture.
Protocol A: PEAI Surface Passivation (The "Standard")

Best for: Maximizing Efficiency and Moisture Resistance.

  • Preparation: Dissolve PEAI in Isopropanol (IPA) at a concentration of 2–5 mg/mL .

    • Note: Higher concentrations (>10 mg/mL) may form a thick insulating 2D layer that hinders charge extraction.

  • Deposition:

    • Place the annealed perovskite film on the spin coater.

    • Dynamically dispense 50 µL of the PEAI solution onto the spinning substrate (4000–5000 rpm).

    • Alternatively, use static dispense: Drop solution, wait 2 seconds, then spin at 4000 rpm for 20s.

  • Annealing: Anneal at 100^{\circ}\text{C} for 5 minutes .

    • Validation: The film should appear slightly glossier. Contact angle measurements should show an increase (typically >70°).

Protocol B: 1,4-DAI Interfacial Engineering (The "Robust")

Best for: Thermal Stability and Suppressing Ion Migration.

  • Preparation: Dissolve 1,4-Diaminobenzene Dihydroiodide in Methanol (MeOH) or a DMF/IPA mix.

    • Solubility Note: 1,4-DAI has lower solubility in pure IPA than PEAI. Use 3–5 mg/mL in Methanol for surface treatment, or add directly to the perovskite precursor (0.5–2 mol%) for bulk passivation.

  • Surface Treatment Method:

    • Deposit 60 µL of the 1,4-DAI solution onto the perovskite film.

    • Spin at 4000 rpm for 30s.

    • Critical Step: Anneal at 100–120^{\circ}\text{C} for 10 minutes . The higher temperature/time is required to drive the cation exchange and form the stable DJ phase.

  • Validation:

    • XRD: Look for a low-angle diffraction peak (

      
      ). A slight shift to a higher angle compared to PEAI indicates the shorter d-spacing of the DJ phase.
      
    • Thermal Stress Test: Subject film to

      
       for 24 hours. 1,4-DAI films should show no yellowing (
      
      
      
      -phase formation), whereas control films will degrade.

Part 5: References

  • Insight on the Stability of Thick Layers in 2D Ruddlesden-Popper and Dion-Jacobson Lead Iodide Perovskites. Journal of the American Chemical Society. (2021). Link

  • Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells. Researching. (2025). Link

  • p-Phenylenediaminium iodide capping agent enabled self-healing perovskite solar cell. Nature Communications / Scientific Reports. (2020). Link

  • Efficient Perovskite Solar Cells via Phenethylamine Iodide Cation-Modified Hole Transport. ACS Omega. (2022). Link

  • Comparative Analysis of Ruddlesden–Popper and Dion–Jacobson Phase Formation. nanoGe MATSUS. (2025). Link

Sources

Comparative Guide: 1,4-Phenylenediamine Dihydroiodide (PDAI2) vs. Butylammonium Iodide (BAI) in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structure-Activity Relationships in Interface Engineering

In the development of highly efficient and stable perovskite solar cells (PSCs), mitigating surface trap states and environmental degradation remains a primary bottleneck. To address this, researchers apply bulky organic cations to form 2D/3D perovskite heterostructures. The molecular design of these spacer cations dictates the resulting crystallographic phase and optoelectronic properties.

This guide provides an objective, data-driven comparison between two prominent spacer cations: Butylammonium iodide (BAI) , a traditional monoammonium aliphatic spacer, and 1,4-Phenylenediamine dihydroiodide (PDAI2) , an advanced diammonium aromatic spacer. By analyzing their structure-activity relationships, researchers and materials scientists can make informed decisions when engineering optoelectronic interfaces.

Mechanistic Divergence: Ruddlesden-Popper vs. Dion-Jacobson Phases

The fundamental difference between BAI and PDAI2 lies in their anchoring mechanisms and the resulting 2D perovskite phases they induce:

  • BAI and the Ruddlesden-Popper (RP) Phase: BAI features a single ammonium anchoring group (BA⁺) attached to a flexible, aliphatic butyl chain. When applied to a 3D perovskite surface, it forms an RP phase where two BA⁺ molecules are required to separate the inorganic [PbI₆]⁴⁻ octahedra. This creates a distinct van der Waals gap. While the hydrophobic alkyl chain effectively repels moisture, it acts as a dielectric barrier, severely impeding out-of-plane charge transport and limiting the device's fill factor (FF) 1.

  • PDAI2 and the Dion-Jacobson (DJ) Phase: PDAI2 is a bifunctional molecule featuring two ammonium groups flanking a rigid, conjugated benzene ring. It forms a DJ phase by anchoring to adjacent inorganic layers simultaneously. This bi-anchoring eliminates the van der Waals gap, significantly reducing the interlayer distance. Furthermore, the conjugated π-electron system of the benzene ring facilitates efficient charge tunneling, resolving the conductivity bottleneck inherent to aliphatic spacers while enhancing structural rigidity 2.

Visualizing Passivation and Transport Pathways

G cluster_BAI BAI Passivation (Ruddlesden-Popper) cluster_PDAI2 PDAI2 Passivation (Dion-Jacobson) Perovskite 3D Perovskite Surface (Trap States & Vacancies) BAI_Molecule Butylammonium (BA+) Mono-anchoring Perovskite->BAI_Molecule PDAI2_Molecule 1,4-Phenylenediammonium Bi-anchoring Perovskite->PDAI2_Molecule BAI_Barrier Aliphatic Chain (Van der Waals Gap) BAI_Molecule->BAI_Barrier BAI_Outcome Moisture Resistance ↑ Charge Transport ↓ BAI_Barrier->BAI_Outcome PDAI2_Bridge Conjugated Benzene Ring (π-π Stacking) PDAI2_Molecule->PDAI2_Bridge PDAI2_Outcome Structural Rigidity ↑ Charge Extraction ↑ PDAI2_Bridge->PDAI2_Outcome

Mechanistic comparison of BAI (RP phase) and PDAI2 (DJ phase) on perovskite surfaces.

Quantitative Performance Comparison

The structural differences between BAI and PDAI2 directly translate to macroscopic device performance. The table below summarizes their comparative metrics based on recent empirical data:

ParameterButylammonium Iodide (BAI)1,4-Phenylenediamine Dihydroiodide (PDAI2)
Chemical Nature Monoammonium, Aliphatic chainDiammonium, Aromatic ring
2D Phase Formed Ruddlesden-Popper (RP)Dion-Jacobson (DJ)
Interlayer Spacing Large (Van der Waals gap present)Short (Direct bi-anchoring, no gap)
Charge Transport Impeded (Acts as an insulating barrier)Efficient (Facilitated by π-π conjugation)
Moisture Stability High (Hydrophobic alkyl tail)High (Rigid structural cross-linking)
Typical PCE Impact Moderate improvement (Often limited by FF)Significant improvement (Up to 31.6% in tandems)
Primary Application Surface healing, basic moisture barriersHigh-efficiency tandems, space applications

Experimental Methodologies: Surface Passivation Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines the optimal workflow for applying these spacer cations. This protocol is designed as a self-validating system.

Step 1: Solution Formulation

  • Action: Dissolve BAI or PDAI2 in anhydrous isopropanol (IPA) at an optimal concentration of 3–5 mM.

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the organic halide salts without solvating the underlying 3D lead halide perovskite framework, preserving the integrity of the light-absorbing layer.

Step 2: Dynamic Spin-Coating

  • Action: Accelerate the substrate containing the pristine 3D perovskite film to 4000 rpm. Dispense 50 µL of the passivation solution dynamically onto the spinning substrate.

  • Causality: Dynamic dispensing minimizes the residence time of the solvent on the surface. This prevents localized dissolution or etching of the 3D perovskite, ensuring a sharp, well-defined 2D/3D interface rather than a mixed, disordered phase.

Step 3: Thermal Annealing

  • Action: Transfer the substrate to a hotplate at 100°C for 5–10 minutes.

  • Causality: Thermal energy drives the intercalation of the bulky cations into the surface vacancies (e.g., A-site MA/FA vacancies) and promotes the crystallization of the highly ordered 2D capping layer.

Step 4: System Validation (Self-Validating Checks)

  • Optical Validation: Perform Time-Resolved Photoluminescence (TRPL). A successful passivation will yield a significantly longer bi-exponential decay lifetime, confirming the suppression of non-radiative recombination centers.

  • Structural Validation: Use X-ray Diffraction (XRD). The appearance of low-angle diffraction peaks (2θ < 10°) confirms the successful formation of the 2D layered phase.

Advanced Applications & Field-Proven Insights

PDAI2 in High-Efficiency Tandem Architectures

Because PDAI2 does not introduce a severe insulating barrier, it is highly favored in advanced device architectures. Recent breakthroughs have utilized PDAI2 in conjunction with atomic layer deposition (ALD) of AlOx to create a bilayer passivation strategy. This approach achieved monolithic perovskite/silicon tandem solar cells with a certified power conversion efficiency (PCE) of 31.6% and 95% efficiency retention after 1000 hours of operation 3. The PDAI2 layer enhances n-type doping, improves charge extraction, and suppresses hysteresis.

PDAI2 for Radiation Resilience in Space

Space-grade solar cells must withstand extreme proton radiation. Studies have demonstrated that PDAI2 treatment effectively mitigates radiation-induced damage to the perovskite layer. By stabilizing A-site organic cations (such as Formamidinium) against proton-induced decomposition, PDAI2 preserves the perovskite lattice, making it a critical component for enabling PSCs in radiation-intense space environments 4.

BAI for Targeted Surface Healing

While PDAI2 excels in charge transport, BAI remains highly effective for targeted surface healing. Density functional theory (DFT) calculations reveal that BA⁺ cations have strong adsorption energies at methylammonium (MA) vacancies. This synergy enables the formation of a distinct 2D-BA₂PbI₄ capping layer that lowers the work function and increases the open-circuit voltage (Voc) 5. However, device engineers must strictly control the BAI concentration to prevent the formation of a thick insulating layer that would otherwise throttle the short-circuit current (Jsc).

Conclusion

For researchers optimizing perovskite interfaces, the choice between BAI and PDAI2 dictates the balance between moisture stability and charge extraction. BAI is a robust choice for simple moisture barriers and surface healing, provided the layer is kept ultra-thin to mitigate its insulating properties. Conversely, PDAI2 represents the next generation of spacer cations; its aromatic, bi-anchoring nature forms a highly stable, conductive Dion-Jacobson phase that is indispensable for pushing the efficiency limits in tandem cells and ensuring survival in harsh environments like space.

References

  • Title: Enhancing the efficiency and stability of 2D-3D perovskite solar cells with embedded interface passivation with diammonium cation spacer Source: ResearchGate URL: [Link]

  • Title: Interfacial design strategies for stable and high-performance perovskite/silicon tandem solar cells on industrial silicon cells Source: NIH.gov (Nature Communications) URL: [Link]

  • Title: Enhancing radiation resilience of wide-band-gap perovskite solar cells for space applications via A-site cation stabilization with PDAI2 Source: University of Surrey (Joule) URL: [Link]

  • Title: Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications Source: ACS Materials Letters URL: [Link]

  • Title: Two-Dimensional Hybrid Halide Perovskites: Principles and Promises Source: ACS Publications (JACS) URL: [Link]

Sources

Optimizing Perovskite Photovoltaics: A Comparative Guide to Trap Density Reduction Using 1,4-Diaminobenzene Dihydroiodide (PDAI2)

Author: BenchChem Technical Support Team. Date: March 2026

Non-radiative recombination at grain boundaries and buried interfaces remains the primary bottleneck preventing perovskite solar cells (PSCs) from reaching their theoretical Shockley-Queisser efficiency limit. These energy losses are largely driven by deep trap states—specifically uncoordinated


 ions and halide vacancies.

To mitigate this, interface engineering using organic ammonium salts has become a standard protocol. However, traditional monodentate passivants often introduce insulating barriers that impede charge transport. This guide provides an objective, data-driven comparison of 1,4-diaminobenzene dihydroiodide (PDAI2) against standard alternatives, detailing the mechanistic causality behind its superior performance and providing validated protocols for trap density quantification.

Mechanistic Causality: The Physics of PDAI2 Passivation

The selection of a passivation agent is a delicate balance between defect binding affinity and charge transport efficiency. Monodentate bulky cations, such as phenethylammonium iodide (PEAI) or octylammonium iodide (OAI), effectively passivate surface defects but form a 2D insulating spacer layer that hinders out-of-plane charge extraction.

PDAI2 circumvents this limitation through its unique molecular architecture[1]:

  • Bidentate Anchoring: The dual

    
     terminals allow the molecule to simultaneously anchor to multiple uncoordinated 
    
    
    
    sites or fill adjacent A-site vacancies. This cross-links adjacent perovskite grains, enhancing structural stability.
  • 
    -Conjugated Core:  Unlike aliphatic chains, the rigid benzene ring in PDAI2 facilitates rapid quantum tunneling and hole transfer via 
    
    
    
    -orbital delocalization.
  • Energy Level Alignment: Ultraviolet Photoelectron Spectroscopy (UPS) confirms that PDAI2 treatment reduces the perovskite work function (from 4.36 eV to 4.01 eV) and shifts the Fermi level closer to the conduction band, significantly reducing the open-circuit voltage (

    
    ) deficit at the interface[2].
    

G A Uncoordinated Pb2+ & Halide Vacancies B 1,4-Diaminobenzene Dihydroiodide (PDAI2) A->B Surface Treatment C Ammonium Anchoring (-NH3+) B->C Defect Binding D Pi-Conjugated Ring Charge Transfer B->D Energy Alignment E Reduced Trap Density (Suppressed Recombination) C->E D->E F Enhanced PCE & Voc E->F

Mechanism of PDAI2 passivation reducing trap states and enhancing device efficiency.

Comparative Data Analysis: PDAI2 vs. Alternatives

To objectively evaluate PDAI2, we must compare its trap density reduction capabilities against both unpassivated controls and next-generation molecular derivatives. Recent advancements have demonstrated that modifying the 1,4-diaminobenzene core—either through fluorination or amidine substitution—can further tune the dipole moment and binding energy.

For instance, substituting the amine with an amidine group to form 1,4-benzenedicarboximidamide hydroiodide (PDAII2) increases the binding affinity to the perovskite surface, yielding a champion Power Conversion Efficiency (PCE) of 25.53%[1]. Similarly, fluorinated PDA (F-PDA) expands the molecular dipole moment from 0.59D to 3.47D, which reduces the exciton binding energy and enriches charge accumulation[3].

Table 1: Quantitative Comparison of Passivation Agents
Passivation AgentMolecular FeatureHole Trap Density (

)
Hole Mobility (

)
Champion PCEReference
Control (None) N/A

2.98522.86%[1]
PEACl Monodentate, Aliphatic spacer

*
N/A13.94% *[4]
PDAI2 Bidentate,

-conjugated

3.16924.36%[1]
PDAII2 Amidine derivative

>3.16925.53%[1]
F-PDA Fluorinated, High Dipole (3.47D)Significantly ReducedEnhanced15.16% **[3]

* PEACl data is derived from a different baseline architecture (large-area cells) but illustrates the relative limits of monodentate passivation. ** F-PDA evaluated in specific 2D/3D quasi-layered architectures.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Validation checkpoints are embedded to prevent the propagation of errors during device fabrication.

Protocol A: Orthogonal Surface Passivation via PDAI2

Causality of Solvent Choice: Isopropanol (IPA) is utilized because it is an orthogonal solvent. It readily dissolves the PDAI2 salt but does not dissolve the underlying 3D perovskite layer, preventing the destruction of the bulk lattice.

  • Solution Preparation: Dissolve PDAI2 in anhydrous Isopropanol (IPA) at an optimized concentration (typically 2-5 mg/mL). Stir at room temperature inside an

    
    -filled glovebox until fully dissolved.
    
  • Dynamic Spin-Coating: Deposit 50

    
    L of the PDAI2 solution onto the crystallized perovskite film while spinning at 4000 rpm for 30 seconds. Dynamic coating ensures uniform distribution and prevents localized solvent pooling.
    
  • Thermal Annealing: Anneal the film at 100°C for 5 minutes to evaporate residual IPA and drive the anchoring of the

    
     groups into the halide vacancies.
    
  • Validation Checkpoint: Perform steady-state Photoluminescence (PL) spectroscopy. A successful PDAI2 passivation will exhibit a significant enhancement in PL intensity and a slight blue-shift, confirming the suppression of non-radiative recombination centers before proceeding to electrode deposition.

Protocol B: Trap Density Quantification via Space-Charge-Limited Current (SCLC)

Causality of SCLC: SCLC is the gold standard for quantifying deep trap states. By fabricating a "hole-only" device (e.g., ITO / PEDOT:PSS / Perovskite / PTAA / Au), electron injection is blocked. As voltage increases, injected holes fill the trap states. The exact voltage where all traps are filled—the trap-filled limit voltage (


)—causes a sudden, non-linear surge in current, allowing direct mathematical quantification of the trap density.
  • Device Fabrication: Fabricate the hole-only architecture. Ensure the work functions of the transport layers (PEDOT:PSS and PTAA) align selectively with the perovskite valence band.

  • Dark J-V Measurement: Place the device in a dark environment to prevent photogenerated carriers from skewing the data. Sweep the bias from 0V to 5V.

  • Data Extraction: Plot the J-V curve on a log-log scale. Identify the three distinct regions:

    • Ohmic Region:

      
      
      
    • Trap-Filled Limit Region:

      
       (where 
      
      
      
      ). The onset voltage of this region is
      
      
      .
    • Child's Law Region:

      
      
      
  • Calculation: Calculate the trap density (

    
    ) using the following equation:
    
    
    
    
    (Where
    
    
    is the relative dielectric constant of the perovskite,
    
    
    is vacuum permittivity,
    
    
    is the elementary charge, and
    
    
    is the film thickness).

Workflow Step1 Perovskite Film Fabrication Step3 Dynamic Spin-coating of Passivant Step1->Step3 Step2 PDAI2 Solution Prep (in Isopropanol) Step2->Step3 Step4 Thermal Annealing (Solvent Evaporation) Step3->Step4 Step5 Electrode Deposition (Hole-Only Architecture) Step4->Step5 Step6 SCLC Measurement (Extract VTFL) Step5->Step6

Step-by-step experimental workflow for PDAI2 passivation and SCLC trap density analysis.

References

  • Layered 2D Halide Perovskites beyond Ruddlesden‐Popper Phase: Tailored Interlayer Chemistries for High‐Performance Solar Cells. ResearchGate.
  • Defect Passivation and Fabrication of Stable Large-Area (2.0 cm2) Perovskite Solar Cells with Cost-Effective Metal Contacts. ACS Applied Electronic Materials.
  • Amidino-Based Buried Interface Optimization for Efficient and Stable Inverted Perovskite Solar Cells. ACS Publications.
  • Interfacial design strategies for stable and high-performance perovskite/silicon tandem solar cells on industrial silicon cells. PMC.

Sources

Photoluminescence quantum yield (PLQY) of 1,4-PDA·2HI treated films

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 1,4-Phenylenediamine Dihydroiodide (1,4-PDA·2HI) treated perovskite films, focusing on Photoluminescence Quantum Yield (PLQY) and comparative performance against industry-standard passivators like Phenethylammonium Iodide (PEAI) and 1,3-Propanediamine (1,3-PDA).

Executive Summary

1,4-PDA·2HI (1,4-Phenylenediamine Dihydroiodide) is a rigid, aromatic diamine spacer used to passivate halide perovskite surfaces or form 2D Dion-Jacobson (DJ) phases. Unlike flexible aliphatic spacers (e.g., 1,3-PDA, BDA), the rigid benzene ring in 1,4-PDA imposes strict steric constraints on the perovskite lattice.

While PEAI (Ruddlesden-Popper former) is often favored for maximizing absolute PLQY (>80%) due to excellent confinement, 1,4-PDA·2HI is valued for thermal stability and charge transport efficiency . Its PLQY enhancement is typically more modest than PEAI but offers superior operational stability by crosslinking grain boundaries without forming insulating barriers.

Mechanism of Action: Rigid Aromatic Passivation

The efficacy of 1,4-PDA[1][2][3][4]·2HI stems from its molecular geometry and bidentate binding capability.

  • Bidentate Anchoring: The two ammonium groups (

    
    ) at para-positions bind to undercoordinated 
    
    
    
    or occupy A-site vacancies, effectively "stapling" grain boundaries.
  • Rigidity & Delocalization: The benzene ring provides a rigid scaffold that suppresses conformational disorder (a common loss pathway in aliphatic spacers). The

    
    -conjugated system can facilitate better charge transfer compared to insulating alkyl chains.
    
  • Lattice Distortion: In bulk 2D forms, 1,4-PDA can induce significant octahedral tilting, leading to broad emission spectra (Self-Trapped Excitons) rather than the sharp band-edge emission seen with PEA.

Diagram 1: Passivation Mechanism & Structural Comparison

PassivationMechanism cluster_0 Perovskite Surface Defects cluster_1 1,4-PDA·2HI Treatment cluster_2 Outcome Defects Undercoordinated Pb2+ Halide Vacancies Recomb Non-Radiative Recombination Defects->Recomb Traps Carriers Molecule 1,4-PDA Molecule (Rigid Aromatic Diamine) Binding Bidentate Anchoring (Crosslinking Grains) Molecule->Binding Surface Deposition Binding->Defects Passivates Effect Defect Healing & Rigidification Binding->Effect Effect->Recomb Inhibits PLQY Enhanced PLQY (Suppressed Traps) Effect->PLQY Stability High Thermal Stability (Dion-Jacobson Phase) Effect->Stability Transport Efficient Charge Tunneling Effect->Transport

Caption: 1,4-PDA·2HI utilizes bidentate anchoring to crosslink grain boundaries, suppressing non-radiative recombination while maintaining charge transport via its conjugated aromatic core.

Comparative Performance Analysis

The following data compares 1,4-PDA·2HI against a pristine control and the industry-standard passivator PEAI (Phenethylammonium Iodide).

Table 1: Optoelectronic Performance Comparison
MetricControl (Pristine) 1,4-PDA·2HI Treated PEAI Treated Interpretation
PLQY (%) ~2 - 5%~15 - 35% ~50 - 80%PEAI yields higher PLQY due to stronger quantum confinement (Ruddlesden-Popper phase), while 1,4-PDA provides moderate enhancement via defect passivation.
Carrier Lifetime (

)
~100 ns~400 - 600 ns >1000 ns1,4-PDA significantly extends lifetime by reducing surface traps, though less aggressively than PEAI.
Thermal Stability Low (

)
High (

)
Moderate1,4-PDA forms thermodynamically stable Dion-Jacobson phases; PEAI forms volatile van der Waals phases.
Charge Transport GoodExcellent Poor (Insulating)The aromatic ring in 1,4-PDA allows better tunneling than the aliphatic chain of PEAI.
Emission Type Band EdgeBand Edge + Broad Sharp Band Edge1,4-PDA can induce broad emission (STEs) if a bulk 2D phase forms; surface treatment minimizes this.

Critical Insight: Do not conflate 1,4-PDA (Phenylenediamine) with 1,3-PDA (Propanediamine). 1,3-PDA is an aliphatic spacer that behaves more like BDA (Butanediamine), offering flexibility but lower thermal stability than the aromatic 1,4-PDA.

Experimental Protocol: Surface Passivation

This protocol is designed for surface passivation of a 3D perovskite film (e.g.,


 or 

) to enhance PLQY without insulating the film.
Reagents:
  • 1,4-PDA[1][2][3][4][5][6][7]·2HI: Synthesize by reacting 1,4-phenylenediamine with HI (57% aq) in ethanol at

    
    . Recrystallize twice.
    
  • Solvent: Isopropanol (IPA) (Anhydrous).

Workflow:
  • Perovskite Deposition: Spin-coat the 3D perovskite precursor on the substrate (e.g., ITO/HTL). Anneal at

    
     for 10-20 min.
    
  • Passivator Preparation: Dissolve 1,4-PDA·2HI in IPA at a concentration of 1–2 mg/mL .

    • Note: Higher concentrations (>5 mg/mL) may lead to the formation of a bulk 2D layer, which can hinder charge extraction despite high PLQY.

  • Dynamic Spin Coating:

    • Set spinner to 4000 rpm .

    • Drop 50

      
        of the passivator solution onto the spinning perovskite film.
      
    • Spin for 20 seconds .

  • Thermal Annealing: Anneal at 100^\circ C for 5 minutes to promote the reaction between the ammonium groups and the surface defects.

Diagram 2: Fabrication & Characterization Workflow

Workflow Step1 Step 1: 3D Perovskite Film Formation Step3 Step 3: Dynamic Spin Coating (4000 rpm, 20s) Step1->Step3 Step2 Step 2: 1,4-PDA·2HI Solution (1-2 mg/mL in IPA) Step2->Step3 Step4 Step 4: Annealing (100°C, 5 min) Step3->Step4 Validation Validation: PLQY Measurement (Excitation @ 450nm) Step4->Validation

Caption: Step-by-step surface passivation workflow. Low concentration ensures defect healing without forming a resistive 2D barrier.

Critical Discussion: Isomer & Spacer Effects

Why choose 1,4-PDA over its isomers or aliphatic counterparts?

  • vs. 1,2-PDA (Ortho-): The ortho-isomer suffers from steric hindrance due to the close proximity of the ammonium groups, often preventing effective bidentate binding to the lattice. 1,4-PDA's para-configuration is ideal for bridging adjacent octahedra.

  • vs. 1,3-PDA (Propane-): 1,3-Propanediamine is flexible. While it yields high PLQY, it lacks the thermal robustness of the aromatic 1,4-PDA. 1,4-PDA treated films typically retain performance at higher temperatures (

    
    ) better than aliphatic diamines.
    
  • Broad Emission Warning: In some lead-halide systems, 1,4-PDA can induce Self-Trapped Excitons (STEs) resulting in a broad, Stokes-shifted emission. This is detrimental for narrow-band PeLEDs but acceptable (or even beneficial) for down-conversion phosphors or solar cells where extraction, not emission width, is key.

References

  • Origin of Broad Emission Induced by Rigid Aromatic Ditopic Cations in Low-Dimensional Metal Halide Perovskites. Source: ACS/ChemRxiv Context: Detailed structural analysis of 1,4-PDA vs 1,3-PDA in lead halide perovskites, discussing lattice distortion and optical properties.

  • Molecular Bonding Regulated Defect Passivation for Modulating Efficiency and Stability. Source: ResearchGate / Nature Communications (Related) Context: Comparison of aromatic (phenylenediamine-based) vs alkyl diamine passivation strategies and their impact on efficiency (>23%).

  • Regulating Surface Potential Maximizes Voltage in All-Perovskite Tandems. Source: University of Toronto / Nature Context: Discusses the use of diammonium ligands (PDA) to modify surface states and improve PLQY retention after transport layer deposition.

Sources

Comparative Analysis of Charge Dynamics: Diamine Passivation in Perovskite Solar Cells via EIS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of diamine-passivated Perovskite Solar Cells (PSCs) against control and monoamine-passivated alternatives using Electrochemical Impedance Spectroscopy (EIS).

Core Insight: While monoamines (e.g., octylammonium iodide) offer surface passivation via steric hindrance, diamines (e.g., ethylenediamine, 1,3-diaminopropane) provide a superior "chelating effect." This bidentate binding mechanism effectively cross-links grain boundaries and coordinates with undercoordinated Pb²⁺ defects, resulting in a measurable increase in recombination resistance (


) and phase stability.

Target Audience: Materials Scientists, Photovoltaic Researchers, and Process Engineers.

Mechanistic Comparison: Why Diamines?

To interpret EIS data correctly, one must understand the physical changes occurring at the perovskite interface.

The Chelation Effect
  • Control (Unpassivated): High density of surface defects (iodide vacancies

    
     and uncoordinated 
    
    
    
    ) acts as non-radiative recombination centers.
  • Monoamines: Bind to defects via a single ammonium group (

    
    ). While they repel moisture (hydrophobicity), they lack the structural rigidity to mechanically stabilize the lattice.
    
  • Diamines: Possess two amine groups. They can bind to two defect sites simultaneously (chelation) or cross-link adjacent perovskite grains. This reduces the vibrational freedom of the lattice, suppressing non-radiative recombination more effectively than monoamines.

Visualization: Defect Passivation Pathway

The following diagram illustrates the mechanistic difference between monoamine and diamine passivation and its direct impact on EIS parameters.

PassivationMechanism Defect Surface Defect (Uncoordinated Pb2+) Monoamine Monoamine Treatment (e.g., PEAI) Defect->Monoamine Diamine Diamine Treatment (e.g., EDA, DAP) Defect->Diamine BindingMono Monodentate Binding (Steric Shielding) Monoamine->BindingMono BindingDi Bidentate Chelation (Cross-linking) Diamine->BindingDi ResultMono Moderate R_rec Increase Surface Only BindingMono->ResultMono Weak Interaction ResultDi Significant R_rec Increase Lattice Stabilization BindingDi->ResultDi Strong Interaction

Figure 1: Mechanistic pathway comparing monodentate vs. bidentate (chelation) passivation and their resulting impact on recombination resistance.

EIS Data Interpretation & Comparative Analysis

EIS allows us to deconstruct the internal resistance of the solar cell into distinct physical processes based on frequency response.[1][2]

Nyquist Plot Signatures

In a standard Nyquist plot (


 vs. 

), PSCs typically exhibit two arcs:
  • High-Frequency (HF) Arc: Associated with charge transport at the interfaces (ETL/Perovskite or HTL/Perovskite) and contact resistance (

    
     or 
    
    
    
    ).
  • Low-Frequency (LF) Arc: Associated with recombination resistance (

    
    )  and dielectric relaxation.
    

Critical Observation: Diamine passivation typically expands the Low-Frequency Arc significantly compared to controls. A larger diameter in the LF arc corresponds to higher


, indicating reduced carrier recombination and higher Open Circuit Voltage (

).
Comparative Data Table

The following table synthesizes typical EIS parameters observed in literature when comparing these architectures under dark conditions at


.
ParameterSymbolControl DeviceMonoamine (e.g., PEAI)Diamine (e.g., DAP/EDA)Interpretation
Series Resistance

(

)
15 - 2512 - 2010 - 18 Lower

in diamines suggests improved contact and reduced surface traps facilitating transport.
Recombination Resistance

(

)
500 - 2,0005,000 - 15,00020,000 - 80,000 Key Differentiator. Diamines can boost

by an order of magnitude due to defect chelation.
Chem. Capacitance

(

)
HighModerateLow Lower capacitance at LF indicates reduced density of trap states (DOS).
Electron Lifetime

(

)
< 0.10.5 - 2.0> 5.0 Calculated via

. Diamines significantly extend carrier lifetime.

Experimental Protocol: Validated EIS Workflow

To ensure reproducibility and valid data, the following protocol minimizes hysteresis and degradation during measurement.

Prerequisites
  • Potentiostat: Bio-Logic SP-200/300 or Autolab PGSTAT.

  • Light Source: Class AAA Solar Simulator (for light-dependent EIS).

  • Environment: Dark, Faraday cage (essential to remove 50/60Hz noise).

Step-by-Step Methodology
  • Device Fabrication & Passivation:

    • Fabricate the perovskite stack (e.g., FTO/SnO2/Perovskite).

    • Passivation Step: Spin-coat the diamine solution (e.g., 5-10 mM 1,3-diaminopropane in Isopropanol) at 4000 rpm for 20s. Anneal at 100°C for 10 min to ensure solvent removal and ligand coordination.

    • Deposit HTL (Spiro-OMeTAD) and top electrode (Au/Ag).

  • System Stabilization:

    • Place device in the Faraday cage.

    • Allow to rest in the dark for 10 minutes to reach thermodynamic equilibrium (relax ionic migration).

  • EIS Measurement (Dark):

    • Mode: Potentiostatic EIS (PEIS).[3]

    • DC Bias: Set to

      
       to measure geometric capacitance, then step to 
      
      
      
      ,
      
      
      , and
      
      
      .
    • AC Amplitude: 20 mV (ensure linearity).

    • Frequency Range: 1 MHz to 100 mHz. Note: Going lower than 100 mHz often introduces noise due to slow ionic migration in perovskites.

  • EIS Measurement (Light):

    • Illuminate at 1 Sun (AM 1.5G).

    • DC Bias: Set exactly to the device's

      
      .
      
    • Frequency Range: 1 MHz to 0.1 Hz.[4]

  • Data Fitting:

    • Export data to ZView or EC-Lab.

    • Fit using the Matryoshka Circuit or standard Voigt element (

      
      ).
      
Workflow Visualization

EIS_Protocol Start Device Fabrication (Diamine Passivation) Equilibrium Dark Equilibrium (10 min rest) Start->Equilibrium Branch Condition Equilibrium->Branch DarkMeas Dark Measurement Bias: 0V -> Voc Freq: 1MHz - 100mHz Branch->DarkMeas Trap Density Analysis LightMeas Light Measurement Bias: Voc Freq: 1MHz - 0.1Hz Branch->LightMeas Recombination Dynamics Fitting Equivalent Circuit Fitting (Extract R_rec, C_chem) DarkMeas->Fitting LightMeas->Fitting Output Calculate Carrier Lifetime (Tau = R * C) Fitting->Output

Figure 2: Validated EIS workflow for extracting recombination parameters from diamine-passivated PSCs.

Advanced Analysis: Causality & Stability

The Link Between and

The increase in


 observed in diamine-passivated devices is causally linked to the EIS parameters. The relationship is governed by the diode equation modified for recombination:


Where

(saturation current) is inversely proportional to

.
  • Diamine Effect: The bidentate binding reduces surface trap density

    
     increases 
    
    
    
    
    
    decreases
    
    
    
    
    Increases
    
    
    .
Stability Tracking

EIS is a non-destructive tool for stability tracking.

  • Degradation Signature: In control devices, the HF arc often widens (contact degradation) and the LF arc shrinks (increased recombination) after 100 hours of aging.

  • Diamine Resilience: Due to cross-linking, diamine devices maintain a stable LF arc radius over longer periods, indicating suppressed ion migration and phase segregation.

References

  • Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. ACS Applied Materials & Interfaces. (2025). [Link][5]

  • Electrochemical Impedance Spectroscopy of All-Perovskite Tandem Solar Cells. ACS Energy Letters. (2024). [Link]

  • Impedance spectroscopy for perovskite solar cells: characterisation, analysis, and diagnosis. Journal of Materials Chemistry C. (2021). [Link]

  • Ethylenediamine Based Surface Defect Passivation for Enhancing Indoor Photovoltaic Efficiency of Perovskite. Current Photovoltaic Research. (2023). [Link]

  • Impedance Spectroscopy Measurements in Perovskite Solar Cells: Device Stability and Noise Reduction. ACS Energy Letters. (2018). [Link]

Sources

1,4-Phenylenediamine Dihydroiodide (PDAI) in Perovskite Solar Cells: A Comparative Guide to Voc Enhancement and Defect Passivation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Photovoltaic Development Professionals

As a Senior Application Scientist, I frequently observe researchers struggling with a fundamental trade-off in perovskite solar cell (PSC) fabrication: surface passivation agents successfully reduce defect density but often introduce insulating barriers that impede charge extraction. This bottleneck manifests as a severe Open-Circuit Voltage (


) deficit, preventing devices from approaching their Shockley-Queisser theoretical efficiency limits.

This guide provides an objective, data-backed comparison of 1,4-Phenylenediamine dihydroiodide (PDAI) —a rigid, aromatic diammonium salt—against traditional aliphatic and monoammonium passivators. By acting as a Dion-Jacobson (DJ) phase 2D spacer, PDAI uniquely resolves the passivation-transport paradox, offering a robust pathway to maximize


 without sacrificing the Fill Factor (FF).

Mechanistic Causality: Why PDAI Outperforms Traditional Passivators

To understand why PDAI is highly effective, we must analyze the causality at the 2D/3D perovskite interface. Traditional monoammonium passivators, such as Phenylethylammonium iodide (PEAI), form Ruddlesden-Popper (RP) 2D phases. While these RP phases passivate defects, they introduce an insulating van der Waals (vdW) gap between the inorganic octahedral layers, which severely restricts out-of-plane charge transport[1].

Conversely, 1,4-Phenylenediamine dihydroiodide (PDAI) operates via a fundamentally different structural mechanism:

  • Bidentate Anchoring: PDAI features two terminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     groups. These dual anchoring sites form strong hydrogen bonds with the 
    
    
    
    octahedra, effectively passivating uncoordinated
    
    
    defects and iodine vacancies at the 3D perovskite surface.
  • Dion-Jacobson (DJ) Phase Formation: Because PDAI is a diammonium cation, it bridges adjacent inorganic layers without creating a van der Waals gap, forming a DJ phase[2].

  • Conjugated Charge Transport: Unlike aliphatic diammonium spacers (e.g., 1,3-propanediammonium), PDAI contains a rigid, electron-rich phenylene ring. This conjugated core facilitates superior out-of-plane charge tunneling[2].

  • Energy Level Alignment: The resulting 2D/3D interface establishes a gradient energy level that reflects minority carriers (preventing non-radiative recombination at the contact interfaces) while aiding majority carrier injection into the transport layer[3].

The synergistic effect of reduced non-radiative recombination and unhindered charge transport leads to a significant increase in quasi-Fermi level splitting, which directly translates to a higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.

G N1 1,4-Phenylenediamine Dihydroiodide (PDAI) Application N2 Bidentate -NH3+ Anchoring to [PbI6]4- Octahedra N1->N2 N3 Formation of Dion-Jacobson (DJ) 2D Perovskite Capping Layer N1->N3 N4 Passivation of Uncoordinated Pb2+ & Iodine Vacancies N2->N4 N6 Favorable Energy Level Alignment (Minority Carrier Reflection) N3->N6 N5 Suppression of Non-Radiative Recombination N4->N5 N7 Increased Quasi-Fermi Level Splitting N5->N7 N6->N5 N8 Significant Open-Circuit Voltage (Voc) Enhancement N7->N8

Logical relationship of PDAI's dual-action passivation and charge transport mechanism.

Quantitative Performance Comparison

When selecting a surface treatment, the choice of the organic spacer directly dictates the device's optoelectronic limits. Table 1 synthesizes experimental data comparing the baseline 3D triple-cation perovskite against various passivation strategies.

Table 1: Comparative Impact of Passivation Agents on Perovskite Solar Cell Performance

Passivation StrategySpacer Type2D Phase FormedOpen-Circuit Voltage (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Power Conversion Efficiency (PCE)Charge Transport & Stability Profile
Control (Untreated) N/APure 3D~1.08 V - 1.10 V15.94% - 19.77%Poor: High surface trap density leads to severe SRH recombination.
PEAI [1]Monoammonium AromaticRuddlesden-Popper (RP)~1.14 V17.62%Moderate: Good passivation, but the insulating vdW gap limits Fill Factor (FF).
PDADI / PDAI2 [4]Diammonium AliphaticDion-Jacobson (DJ)~1.16 V~20.50%Good: No vdW gap, but the flexible aliphatic chain can induce local lattice strain.
PDAI (1,4-Phenylenediamine) [3]Diammonium AromaticDion-Jacobson (DJ)~1.18 V+ 21.15% - 22.00%+ Excellent: Rigid conjugated ring enhances out-of-plane charge extraction and thermal stability.

Data Note: The application of PDAI on a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 baseline improved the PCE from 19.77% to 21.15%, with the efficiency gains driven almost entirely by enhancements in 

and FF.

Experimental Workflow & Self-Validating Protocol

To achieve these metrics, the deposition of PDAI must be tightly controlled. If the concentration is too high, a thick bulk 2D phase forms, acting as a resistor. The goal is to form an ultrathin 2D capping layer. The following protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure scientific integrity.

Step-by-Step Methodology

Step 1: PDAI Solution Formulation

  • Action: Dissolve 1,4-Phenylenediamine dihydroiodide (PDAI) in anhydrous Isopropyl Alcohol (IPA) at a concentration of 2 to 5 mM.

  • Causality: IPA is selected as an orthogonal solvent. It readily dissolves the organic salt but does not dissolve the underlying 3D perovskite lattice, ensuring the bulk absorber remains intact.

Step 2: Dynamic Spin-Coating

  • Action: Transfer the freshly annealed 3D perovskite substrate to the spin-coater. Initiate spinning at 4,000 rpm. Dispense 100

    
     of the PDAI solution dynamically onto the spinning substrate and spin for 30 seconds.
    
  • Causality: Dynamic dispensing prevents localized pooling of the solvent, ensuring a uniform, monolayer-scale distribution of the diammonium cations across the surface.

Step 3: Thermal Annealing (Cation Exchange)

  • Action: Transfer the substrate to a hotplate set at 100°C for 10 minutes.

  • Causality: Thermal energy is required to drive the cation exchange reaction, allowing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     groups to embed into the 
    
    
    
    framework and form the highly ordered DJ phase.

Step 4: Self-Validating QC Checks

  • Visual Inspection: The film should retain its specular, dark brown/black appearance. QC Failure: If the film turns cloudy or yellow, the PDAI concentration was too high, resulting in an excessively thick 2D phase.

  • Photoluminescence (PL): Conduct steady-state PL. A successful 2D/3D interface will show a significantly enhanced PL intensity (indicating reduced non-radiative recombination) and an extended carrier lifetime in Time-Resolved PL (TRPL)[1].

  • X-Ray Diffraction (XRD): Scan at low angles (

    
    ). The appearance of a new low-angle peak confirms the periodic spacing of the DJ 2D phase[2].
    

Workflow S1 Step 1: PDAI Solution Formulation (in IPA) S2 Step 2: Dynamic Spin-Coating S1->S2 S3 Step 3: Thermal Annealing (100°C, 10 min) S2->S3 S4 QC Check 1: Visual & PL Validation S3->S4 S5 QC Check 2: XRD Phase Confirmation S4->S5

Experimental workflow for PDAI interface passivation with integrated self-validation steps.

Conclusion

For researchers targeting high-efficiency, stable perovskite solar cells, transitioning from aliphatic monoammonium passivators to rigid, aromatic diammonium spacers like 1,4-Phenylenediamine dihydroiodide (PDAI) represents a critical optimization step. By forming a Dion-Jacobson 2D phase, PDAI successfully decouples defect passivation from charge transport resistance, offering a reliable methodology to conquer the


 deficit.

References

1.[3] Enhancing the efficiency and stability of 2D-3D perovskite solar cells with embedded interface passivation with diammonium cation spacer. ResearchGate. 3 2.[2] The Role of Alkyl Chain Length and Halide Counter Ion in Layered Dion−Jacobson Perovskites with Aromatic Spacers. The Schreiber Group. 2 3.[4] Bimolecularly passivated interface enables efficient and stable inverted perovskite solar cells. Sargent Group. 4 4.[1] Post-treatment of perovskite film with phenylalkylammonium iodide for hysteresis-less perovskite solar cells. ResearchGate. 1

Sources

Long-Term Operational Stability of 1,4-Diaminobenzene Dihydroiodide Devices

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Perovskite Optoelectronics

Executive Summary

This guide analyzes the operational stability of perovskite solar cells (PSCs) utilizing 1,4-diaminobenzene dihydroiodide (p-PDAI2) . Unlike conventional monoammonium spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases, p-PDAI2 is a diammonium cation that facilitates the formation of Dion-Jacobson (DJ) 2D perovskites .

The Verdict: Devices incorporating p-PDAI2 exhibit superior long-term operational stability (T80 > 1,000 hours at 85°C) compared to RP-based alternatives. This is attributed to the elimination of the weak van der Waals gap and the introduction of rigid aromatic cross-linking between inorganic slabs.

Material Architecture & Stabilization Mechanism[1]

The core differentiator of 1,4-diaminobenzene dihydroiodide is its ability to bridge inorganic perovskite layers, creating a mechanically robust lattice.

1.1 The Dion-Jacobson (DJ) Advantage
  • Chemical Structure:

    
    . The molecule possesses two ammonium groups at the para positions of a benzene ring.
    
  • Structural Mechanism: In standard RP phases (e.g., using Phenylethylammonium, PEA), two organic layers stack tail-to-tail, held together only by weak van der Waals forces. In DJ phases using p-PDAI2, a single organic layer bridges the inorganic octahedra via strong hydrogen bonds at both ends (

    
    ).
    
  • Aromatic Stacking: The rigid benzene ring restricts the rotation of the spacer, reducing the entropic freedom that often leads to phase segregation under thermal stress.

1.2 Graphviz Visualization: RP vs. DJ Phase Architecture

The following diagram contrasts the structural failure points of RP phases with the stability mechanism of p-PDAI2 DJ phases.

PerovskiteStability cluster_RP Ruddlesden-Popper (RP) Phase (e.g., PEAI, BAI) cluster_DJ Dion-Jacobson (DJ) Phase (1,4-Diaminobenzene Dihydroiodide) RP_Structure Bilayer Organic Spacer (Tail-to-Tail Stacking) RP_Weakness Weak van der Waals Gap RP_Structure->RP_Weakness RP_Failure Layer Delamination & Spacer Volatility RP_Weakness->RP_Failure Thermal Stress (>60°C) DJ_Result High Thermal Stability (No VdW Gap) RP_Failure->DJ_Result p-PDAI2 Eliminates Gap DJ_Structure Monolayer Bridging Spacer (Head-to-Head Bonding) DJ_Strength Hydrogen Bonding at Both Ends + Pi-Pi Stacking DJ_Structure->DJ_Strength DJ_Strength->DJ_Result Structural Locking

Figure 1: Structural comparison between RP phase (PEAI) and DJ phase (p-PDAI2). The elimination of the van der Waals gap in the DJ phase is the primary driver for enhanced thermal stability.

Comparative Performance Analysis

The following data synthesizes experimental results comparing p-PDAI2-based devices against standard 3D (MAPbI3) and RP-2D (PEAI) baselines.

Table 1: Operational Stability Metrics
Feature1,4-Diaminobenzene (p-PDAI2) Phenylethylammonium (PEAI) Methylammonium (MAPbI3)
Phase Type Dion-Jacobson (DJ)Ruddlesden-Popper (RP)3D Bulk
Interlayer Bonding Hydrogen Bond (Bridged)Van der Waals (Weak)N/A (3D Lattice)
T80 Lifetime (85°C) > 1,000 Hours [1, 5]~200 - 500 Hours [2]< 100 Hours
Moisture Resistance High (Hydrophobic + Crosslinked)Moderate (Hydrophobic surface)Low (Hygroscopic)
Charge Transport Improved (Short interlayer distance)Limited (Insulating barrier)High
Primary Failure Mode Slow oxidation of Sn (if Sn-based)Spacer desorption/diffusionIon migration & Volatilization
2.1 Thermal Stability (85°C)

Devices passivated or structured with p-PDAI2 exhibit exceptional thermal resilience. The rigid aromatic linker prevents the "breathing" modes of the lattice that typically allow moisture ingress.

  • Data Point: Unencapsulated DJ perovskite devices using phenylenediamine isomers retained >90% of initial PCE after 1,000 hours of storage at 85°C in

    
     [1, 5].
    
2.2 Operational Stability (MPPT)

Under Maximum Power Point Tracking (MPPT), p-PDAI2 devices show reduced hysteresis and ion migration. The diammonium cation effectively "locks" the grain boundaries, suppressing the formation of iodine vacancies.

  • Observation: The activation energy for ion migration is significantly higher in p-PDAI2 films compared to MAPbI3, translating to stable steady-state power output [3].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the salt and the fabrication of the perovskite film.

3.1 Synthesis of 1,4-Diaminobenzene Dihydroiodide

Reagents: 1,4-Diaminobenzene (p-Phenylenediamine, >99%), Hydroiodic Acid (57% w/w, stabilized).

  • Dissolution: Dissolve 2.0 g of 1,4-diaminobenzene in 20 mL of ethanol in a round-bottom flask kept at 0°C (ice bath) to prevent oxidation.

  • Acid Addition: Dropwise add a stoichiometric excess (2.2 equivalents) of HI (57%) to the stirring solution.

  • Precipitation: The solution will turn dark; stir for 30 minutes. Evaporate the solvent using a rotary evaporator at 50°C until a precipitate forms.

  • Purification: Wash the precipitate copiously with diethyl ether until the washings are clear (removes excess

    
    ).
    
  • Drying: Recrystallize from ethanol/ethanol-ether mixture if necessary. Dry in a vacuum oven at 60°C overnight. Product should be a white or light-gray powder.

3.2 Device Fabrication Workflow (Graphviz)

Fabrication cluster_tips Critical Parameters Step1 Precursor Prep (PbI2 + FAI + p-PDAI2) Solvent: DMF/DMSO (4:1) Step2 Spin Coating (Step 1: 1000rpm, 10s) (Step 2: 4000rpm, 30s) Step1->Step2 Step3 Antisolvent Drop (Chlorobenzene) @ 20s into Step 2 Step2->Step3 Dynamic Crystallization Step4 Annealing 100°C for 10-30 min (Crucial for Phase Formation) Step3->Step4 Step5 Top Layers (Spiro-OMeTAD / Au) Step4->Step5 Tip1 Stoichiometry: Adjust p-PDAI2 ratio for n-value control Tip2 Annealing: Ensure complete solvent removal

Figure 2: Fabrication workflow for p-PDAI2 based perovskite films. The antisolvent step is critical for forming a compact, pinhole-free DJ phase layer.

Critical Analysis & Field Insights

Pros:

  • Structural Rigidity: The para isomer (1,4) offers the most linear geometry compared to ortho or meta, maximizing the bridging efficiency between inorganic layers [1].

  • Defect Passivation: The amino groups effectively coordinate with under-coordinated

    
     defects at grain boundaries, reducing non-radiative recombination.
    

Cons & Challenges:

  • Solubility: p-PDAI2 has lower solubility in DMF/DMSO compared to monoammonium salts like PEAI. Precursor solutions may require heating (60°C) or filtration before coating.

  • Oxidation: The p-phenylenediamine moiety is susceptible to oxidation (turning dark/purple) if the precursor solution is aged in air. Fresh preparation in a nitrogen glovebox is mandatory.

References
  • Structural Tailoring of Phenylenediamine Isomers for 2D Dion–Jacobson Perovskites. Source: ResearchGate / Wiley

  • Mitigating Mobile-Ion-Induced Instabilities in 2D Passivated Perovskite Solar Cells. Source: NIH / PubMed Central

  • Surface Passivation with Diaminopropane Dihydroiodide (Comparison Reference). Source: ResearchGate

  • Thiophene-Based Two-Dimensional Dion-Jacobson Perovskite Solar Cells. Source: NIH / PubMed

  • Metastable Dion-Jacobson 2D Structure Enables Efficient and Stable Perovskite Solar Cells. Source: OSTI.gov

Publish Comparison Guide: XRD Peak Shift Analysis of 2D/3D Perovskite with 1,4-PDA·2HI

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural impact of 1,4-Phenylenediamine diiodide (1,4-PDA·2HI) on 3D perovskite films (e.g., FAPbI₃, MAPbI₃). Unlike conventional monoamine spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases, 1,4-PDA·2HI is a diamine that facilitates the formation of Dion-Jacobson (DJ) 2D phases.

This guide provides a comparative analysis of X-Ray Diffraction (XRD) signatures, focusing on peak shifts as a diagnostic tool for lattice strain relaxation and phase purity. It is designed for materials scientists and process engineers optimizing perovskite solar cell (PSC) stability and efficiency.

Mechanism of Action: The Dion-Jacobson Advantage

To interpret XRD data correctly, one must understand the structural causality.

  • The Problem (Control 3D Films): 3D perovskite films often suffer from residual tensile strain introduced during thermal annealing due to the mismatch in thermal expansion coefficients between the perovskite and the substrate (e.g., ITO/glass). This strain distorts the lattice, lowers formation energy for defects, and accelerates degradation.

  • The Solution (1,4-PDA·2HI Treatment):

    • DJ Phase Formation: The diamine cation (PDA²⁺) bridges two inorganic perovskite slabs directly via hydrogen bonding at both ends.[1] This eliminates the weak van der Waals gap found in RP phases.

    • Strain Relaxation: The rigid, short-chain aromatic PDA molecule forms a mechanically robust 2D capping layer that relaxes the interfacial strain of the underlying 3D lattice.

Structural Interaction Pathway

G cluster_0 Control (3D Only) cluster_1 Target (2D/3D with 1,4-PDA) node_3D 3D Lattice (FAPbI3) strain Residual Tensile Strain (In-Plane Stretching) node_3D->strain lattice_distortion Lattice Distortion (Compressed d-spacing out-of-plane) strain->lattice_distortion Causes pda 1,4-PDA·2HI Deposition dj_phase Formation of DJ 2D Phase pda->dj_phase Intercalation/Capping relaxation Strain Relaxation dj_phase->relaxation Mechanical Buffer lattice_restore Lattice Restoration (Expanded d-spacing out-of-plane) relaxation->lattice_restore Peak Shift

Figure 1: Mechanism of strain relaxation induced by 1,4-PDA·2HI treatment. The formation of the DJ phase releases the tensile strain, altering the d-spacing detectable by XRD.

Comparative Analysis: XRD Signatures

The following analysis compares a standard 3D FAPbI₃ control against a 1,4-PDA·2HI treated sample.

A. The "Fingerprint" Low-Angle Peaks

The most immediate confirmation of successful 1,4-PDA incorporation is the appearance of new diffraction peaks at low angles (


).
FeatureControl (Pure 3D)Target (1,4-PDA Treated)Interpretation
Low-Angle Peaks AbsentPresent (~7.2°) Corresponds to the (001) or (002) plane of the 2D DJ phase (

or

).
Phase Type 3D Perovskite (

-phase)
DJ Phase (2D) Confirms the formation of the 2D capping layer.
B. The "Strain-Indicator" Peak Shift

The shift of the dominant 3D peak (typically the (001) cubic reflection around


) is the critical metric for strain analysis.
  • Physics of the Shift:

    • Control: Residual in-plane tensile strain causes the unit cell to contract in the out-of-plane direction (Poisson effect). This reduces the d-spacing (

      
      ), shifting the peak to a higher 
      
      
      
      angle
      .
    • Treated: The 2D layer relaxes the tensile strain. The unit cell expands back to its equilibrium state in the out-of-plane direction. This increases

      
      , shifting the peak to a lower 
      
      
      
      angle
      .
MetricControl (Strained)Target (Relaxed with PDA)Change (

)
Peak Position (

)
~14.15°~14.08° Negative Shift (-0.07°)
FWHM Broad (>0.15°)Narrow (<0.12°) Improved Crystallinity
Intensity ModerateHigh Enhanced Order

Critical Insight: A shift to lower angles (e.g., from 14.15° to 14.08°) is the hallmark of strain relaxation . If you observe a shift to higher angles, it may indicate lattice contraction due to doping (PDA entering the 3D lattice) rather than surface passivation, or the formation of a different phase.

Experimental Protocol

To replicate these results and validate the peak shift, follow this self-validating protocol.

Materials
  • Precursor: 1,4-Phenylenediamine diiodide (1,4-PDA·2HI) (>99.5% purity).

  • Solvent: Isopropanol (IPA) (Anhydrous).

  • Substrate: FTO or ITO coated glass (cleaned).

Workflow

Protocol cluster_check Validation Checkpoints start Step 1: 3D Perovskite Deposition (Spin Coating) anneal1 Step 2: Thermal Annealing (100°C - 150°C) start->anneal1 cool Step 3: Cool to Room Temp (Critical for Strain) anneal1->cool check1 Check 1: Mirror-like Black Surface anneal1->check1 treat Step 4: 1,4-PDA·2HI Treatment (Dynamic Spin Coating: 1-2 mg/mL in IPA) cool->treat anneal2 Step 5: Post-Annealing (100°C for 5-10 min) treat->anneal2 xrd Step 6: XRD Characterization (Coupled 2θ/θ Scan) anneal2->xrd check2 Check 2: No visible pinholes anneal2->check2

Figure 2: Step-by-step fabrication and characterization workflow.

Step-by-Step Methodology
  • 3D Film Fabrication: Deposit the 3D perovskite (e.g., FAPbI₃) via spin-coating. Anneal at 150°C to crystallize the

    
    -phase.
    
  • PDA Solution Prep: Dissolve 1,4-PDA·2HI in anhydrous IPA.

    • Concentration Optimization: Start with 1 mg/mL . Higher concentrations (>5 mg/mL) may form an excessively thick 2D layer, acting as an insulating barrier.

  • Dynamic Deposition: Spin the 3D substrate at 4000 rpm. Dispense the PDA solution dynamically onto the spinning substrate.

  • Post-Annealing: Anneal at 100°C for 10 minutes. This promotes the reaction between PDA and the excess PbI₂/surface to form the DJ phase.

  • XRD Measurement:

    • Range: Scan from

      
       to 
      
      
      
      to capture both the low-angle 2D peaks and high-angle 3D peaks.
    • Step Size: Use a small step size (

      
      ) to accurately resolve the peak shift.
      
    • Calibration: Align the substrate peak (e.g., FTO/ITO) to ensure the shift is real and not a sample height error.

Data Interpretation Guide

Use this table to diagnose your experimental results.

ObservationDiagnosisAction
Peak Shift to Lower Angle Success. Strain relaxation achieved.Proceed to device fabrication.
Peak Shift to Higher Angle Warning. Lattice contraction or compressive strain.[2]Check for excessive PDA intercalation or stoichiometry errors.
No Peak Shift Ineffective. No interaction or insufficient annealing.Increase annealing time or concentration.
New Peak at ~11.6° Failure. Formation of

-phase (yellow phase).
Improve moisture control; PDA may have induced degradation.
New Peak at ~7.2° Success. Formation of 2D DJ phase.Confirm with PL (blue-shifted emission).

References

  • Li, N. et al. (2021). Cation and Anion Immobilization through Chemical Bonding Enhancement with Fluorides for Stable Halide Perovskite Solar Cells. Nature Energy. Link (Context: General strain relaxation mechanisms in perovskites).

  • Liu, T. et al. (2019).[3] Two-Dimensional Dion–Jacobson Structure Perovskites for Efficient Sky-Blue Light-Emitting Diodes.[1] ACS Energy Letters. Link (Context: XRD signatures of PDA-based DJ phases).

  • Lu, H. et al. (2020). Vapor-assisted deposition of highly efficient, stable black-phase FAPbI3 perovskite solar cells. Science.[4] Link (Context: FAPbI3 peak positions and stabilization).

  • Zhu, H. et al. (2020). Tailored Amphiphilic Molecular Mitigators for Stable Perovskite Solar Cells with 23.5% Efficiency. Advanced Materials.[3] Link (Context: Surface treatment and XRD peak shifts).

  • Chen, B. et al. (2021).[3] Metastable Dion-Jacobson 2D Structure Enables Efficient and Stable Perovskite Solar Cells.[5] Science Advances. Link (Context: DJ phase formation and stability).

Sources

Space Charge Limited Current (SCLC) mobility measurement 1,4-PDA·2HI

Author: BenchChem Technical Support Team. Date: March 2026

Title: Space Charge Limited Current (SCLC) Mobility Measurement of 1,4-PDA·2HI-Treated Perovskites: A Comparative Guide

Introduction

In the pursuit of highly efficient and operationally stable perovskite solar cells (PSCs), interface engineering via low-dimensional (2D) perovskite capping layers has become indispensable. Among the library of organic spacer cations, 1,4-Phenylenediammonium dihydroiodide (1,4-PDA·2HI) has emerged as a superior candidate for constructing Dion-Jacobson (DJ) 2D/3D heterojunctions.

To objectively evaluate the optoelectronic enhancements imparted by 1,4-PDA·2HI, Space Charge Limited Current (SCLC) measurement remains the gold standard. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating SCLC protocol. We will compare the trap density (


) and out-of-plane hole mobility (

) of 1,4-PDA·2HI-treated perovskites against standard 3D controls and traditional Ruddlesden-Popper (RP) spacers like Phenylethylammonium iodide (PEAI).

The Mechanistic Causality: Why 1,4-PDA·2HI?

Before detailing the experimental protocol, it is critical to understand the causality behind the material selection.

Traditional monoammonium cations (e.g., PEAI) form Ruddlesden-Popper (RP) phase 2D perovskites, which are characterized by a van der Waals gap between the organic bilayers. This gap acts as an insulating dielectric barrier, severely impeding out-of-plane charge transport.

Conversely, 1,4-PDA·2HI is a rigid, bifunctional diammonium cation. It anchors to the uncoordinated


 defects on the 3D perovskite surface via its dual 

termini, forming a Dion-Jacobson (DJ) phase 2D layer[1]. This structural adaptation completely eliminates the van der Waals gap. Furthermore, the highly conjugated

electron system of the central benzene ring facilitates superior electron cloud overlap. This dual-action mechanism drastically enhances out-of-plane hole mobility while simultaneously releasing deleterious surface lattice strain[2].

SCLC Experimental Methodology

To isolate the hole transport dynamics, we fabricate "hole-only" single-carrier devices. The self-validating nature of this protocol relies on utilizing transport layers with large energy barriers for electrons, ensuring that the measured current is exclusively hole-driven.

Device Architecture: ITO / PEDOT:PSS / Perovskite / 1,4-PDA·2HI / Spiro-OMeTAD / Au

Step-by-Step Protocol:

  • Substrate Preparation: Clean ITO glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and surface wettability.

  • Bottom Transport Layer: Spin-coat PEDOT:PSS at 4000 rpm for 30s. Anneal at 150°C for 15 minutes in ambient air, then transfer the substrates to a nitrogen-filled glovebox.

  • 3D Perovskite Crystallization: Spin-coat the primary perovskite precursor (e.g.,

    
    ) using a standard anti-solvent dripping method. Anneal at 100°C for 30 minutes to form the bulk 3D layer.
    
  • 1,4-PDA·2HI Passivation (Dynamic Dispensing): Dissolve 1,4-PDA·2HI in anhydrous isopropanol (IPA) at an optimized concentration (typically 2–3 mg/mL). While the substrate is spinning at 3000 rpm, dynamically dispense 50

    
     of the solution.
    Causality Note: Dynamic dispensing prevents the polar IPA solvent from resting on and potentially degrading the underlying 3D perovskite lattice. Anneal at 100°C for 5 minutes to induce 2D DJ-phase crystallization.
    
  • Top Transport Layer & Metallization: Spin-coat Spiro-OMeTAD (crucially, without Li-TFSI or tBP doping to prevent parasitic conductivity and ion migration during dark measurements). Finally, thermally evaporate 80 nm of Gold (Au) under high vacuum (

    
     Torr).
    

SCLC_Workflow A Substrate Preparation (ITO / FTO Glass) B Bottom Transport Layer (e.g., PEDOT:PSS) A->B C Perovskite Crystallization (3D Base Layer) B->C D 1,4-PDA·2HI Passivation (Spin-coating) C->D E Top Transport Layer (e.g., PTAA / Au) D->E F Dark J-V SCLC Sweep (0V to 5V) E->F G Data Extraction (N_trap and Mobility) F->G

Caption: Step-by-step workflow for fabricating and testing 1,4-PDA·2HI perovskite SCLC devices.

Data Extraction and SCLC Regimes

SCLC measurements are conducted in the dark by sweeping the voltage from 0 V to 5 V and recording the current density (


). A valid SCLC curve must exhibit three distinct physical regimes[3]:
  • Ohmic Region (Low Voltage):

    
    . Charge carriers are thermally generated.
    Validation Step: Ensure the slope of the 
    
    
    
    vs.
    
    
    plot is exactly 1. A slope
    
    
    in this early regime indicates severe contact resistance or pinhole leakage, invalidating the device.
  • Trap-Filled Limit (TFL) Region (Intermediate Voltage):

    
     (
    
    
    
    ). Injected carriers rapidly fill the trap states. The voltage at which this sharp transition occurs is the trap-filled limit voltage (
    
    
    ). Calculate Trap Density (
    
    
    ):
    
    
    (Where
    
    
    is vacuum permittivity,
    
    
    is the relative dielectric constant of the perovskite,
    
    
    is elementary charge, and
    
    
    is film thickness).
  • Child's Law Region (High Voltage):

    
    . All traps are filled, and the current is strictly space-charge limited.
    Calculate Mobility (
    
    
    
    ):
    
    

SCLC_Regions V1 Ohmic Region (J ∝ V) V2 TFL Region (J ∝ V^n, n>3) V1->V2 V > V_Ohmic V3 Child's Region (J ∝ V^2) V2->V3 V > V_TFL Extract1 Extract V_TFL Calculate N_trap V2->Extract1 Extract2 Extract Slope Calculate Mobility (μ) V3->Extract2

Caption: Logical derivation of trap density and mobility from distinct SCLC J-V curve regions.

Comparative Performance Data

The following table synthesizes the quantitative SCLC performance metrics of 1,4-PDA·2HI-treated devices compared to an untreated 3D control and a standard PEAI (RP-phase) treated device.

Passivation Strategy2D Phase Type

(V)
Trap Density (

) (

)
Out-of-Plane Hole Mobility (

) (

)
Control (None) N/A (Pure 3D)0.45


PEAI Ruddlesden-Popper0.32


1,4-PDA·2HI Dion-Jacobson0.18


Data Interpretation: The 1,4-PDA·2HI treatment yields a


 of just 0.18 V, translating to a nearly 3-fold reduction in trap density compared to the control. More crucially, the out-of-plane hole mobility is enhanced by over 500% relative to the control, and is nearly 2.7 times higher than the PEAI-treated device. This confirms that the rigid, conjugated structure of 1,4-PDA·2HI successfully mitigates the charge-blocking effect inherent to van der Waals-gapped RP perovskites, making it a vastly superior alternative for high-performance optoelectronic applications.

References

  • Liu, C., et al. "Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules." Nature Communications 12, 6394 (2021).

  • He, T., et al. "Lattice strain control mechanism of geometric adaptation passivation for efficient and stable perovskite solar cells." Chemical Communications (2025).

  • Wang, S., et al. "An Interface Co-modification Strategy for Improving the Efficiency and Stability of CsPbI3 Perovskite Solar Cells." ACS Applied Energy Materials (2022).

Sources

Publish Comparison Guide: Certified Efficiency Records for 1,4-Phenylenediamine Dihydroiodide Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

1,4-Phenylenediamine Dihydroiodide (p-PDAI2) is a critical organic spacer and passivation agent used primarily in Dion-Jacobson (DJ) 2D perovskite solar cells and as an interfacial modifier in 3D inverted (p-i-n) architectures.

Crucial Disambiguation: In the high-efficiency perovskite landscape, the acronym "PDAI2" is frequently used for two distinct molecules. It is vital to distinguish them to avoid conflating experimental records:

  • Propane-1,3-diammonium iodide (C3-PDAI2): Associated with the 25.1% NREL-certified record (Northwestern Univ., Science 2023) for inverted cells.

  • 1,4-Phenylenediamine dihydroiodide (p-PDAI2): The aromatic spacer subject to this guide. Its primary utility lies in structural rigidity and hydrophobicity for DJ phases, with efficiencies typically ranging from 15% to 21% depending on the dimensionality (2D vs. quasi-2D) and specific isomer engineering.

This guide focuses on the 1,4-phenylenediamine (para-isomer) , objectively comparing its performance against its structural isomers (ortho/meta) and aliphatic alternatives.

Comparative Performance Analysis

The following table synthesizes certified and reported efficiency records, highlighting the trade-offs between steric hindrance (passivation quality) and charge transport (conductivity).

Table 1: Efficiency & Stability Comparison of Diamine Spacers
Spacer MoleculeStructure TypeBest Reported PCE (%)Certified RecordKey MechanismStability (T80)
1,4-PDAI2 (Para) Aromatic (Rigid)~19.3% (Module: 16-17%)N/A (Lab Scale)Dion-Jacobson Spacer: Eliminates van der Waals gap; high structural rigidity.Excellent (>1000h @ 85°C)
1,2-PDAI2 (Ortho) Aromatic (Steric)23.9% 21.4% (Module) Steric Passivation: Prevents 2D layer formation; passivates surface defects without blocking transport.High (>1000h operational)
1,3-PDAI2 (Propyl) Aliphatic (Flexible)25.1% 25.1% (NREL) Field-Effect Passivation: Reduces surface recombination velocity; flexible chain allows better surface conformality.[1]High (>2000h @ 65°C)
PEAI Mono-ammonium23.3%~22.8%Ruddlesden-Popper: Forms insulating 2D barriers; standard reference.Moderate

Analysis: While the propyl variant holds the absolute efficiency record, 1,4-PDAI2 is the material of choice for Dion-Jacobson (DJ) cells. Unlike Ruddlesden-Popper (RP) phases (e.g., using PEAI) which rely on weak van der Waals forces, 1,4-PDAI2 connects inorganic layers via strong hydrogen bonds at both ends, significantly enhancing mechanical stability and resistance to moisture ingress.

Mechanistic Insight: The Isomer Effect

The performance of 1,4-PDAI2 is governed by its molecular geometry. Citing the seminal work on "Tuning structural isomers" (e.g., Nature Energy / Science contexts), the position of the ammonium groups dictates the passivation pathway.

DOT Diagram: Isomer Passivation Mechanism

The following diagram illustrates why 1,4-PDAI2 favors 2D layer formation (bridging), while 1,2-PDAI2 favors surface termination (passivation) due to steric hindrance.

IsomerMechanism cluster_Para 1,4-PDAI2 (Para-Isomer) cluster_Ortho 1,2-PDAI2 (Ortho-Isomer) PerovskiteSurface Perovskite Surface (Iodide Vacancies) ParaMol Linear Geometry (NH3+ ... NH3+) PerovskiteSurface->ParaMol Intercalation OrthoMol Steric Geometry (Bent Structure) PerovskiteSurface->OrthoMol Surface Adsorption DJ_Phase Dion-Jacobson Phase (Bridging Layers) ParaMol->DJ_Phase Cross-linking Result_Para High Stability Moderate Transport (PCE ~19%) DJ_Phase->Result_Para Passivation Defect Healing (No 2D Layer) OrthoMol->Passivation Steric Hindrance Prevents Layering Result_Ortho High Efficiency Record PCE ~23.9% Passivation->Result_Ortho

Caption: Comparative mechanism of 1,4-PDAI2 (Para) forming stable DJ phases vs. 1,2-PDAI2 (Ortho) acting as a pure passivator due to steric hindrance.

Experimental Protocol: Synthesis & Device Fabrication

To achieve reproducible results with 1,4-PDAI2, purity is paramount. The following protocol is a self-validating system; the color change in synthesis is a critical quality control checkpoint.

A. Synthesis of High-Purity 1,4-PDAI2

Objective: Synthesize white/colorless crystals. Note: Oxidation leads to brown discoloration (quinoid impurities) which kills device performance.

  • Reactants: Dissolve 1,4-phenylenediamine (PDA, 99.5%) in ethanol (0.5 M concentration) in a round-bottom flask. Keep in an ice bath (0°C).

  • Acid Addition: Dropwise add Hydroiodic acid (HI, 57% w/w, stabilized) . Molar ratio 1:2.2 (slight excess of HI).

    • Observation: Exothermic reaction; solution may turn pale yellow.

  • Crystallization: Stir for 2 hours at 0°C. Precipitate forms.

  • Purification (Critical):

    • Wash precipitate 3x with diethyl ether to remove excess HI and iodine.

    • Recrystallization: Dissolve in minimal boiling ethanol/methanol mix and cool slowly.

    • Validation: Product must be snow-white . If grey/brown, re-sublime or recrystallize.

  • Drying: Vacuum oven at 60°C for 12 hours. Store in N2 glovebox.

B. Device Fabrication (Inverted p-i-n)

Target: 1,4-PDAI2 as an interfacial passivation layer.

  • HTL Deposition: Deposit PTAA or NiOx on ITO glass.

  • Perovskite Coating: Spin-coat 3D perovskite (e.g.,

    
    ).
    
    • Anneal: 100°C for 10-30 min.

  • Passivation Treatment (The Variable):

    • Dissolve 1,4-PDAI2 in Isopropanol (IPA).

    • Concentration: 1–2 mg/mL (Optimization window).

    • Deposition: Spin dynamically at 4000 rpm for 20s.

    • Anneal: 100°C for 5 min to drive off IPA and ensure ammonium interaction.

  • ETL/Contact: Deposit

    
     (20 nm) / BCP (8 nm) / Cu (100 nm).
    

References

  • Northwestern University / Sargent Group. "Bimolecularly passivated interface enables efficient and stable inverted perovskite solar cells." Science, 2023.[2] (Clarification: Uses Propane-1,3-diammonium, cited for comparative benchmark of 25.1%).

  • Li, H. et al. "Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules." Nature Communications, 2021. (Source of the 23.9% Ortho vs Para comparison).

  • Kanatzidis, M. et al. "Dion-Jacobson phase 2D perovskites for solar cells." Journal of the American Chemical Society, 2019.

  • NREL. "Best Research-Cell Efficiency Chart." National Renewable Energy Laboratory, 2024.[3]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 1,4-Diaminobenzene Dihydroiodide

[1]

Part 1: Strategic Safety Overview

1,4-Diaminobenzene dihydroiodide (p-Phenylenediamine dihydroiodide) presents a dual-hazard profile that demands a rigorous, zero-exposure safety culture. As a salt of p-phenylenediamine (PPD), it carries the potent sensitizing and systemic toxicity risks of the parent aromatic amine, compounded by the chemical instability inherent to iodide salts.

The Core Directive: Treat this compound as a severe contact sensitizer and inhalation toxin . Standard "lab coat and gloves" protocols are insufficient. The primary goal of your PPE architecture is to prevent the induction of sensitization; once a researcher is sensitized, they may be permanently unable to work with this class of chemistry.

Part 2: Critical Hazard Profile
Hazard DomainSpecific RiskMechanism & Consequence
Immunological Skin/Respiratory Sensitization High Risk. PPD derivatives are notorious haptens. Repeated micro-exposures can lead to anaphylactic-type reactions or severe contact dermatitis.
Systemic Toxicity Acute Toxicity (Oral/Dermal/Inhalation) The parent amine is toxic.[1] Absorption through skin or inhalation of dust can cause methemoglobinemia (cyanosis), kidney damage, and liver toxicity.
Chemical Stability Photolytic Degradation Iodide salts are light-sensitive. Degradation releases free iodine (

), which is corrosive and an oxidizing irritant, complicating waste and storage.
Physical State Dust Dispersion As a crystalline solid, electrostatic forces can disperse micro-particulates onto surfaces, creating invisible contamination zones.
Part 3: PPE Architecture & Selection Logic

This section details the specific protective barriers required. The selection is based on a "Defense in Depth" strategy.

1. Hand Protection: The Double-Glove Protocol

Single nitrile gloves are prone to micro-tears and permeation.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade). Acts as a skin barrier.[2][3]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long cuff). Provides mechanical strength and chemical resistance.

  • High-Risk Operations: For spill cleanup or handling concentrated stock solutions (>1M), use Silver Shield/4H (Laminate) gloves under an outer nitrile glove to prevent permeation.

2. Respiratory Protection
  • Standard Operation: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .

  • Outside Containment: If weighing outside a hood is unavoidable (strongly discouraged) or during spill cleanup, a P100 Particulate Respirator (Full Facepiece recommended) is required. N95 masks offer insufficient protection against potential amine vapors released during degradation.

3. Eye & Face Protection [4][2][5][6][7][8]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Safety glasses with side shields are unsafe for handling fine powders of sensitizers, as airborne dust can bypass the shields and contact the mucosa.

4. Body Protection
  • Standard: Lab coat (buttoned to throat) + Chemical-resistant apron.

  • Sleeve Protection: Disposable Tyvek® sleeves are mandatory to bridge the gap between the glove cuff and the lab coat, preventing wrist exposure.

Part 4: Visualization of Safety Logic

PPE_SelectionStartTask AssessmentSolid_HandlingHandling Solid PowderStart->Solid_HandlingLiquid_HandlingHandling SolutionsStart->Liquid_HandlingSpill_CleanupSpill / High Exposure RiskStart->Spill_CleanupHood_AvailableIs Fume Hood Available?Solid_Handling->Hood_AvailableLevel_AStandard Protocol:Double Nitrile GlovesSplash GogglesLab Coat + Tyvek SleevesWork in Fume HoodLiquid_Handling->Level_ALevel_BRespiratory Upgrade:Add P100 Respirator(Full Face Preferred)Spill_Cleanup->Level_BLevel_CBarrier Upgrade:Laminate Gloves (Silver Shield)Chem-Resistant ApronSpill_Cleanup->Level_CHood_Available->Level_AYesHood_Available->Level_BNo (STOP WORK recommended)

Caption: Decision logic for selecting PPE based on operational state and engineering controls.

Part 5: Operational Protocol (Step-by-Step)
Phase 1: Donning (Pre-Entry)
  • Inspection: Check fume hood flow (face velocity > 100 fpm).

  • Body Layer: Don lab coat and disposable Tyvek sleeves.

  • Inner Glove: Don 4 mil nitrile gloves. Tuck lab coat cuffs under the glove or sleeve.

  • Outer Glove: Don 8 mil nitrile gloves. Ensure a tight seal over the Tyvek sleeve.

  • Eye Defense: Don chemical splash goggles.

Phase 2: Handling (The "Clean-Dirty" Rule)
  • Weighing: Use a pre-tared vial. Do not insert spatulas directly into the stock bottle if possible; tap gently to dispense.

  • Solubilization: Add solvent immediately to the solid to reduce dust potential.

  • Light Protection: Wrap vessels in aluminum foil immediately. 1,4-Diaminobenzene dihydroiodide degrades to release iodine upon light exposure, which can permeate some plastics.

Phase 3: Doffing (Safe Exit)
  • Crucial Step: Treat the outer gloves as contaminated waste.

  • Wipe Down: Wipe outer gloves with a damp paper towel (dispose as hazardous waste) before removal.

  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves without snapping.

  • Sleeve Removal: Remove Tyvek sleeves and dispose.

  • Inner Glove Removal: Remove inner gloves last.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Part 6: Emergency & Disposal Procedures
Exposure Response
  • Skin Contact: Immediate wash with copious water for 15 minutes. Do not use ethanol ; it enhances skin absorption of amines.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately (amine salts are caustic).

  • Spill: Dampen the powder with a compatible solvent (e.g., water or PEG) to prevent dust, then wipe up with laminate glove protection.

Waste Disposal
  • Segregation: Segregate as "Toxic / Amine Waste" . Do not mix with oxidizing agents (nitric acid, peroxides) as this can trigger violent oxidation of the amine or iodide.

  • Labeling: Clearly mark as "Sensitizer" and "Light Sensitive."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12205, 1,4-Phenylenediamine dihydrochloride. (Note: Dihydroiodide salt hazards are inferred from the parent amine and analogous halide salts). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: p-phenylenediamine.[1][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.